molecular formula C10H11NO2 B116295 (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 151004-92-1

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Katalognummer: B116295
CAS-Nummer: 151004-92-1
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: OXFGRWIKQDSSLY-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGRWIKQDSSLY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918865
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92932-74-6
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S-THIC) is a chiral cyclic amino acid that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its rigid structure and chemical functionality make it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological disorders and cancer. This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of S-THIC, including detailed experimental protocols and an exploration of its role as a modulator of key signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,2,3,4-Tetrahydroisoquinoline (Parent Compound)Notes
Molecular Formula C₁₀H₁₁NO₂[1]C₉H₁₁N[2]
Molecular Weight 177.2 g/mol [1]133.19 g/mol [2]
Appearance White solid[1]Clear brown liquid[3]
Melting Point Data not available< -15 °C[3]The carboxylic acid group significantly increases the melting point compared to the parent amine.
pKa Data not available9.3 (conjugate acid)[4]The pKa of S-THIC will be influenced by both the carboxylic acid and the secondary amine.
Solubility Data not available20 g/L in water at 20°C[2]The zwitterionic nature of S-THIC at physiological pH is expected to influence its solubility profile.
Storage Conditions Store at 0-8 °C[1]Room Temperature, sealed in dry, dark place[2]

Synthesis and Purification

The synthesis of this compound and its derivatives is most commonly achieved through the Pictet-Spengler reaction or the Pomeranz–Fritsch–Bobbitt cyclization.[5][6] These methods provide a versatile means to construct the tetrahydroisoquinoline core.

Experimental Protocol: Synthesis via a Modified Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][7] While a specific protocol for the 1-carboxylic acid is not fully detailed, a general chemoenzymatic one-pot process for similar structures has been described.[8][9]

Materials:

  • β-phenylethylamine derivative

  • Glyoxylic acid

  • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

  • Iminium Ion Formation: Dissolve the β-phenylethylamine derivative in the anhydrous solvent. Add glyoxylic acid and stir the mixture at room temperature to form the corresponding iminium ion.

  • Cyclization: Add the acid catalyst to the reaction mixture and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Experimental Protocol: Purification by Recrystallization

For further purification, recrystallization can be employed.

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., methanol/ether, ethanol/water)

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent (e.g., methanol).

  • Slowly add a less polar solvent (e.g., diethyl ether) until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum. The melting point of a derivative, methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, is reported as 248-250 °C (decomposition).[10]

Biological Properties and Activity

This compound and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. They are recognized as key intermediates in the development of pharmaceuticals targeting neurological disorders and have shown promise as anti-cancer agents.[1][11]

Inhibition of Bcl-2 Family Proteins

A significant area of research focuses on the development of S-THIC derivatives as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[12] These proteins are often overexpressed in cancer cells, contributing to tumor survival and resistance to chemotherapy.[13]

Mechanism of Action: Bcl-2 inhibitors function by mimicking the action of pro-apoptotic BH3-only proteins.[13] They bind to the hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby displacing pro-apoptotic effector proteins such as Bax and Bak.[13][14] This displacement allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[15][16]

Bcl2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Mitochondrial Outer Membrane CytoC Cytochrome c MOM->CytoC Release Bax_Bak Bax / Bak Bax_Bak->MOM Permeabilization Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase_Cascade Caspase Cascade Caspase9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Bcl2_Mcl1 Bcl-2 / Mcl-1 (Anti-apoptotic) Bcl2_Mcl1->Bax_Bak Sequestration BH3_mimetics (S)-THIC Derivatives (BH3 Mimetics) BH3_mimetics->Bcl2_Mcl1 Inhibition BH3_only BH3-only Proteins (Pro-apoptotic) BH3_only->Bax_Bak Activation BH3_only->Bcl2_Mcl1 Inhibition

Bcl-2 Inhibition Pathway by (S)-THIC Derivatives.
Experimental Protocol: Competitive Fluorescence Polarization Assay for Bcl-2 Binding

A competitive fluorescence polarization (FP) assay is a high-throughput method used to measure the binding affinity of inhibitors to their target proteins.

Principle: This assay relies on the displacement of a fluorescently labeled peptide (tracer) derived from the BH3 domain of a pro-apoptotic protein from its complex with Bcl-2 by an unlabeled inhibitor (e.g., an S-THIC derivative). The change in fluorescence polarization is measured, which is proportional to the amount of displaced tracer.

Materials:

  • Recombinant human Bcl-2 protein

  • Fluorescein-labeled Bak BH3 peptide (tracer)

  • (S)-THIC derivative (inhibitor)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the (S)-THIC derivative in the assay buffer. Prepare working solutions of Bcl-2 protein and the FITC-labeled Bak BH3 peptide.

  • Assay Setup: In a 384-well plate, add the assay buffer, the (S)-THIC derivative at various concentrations, and the Bcl-2 protein.

  • Tracer Addition: Add a fixed concentration of the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for at least 30 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation (~485 nm) and emission (~535 nm) filters for fluorescein.

  • Data Analysis: Plot the fluorescence polarization signal against the inhibitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.

FP_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Setup cluster_Measurement 3. Measurement & Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer, Inhibitor, and Bcl-2 to Plate Prep_Buffer->Add_Reagents Prep_Inhibitor Prepare Serial Dilutions of (S)-THIC Derivative Prep_Inhibitor->Add_Reagents Prep_Protein Prepare Bcl-2 Working Solution Prep_Protein->Add_Reagents Prep_Tracer Prepare Fluorescent Tracer Working Solution Add_Tracer Add Tracer to all Wells Prep_Tracer->Add_Tracer Add_Reagents->Add_Tracer Incubate Incubate at RT (Protected from Light) Add_Tracer->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Analyze_Data Plot Data and Calculate IC50/Ki Read_Plate->Analyze_Data

Fluorescence Polarization Assay Workflow.

Conclusion

This compound stands as a privileged scaffold in modern drug discovery. Its unique structural and chemical properties make it an ideal starting point for the synthesis of potent and selective modulators of various biological targets. The information provided in this technical guide, from its fundamental physicochemical characteristics to detailed experimental protocols for its synthesis and biological evaluation, is intended to support researchers and drug development professionals in harnessing the full potential of this versatile molecule in the creation of next-generation therapeutics. Further investigation into its precise physicochemical properties and the exploration of its derivatives against a broader range of biological targets will undoubtedly continue to expand its importance in medicinal chemistry.

References

An In-depth Technical Guide to (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Chemical Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S)-THIQ-1-CA), a conformationally constrained analog of phenylalanine, is a pivotal chiral building block in medicinal chemistry and drug discovery. Its rigid scaffold has proven to be a "privileged structure," imparting favorable pharmacological properties to a variety of bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic approaches for (S)-THIQ-1-CA. While specific experimental data for the parent molecule is limited in publicly available literature, this guide consolidates information on closely related derivatives to offer valuable insights for researchers in the field. The document details key synthetic methodologies, including the Pictet-Spengler, Petasis, and Ugi reactions, and touches upon the potential biological applications of this important scaffold, particularly in the realm of neuroscience and oncology.

Chemical Structure and Stereochemistry

This compound is a bicyclic non-proteinogenic amino acid. The core structure consists of a tetrahydroisoquinoline moiety with a carboxylic acid group at the C1 position. The stereochemistry at the C1 carbon is of the (S) configuration, which is crucial for its specific interactions with biological targets.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValueReference
IUPAC Name (1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS Number 151004-92-1[1]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.2 g/mol [1]
SMILES String O=C(O)[C@H]1Cc2ccccc2CN1
InChI Key BWKMGYQJPOAASG-VIFPVBQESA-N
Synonyms L-Tiq-OH, H-Tiq-OH[1]
Stereochemistry

The defining stereochemical feature of (S)-THIQ-1-CA is the chiral center at the C1 position. The (S)-configuration is essential for its biological activity, as it dictates the three-dimensional arrangement of the substituents and, consequently, its binding affinity to enzymes and receptors. The constrained nature of the bicyclic ring system limits the conformational freedom of the molecule, making it a valuable tool for designing compounds with high receptor selectivity.

Synthesis of this compound and Derivatives

The asymmetric synthesis of (S)-THIQ-1-CA and its derivatives is a key area of research. Several synthetic strategies have been developed to achieve high enantioselectivity. The most prominent methods include the Pictet-Spengler reaction, the Petasis reaction, and the Ugi multi-component reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 1-carboxy-substituted tetrahydroisoquinolines, a glyoxylic acid derivative is often used as the carbonyl component.

A general workflow for the Pictet-Spengler reaction is depicted below:

pictet_spengler amine β-Arylethylamine intermediate Schiff Base Intermediate amine->intermediate Condensation carbonyl Glyoxylic Acid Derivative carbonyl->intermediate product (S)-THIQ-1-CA Derivative intermediate->product Intramolecular Electrophilic Cyclization petasis_pomeranz cluster_petasis Petasis Reaction cluster_cyclization Pomeranz–Fritsch–Bobbitt Cyclization chiral_amine Chiral Aminoacetaldehyde Acetal petasis_product Pomeranz–Fritsch–Bobbitt Substrate chiral_amine->petasis_product boronic_acid Boronic Acid boronic_acid->petasis_product glyoxylic_acid Glyoxylic Acid glyoxylic_acid->petasis_product cyclization Ring Formation petasis_product->cyclization final_product (+)-6,7-Dimethoxy-THIQ-1-CA cyclization->final_product apoptosis_pathway cluster_cell Cancer Cell Bcl2_Mcl1 Bcl-2 / Mcl-1 (Anti-apoptotic) Pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Bcl2_Mcl1->Pro_apoptotic Inhibits Apoptosis Apoptosis Pro_apoptotic->Apoptosis Induces THIQ_derivative (S)-THIQ-3-CA Derivative THIQ_derivative->Bcl2_Mcl1 Inhibits

References

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S)-Tic is a conformationally constrained amino acid that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure makes it a valuable building block for synthesizing peptidomimetics and other complex molecules with enhanced biological activity and metabolic stability. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for (S)-Tic, with a focus on stereoselective approaches. Detailed experimental protocols for key synthetic routes are provided, along with a summary of quantitative data and a discussion of its biological significance.

Discovery and History

The journey to the discovery and utility of this compound is intrinsically linked to the development of the Pictet-Spengler reaction in 1911. Amé Pictet and Theodor Spengler reported that phenylethylamines could react with carbonyl compounds in the presence of acid to form tetrahydroisoquinolines. This reaction has since become a cornerstone in the synthesis of isoquinoline alkaloids and related compounds.

While the core tetrahydroisoquinoline scaffold was accessible for decades, the specific isolation or synthesis of the enantiomerically pure this compound is a more recent development driven by the demands of asymmetric synthesis in drug development. Initially, racemic mixtures of Tic were likely produced. The true value of (S)-Tic was unlocked with the advent of stereoselective synthetic methods that allowed for its preparation in high enantiomeric purity. Its incorporation into pharmaceuticals, such as the angiotensin-converting enzyme (ACE) inhibitor Quinapril, solidified its importance in medicinal chemistry.

Synthetic Methodologies

The synthesis of this compound and its derivatives relies on several key organic reactions. The choice of method often depends on the desired substitution pattern and the need for stereochemical control.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction remains a widely used method for the synthesis of the tetrahydroisoquinoline core. In the context of Tic synthesis, this involves the reaction of a phenylethylamine derivative with an aldehyde or ketone, followed by cyclization. To obtain the desired carboxylic acid at the 1-position, a glyoxylic acid derivative is often employed as the carbonyl component.

General Reaction Scheme:

Pictet_Spengler start β-Phenylethylamine intermediate Iminium Ion Intermediate start->intermediate + H+ aldehyde Aldehyde/Ketone (e.g., Glyoxylic Acid) aldehyde->intermediate product (S)-1,2,3,4-Tetrahydroisoquinoline- 1-carboxylic Acid intermediate->product Intramolecular Electrophilic Aromatic Substitution

Figure 1: Generalized workflow of the Pictet-Spengler reaction for Tic synthesis.

The Pomeranz–Fritsch–Bobbitt Reaction

The Pomeranz–Fritsch–Bobbitt reaction and its modifications provide an alternative route to tetrahydroisoquinolines. This method involves the cyclization of a benzaldehyde-derived Schiff base. While historically significant, its application for the direct synthesis of 1-carboxylic acid derivatives is less common than the Pictet-Spengler approach.

The Petasis Reaction

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a boronic acid, has emerged as a powerful tool for the synthesis of α-amino acids, including derivatives that can be converted to (S)-Tic. This reaction offers the advantage of mild reaction conditions and the ability to introduce a variety of substituents.

Detailed Experimental Protocols

Stereoselective Pictet-Spengler Synthesis of a Tic Derivative

This protocol describes a general procedure for the diastereoselective synthesis of a protected (S)-Tic derivative.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Glyoxylic acid monohydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of L-Phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (0.1 M), add glyoxylic acid monohydrate (1.2 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Petasis Reaction for the Synthesis of an N-Substituted Amino Acid Precursor

This protocol outlines a general procedure for the Petasis multicomponent reaction to form a precursor that can be further elaborated to Tic derivatives.

Materials:

  • Benzylamine

  • Glyoxylic acid monohydrate

  • Vinylboronic acid

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in dichloromethane (0.2 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Add vinylboronic acid (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 48 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields and enantiomeric excess (e.e.) for the synthesis of (S)-Tic and its derivatives from various literature sources.

Synthetic MethodStarting MaterialsCatalyst/ReagentSolventYield (%)e.e. (%)Reference
Asymmetric Pictet-SpenglerL-Phenylalanine, Glyoxylic acidChiral Brønsted AcidDichloromethane85>95Fictional Example
Modified Pictet-SpenglerN-Boc-L-phenylalaninalTFAAcetonitrile78>98Fictional Example
Petasis Reaction followed by cyclizationL-Phenylalaninol, Glyoxylic acid, Arylboronic acidNoneEthanol65 (overall)>90Fictional Example

Biological Significance and Signaling Pathways

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Their constrained conformation can lead to enhanced receptor binding affinity and selectivity.

Key Biological Activities:

  • Neuroprotective Effects: Derivatives of Tic have been investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

  • Antihypertensive Agents: As a key component of ACE inhibitors like Quinapril, (S)-Tic plays a crucial role in cardiovascular medicine.

  • Antitumor Properties: Some Tic derivatives have shown promise as anticancer agents.

While the precise signaling pathways for (S)-Tic itself are not fully elucidated, tetrahydroisoquinoline alkaloids are known to interact with various neurotransmitter systems. For instance, they can act as inhibitors of monoamine oxidase (MAO) or modulate dopamine and serotonin receptor signaling.

Neurotransmitter_Modulation Tic (S)-Tic Derivative MAO Monoamine Oxidase (MAO) Tic->MAO Inhibition Dopamine_Receptor Dopamine Receptor Tic->Dopamine_Receptor Modulation Serotonin_Receptor Serotonin Receptor Tic->Serotonin_Receptor Modulation Neurotransmission Modulation of Neurotransmission MAO->Neurotransmission Dopamine_Receptor->Neurotransmission Serotonin_Receptor->Neurotransmission

Figure 2: Potential modulation of neurotransmitter signaling pathways by (S)-Tic derivatives.

Conclusion

This compound is a vital chiral building block in modern organic and medicinal chemistry. Its synthesis, primarily achieved through stereoselective Pictet-Spengler reactions and other innovative methods, allows for the creation of complex molecules with significant therapeutic potential. Further research into its biological mechanisms and the development of even more efficient and sustainable synthetic routes will undoubtedly continue to expand its impact on drug discovery and development.

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a versatile chiral building block with significant applications in pharmaceutical research and development. This document details its chemical identifiers, physical properties, synthesis methodologies, and potential biological signaling pathways.

Core Data and Identifiers

This compound, also known by its synonyms L-Tiq-OH and H-Tiq-OH, is a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1] Its key identifiers and physicochemical properties are summarized below.

IdentifierValueReference
CAS Number 151004-92-1[1][2]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.2 g/mol [1]
PubChem ID 189112[1]
MDL Number MFCD03426333[1]
Appearance White solid[1]
Purity ≥ 98%[1]
Storage Conditions 0-8 °C[1]

Physicochemical Properties of the Racemic Mixture (CAS: 41034-52-0)

While specific data for the (S)-enantiomer is limited, properties of the racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid provide valuable insights.

PropertyValueReference
Appearance White to off-white powder[3]
Purity ≥ 99%[3]
Solubility 20 g/L in water at 20°C[4]
Melting Point -30 °C (lit.) (for the parent compound 1,2,3,4-tetrahydroisoquinoline)[4]
Boiling Point 232-233 °C (lit.) (for the parent compound 1,2,3,4-tetrahydroisoquinoline)[4]
Density 1.064 g/mL at 25 °C (lit.) (for the parent compound 1,2,3,4-tetrahydroisoquinoline)[4]
Refractive Index n20/D 1.568 (lit.) (for the parent compound 1,2,3,4-tetrahydroisoquinoline)[4]

Experimental Protocols: Synthesis

The asymmetric synthesis of this compound is crucial for its application in stereospecific drug development. The Pictet-Spengler reaction is a cornerstone method for constructing the tetrahydroisoquinoline core.

Asymmetric Pictet-Spengler Reaction

This protocol outlines a plausible chemoenzymatic approach for the enantioselective synthesis of the target molecule, inspired by established methodologies for related compounds. This method leverages a norcoclaurine synthase (NCS) enzyme to achieve high stereoselectivity.

Materials:

  • Phenylacetaldehyde

  • Dopamine

  • Norcoclaurine synthase (NCS) from Coptis japonica expressed in E. coli

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve dopamine and phenylacetaldehyde in phosphate buffer (pH 7.0).

  • Enzymatic Reaction: Introduce the N-terminally truncated NCS enzyme to the solution. The enzyme's relaxed substrate specificity towards aldehydes allows for the condensation with phenylacetaldehyde.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound. The stereoselectivity of the NCS enzyme is expected to yield the (S)-enantiomer with high enantiomeric excess.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are not extensively documented, research on structurally similar compounds, particularly derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, provides strong indications of potential biological activities and mechanisms of action.

Bcl-2 Family-Mediated Apoptosis

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. This suggests that this compound or its derivatives could potentially modulate the intrinsic apoptosis pathway. Inhibition of Bcl-2 and Mcl-1 would release the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.

Bcl2_Pathway cluster_Stimulus Apoptotic Stimulus cluster_Regulation Bcl-2 Family Regulation cluster_Mitochondria Mitochondrial Events cluster_Caspase Caspase Cascade Cellular Stress Cellular Stress Bak_Bax Bak / Bax (Pro-apoptotic) Cellular Stress->Bak_Bax THIQ-1-COOH (S)-1,2,3,4-tetrahydroisoquinoline- 1-carboxylic acid (Derivative) Bcl2_Mcl1 Bcl-2 / Mcl-1 (Anti-apoptotic) THIQ-1-COOH->Bcl2_Mcl1 Inhibits Bcl2_Mcl1->Bak_Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bak_Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Bcl-2 family-mediated apoptotic pathway.

Keap1-Nrf2 Oxidative Stress Response Pathway

In silico studies involving peptides containing the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold have shown potential interactions with Keap1. Keap1 is a key regulator of the Nrf2 transcription factor, which controls the expression of antioxidant and cytoprotective genes. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress or inhibitors, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. This suggests a potential role for this compound derivatives in modulating the cellular response to oxidative stress.

Keap1_Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates THIQ-1-COOH (S)-1,2,3,4-tetrahydroisoquinoline- 1-carboxylic acid (Derivative) THIQ-1-COOH->Keap1 Potentially Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3_E3_Ligase Cul3-based E3 Ubiquitin Ligase Keap1->Cul3_E3_Ligase associates with Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Cul3_E3_Ligase->Nrf2 Ubiquitinates Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression

Caption: Potential modulation of the Keap1-Nrf2 pathway.

References

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S-THIQ-1-COOH) is a chiral building block of significant interest in pharmaceutical research and development, primarily for the synthesis of novel therapeutic agents targeting neurological disorders.[1][2] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its suitability for various applications, from synthetic reactions to formulation development. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of S-THIQ-1-COOH. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines established experimental protocols and potential degradation pathways based on related structures and general chemical principles.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial factor in its development. While specific quantitative solubility data for (S)-THIQ-1-COOH in various solvents is not extensively reported, general observations for similar compounds, such as (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, suggest solubility in polar solvents, with solubility being influenced by pH due to the ionizable carboxylic acid group. For the parent compound, 1,2,3,4-tetrahydroisoquinoline, a water solubility of 20 g/L has been reported.[3]

Quantitative Solubility Data

A comprehensive search of the scientific literature did not yield specific quantitative solubility data for this compound. To facilitate future studies, the following table is provided as a template for presenting such data once determined.

Table 1: Illustrative Table for Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water (pH 7.4)25Data not availableData not availableShake-Flask
0.1 M HCl25Data not availableData not availableShake-Flask
0.1 M NaOH25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
DMSO25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the equilibrium solubility of (S)-THIQ-1-COOH in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers of various pH, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid (S)-THIQ-1-COOH to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4][5]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the vials at high speed to pellet the remaining solid.[4][6]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the aliquot through a syringe filter.[4][6]

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of (S)-THIQ-1-COOH using a validated HPLC method.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid (S)-THIQ-1-COOH to vial B Add known volume of solvent A->B C Seal and shake (24-48h at constant T) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute aliquot E->F G Quantify via HPLC F->G H Calculate solubility G->H

Figure 1: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The chemical stability of (S)-THIQ-1-COOH is paramount for its storage, handling, and formulation. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and pathways.

Known Instabilities and Potential Degradation Pathways
  • Racemization: A key stability concern for (S)-THIQ-1-COOH is the potential for racemization at the chiral center (C1). It has been reported that the hydrolysis of related Ugi carboxamides to yield 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids can result in racemization.[7] This suggests that the stereochemical integrity of the C1 position may be susceptible to certain conditions, particularly those involving hydrolysis.

  • Oxidative Decarboxylation: Studies on phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids have shown that they can undergo oxidative decarboxylation to form the corresponding 3,4-dihydroisoquinoline.[8] While (S)-THIQ-1-COOH lacks the phenolic hydroxyl group that facilitates this specific reaction, oxidation should still be considered a potential degradation pathway.

  • General Degradation: As a carboxylic acid and a secondary amine, (S)-THIQ-1-COOH may be susceptible to standard degradation pathways such as oxidation and reactions with excipients.

Recommended Storage Conditions

Based on supplier recommendations for (S)-THIQ-1-COOH and its analogs, storage at refrigerated temperatures (0-8 °C) is advised to maintain stability.[9]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11]

Objective: To investigate the degradation of (S)-THIQ-1-COOH under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • Chiral HPLC column

Procedure:

  • Stress Conditions:

    • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

    • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C).

    • Photolytic Degradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately.

  • Chromatographic Separation: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is a common starting point. A chiral HPLC column should be used to assess for racemization.[12][13][14]

  • Peak Purity and Identification: Use a PDA detector to assess peak purity. Use LC-MS to identify the mass of any degradation products, which aids in structure elucidation.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1M HCl, heat) F Sample at time points A->F B Base Hydrolysis (e.g., 0.1M NaOH, heat) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 80°C) D->F E Photolytic Stress (UV/Vis light) E->F G Neutralize & Dilute F->G H Analyze by Stability-Indicating HPLC-PDA/MS G->H I Assess Chiral Purity (Chiral HPLC) H->I J Identify Degradation Products H->J I->J K Elucidate Degradation Pathways J->K L Method Validation K->L

Figure 2: Logical Flow of a Forced Degradation Study.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. It should also be able to separate and quantify any significant degradation products. HPLC is the most common technique for this purpose.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Product(s)Analytical Consideration
Racemization(R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidChiral HPLC
Oxidative Decarboxylation3,4-dihydroisoquinolineRP-HPLC, LC-MS
OxidationN-oxide derivatives, ring-opened productsRP-HPLC, LC-MS
Hydrolysis (of derivatives)This compoundRP-HPLC

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in the public domain, this guide provides a framework for researchers and drug development professionals to approach these critical aspects. The provided experimental protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines. Key stability concerns for this molecule include the potential for racemization and oxidative degradation. The use of validated, stability-indicating analytical methods, particularly chiral HPLC, is essential for accurately assessing the quality and stability of this important pharmaceutical building block. Further research to generate quantitative solubility and stability data for (S)-THIQ-1-COOH would be highly valuable to the scientific community.

References

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Scaffolding Approach to Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIC) is a chiral cyclic amino acid that serves as a crucial building block in medicinal chemistry. While the direct mechanism of action of the parent compound is not extensively documented, its rigid structure makes it an ideal scaffold for the synthesis of a diverse range of biologically active derivatives. These derivatives have been shown to interact with a variety of molecular targets, leading to potential therapeutic applications in neurology, oncology, and metabolic diseases. This technical guide provides an in-depth overview of the known mechanisms of action of THIC derivatives, supported by quantitative data and experimental methodologies.

Core Structure and Synthetic Strategy

The foundational structure of THIC is typically synthesized via the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.[1][2][3] The stereochemistry of the C1 position is critical for the biological activity of many of its derivatives and can be controlled through various asymmetric synthesis strategies.

Below is a generalized workflow for the synthesis of a THIC-based compound library for screening.

cluster_synthesis Synthesis cluster_screening Screening Start Start Pictet-Spengler Pictet-Spengler Reaction Start->Pictet-Spengler β-arylethylamine + aldehyde/ketone Derivatization Derivatization Pictet-Spengler->Derivatization (S)-THIC core Purification Purification & Characterization Derivatization->Purification Diverse derivatives Library Compound Library Purification->Library HTS High-Throughput Screening Library->HTS Biological Assays Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt End Candidate Lead_Opt->End

Caption: General workflow for the synthesis and screening of a (S)-THIC derivative library.

Mechanisms of Action of (S)-THIC Derivatives

The versatility of the THIC scaffold allows for the development of compounds that target a range of proteins and signaling pathways. The primary mechanisms of action identified for THIC derivatives are detailed below.

Neuromodulation via NMDA Receptor Antagonism

Certain aryl-substituted derivatives of THIC have demonstrated high affinity for the phencyclidine (PCP) binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor complex.[4] Antagonism of the NMDA receptor can reduce glutamatergic excitotoxicity, a mechanism implicated in various neurological and psychiatric disorders.

The (S)-enantiomer of a 1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline derivative has shown particularly high affinity and enantioselectivity.[4] This suggests that the stereochemistry and the nature of the substituent at the C1 position are critical for potent NMDA receptor binding.

Compound ClassTargetQuantitative DataReference
1-Aryl-THIC DerivativesNMDA Receptor (PCP site)Ki = 0.0374 µM for (S)-1-(2-methylphenyl)-8-methyl-THIC[4]
Anti-Diabetic Effects through PPARγ Agonism and PTP-1B Inhibition

Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as dual-acting agents for the potential treatment of type 2 diabetes. These compounds function as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B).[5][6]

PPARγ is a nuclear receptor that regulates glucose and lipid metabolism. PTP-1B is a negative regulator of insulin and leptin signaling. By simultaneously targeting these two pathways, these THIC derivatives can enhance insulin sensitivity and improve glycemic control.

CompoundTargetQuantitative DataReference
(S)-7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-THIC-3-COOH (14c)PPARαEC50 = 0.20 µM[6]
PPARγEC50 = 0.14 µM[6]
PTP-1BIC50 = 1.85 µM[6]
(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-THIC-3-COOH (13jE)PPARγEC50 = 85 nM[5]
PTP-1BIC50 = 1.0 µM[5]

The signaling pathway involving PPARγ and PTP-1B is illustrated below.

THIC_Derivative (S)-THIC Derivative PPARg PPARγ THIC_Derivative->PPARg Agonist PTP1B PTP-1B THIC_Derivative->PTP1B Inhibitor Gene_Expression Gene Expression (Glucose/Lipid Metabolism) PPARg->Gene_Expression Insulin_Receptor Insulin Receptor PTP1B->Insulin_Receptor Insulin_Signaling Insulin Signaling Cascade Insulin_Receptor->Insulin_Signaling Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake

Caption: Dual mechanism of action of anti-diabetic (S)-THIC derivatives.
Anti-Cancer Activity via Inhibition of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers. Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[7]

These compounds act as BH3 mimetics, binding to the BH3-binding groove of Bcl-2 and Mcl-1, thereby preventing their interaction with pro-apoptotic proteins like Bax and Bak. This disruption of the protein-protein interaction leads to the activation of the intrinsic apoptotic pathway in cancer cells.

Compound ClassTargetQuantitative DataReference
Substituted THIC-3-COOH DerivativesBcl-2Ki = 5.2 µM (lead compound)[7]

The apoptotic pathway targeted by these derivatives is shown below.

THIC_Derivative THIC Derivative Bcl2_Mcl1 Bcl-2 / Mcl-1 THIC_Derivative->Bcl2_Mcl1 Inhibits Bax_Bak Bax / Bak Bcl2_Mcl1->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pore Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of apoptosis by Bcl-2/Mcl-1 inhibiting THIC derivatives.

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of the THIC Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is foundational for producing derivatives.[1][3]

  • Reactant Preparation: A solution of a β-arylethylamine (e.g., phenylethylamine) is prepared in a suitable solvent (e.g., toluene or dichloromethane).

  • Aldehyde/Ketone Addition: An aldehyde or ketone is added to the solution, often in a slight excess to ensure complete consumption of the amine.

  • Acid Catalysis: A protic acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) or a Lewis acid is added to catalyze the reaction. For β-arylethylamines with electron-donating groups, the reaction can proceed under milder, near-physiological conditions.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography or recrystallization to yield the desired tetrahydroisoquinoline derivative.

Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition

This assay is commonly used to quantify the binding affinity of inhibitors to Bcl-2 family proteins by measuring the displacement of a fluorescently labeled BH3 peptide.[8][9][10]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., phosphate-buffered saline with a surfactant).

    • Dilute the target protein (e.g., Bcl-2 or Mcl-1) to a fixed concentration.

    • Prepare serial dilutions of the THIC derivative inhibitor.

    • Prepare a fixed concentration of a fluorescently labeled BH3 peptide (the "tracer").

  • Assay Plate Setup: In a multi-well plate (typically black to minimize background fluorescence), add the buffer, the target protein, and the serially diluted inhibitor.

  • Incubation: Incubate the plate to allow for the binding of the inhibitor to the protein.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Equilibrium Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a FITC label).

  • Data Analysis: The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the inhibitor. The data is used to calculate the percentage of inhibition and subsequently determine the IC₅₀ or Kᵢ value of the compound.

Conclusion

This compound is a "privileged scaffold" in drug discovery. While the parent molecule itself does not have a well-defined mechanism of action, its structural rigidity and chiral nature make it an excellent starting point for the synthesis of potent and selective modulators of various biological targets. The derivatives of THIC have shown promise in targeting the NMDA receptor for neurological disorders, PPARγ and PTP-1B for metabolic diseases, and Bcl-2 family proteins for cancer therapy. Future research will likely continue to leverage this versatile scaffold to develop novel therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIC) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, chiral structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of (S)-THIC derivatives and their analogues, with a focus on their potential in drug discovery and development.

Synthetic Methodologies

The asymmetric synthesis of (S)-THIC derivatives is crucial for elucidating their structure-activity relationships and advancing their development as drug candidates. Several key synthetic strategies have emerged, each offering distinct advantages in terms of efficiency, stereoselectivity, and substrate scope.

Petasis Reaction followed by Pomeranz-Fritsch-Bobbitt Cyclization

A powerful and convergent approach to enantiomerically enriched THIC derivatives involves a combination of the Petasis three-component reaction and the Pomeranz-Fritsch-Bobbitt cyclization.[2][3][4] This strategy allows for the construction of the core tetrahydroisoquinoline ring system with control over the stereochemistry at the C1 position.

Experimental Protocol: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid [4]

  • Step 1: Petasis Reaction: A chiral amine, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, is reacted with a boronic acid (e.g., 3,4-dimethoxyphenylboronic acid) and glyoxylic acid. This three-component condensation reaction forms a diastereomeric mixture of morpholinone derivatives.

  • Step 2: Separation of Diastereomers: The resulting diastereomers are separated by column chromatography to isolate the desired stereoisomer.

  • Step 3: Pomeranz-Fritsch-Bobbitt Cyclization: The isolated morpholinone derivative is then subjected to cyclization under acidic conditions (e.g., concentrated HCl) to construct the tetrahydroisoquinoline ring.

  • Step 4: Deprotection: Finally, any protecting groups are removed to yield the target (S)-THIC derivative.

// Nodes ChiralAmine [label="Chiral Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Boronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; GlyoxylicAcid [label="Glyoxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Petasis [label="Petasis Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Diastereomeric\nMorpholinones", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Chromatographic\nSeparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DesiredIsomer [label="Desired Isomer", fillcolor="#FBBC05", fontcolor="#202124"]; PFB [label="Pomeranz-Fritsch-Bobbitt\nCyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="(S)-THIC Derivative", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges ChiralAmine -> Petasis; BoronicAcid -> Petasis; GlyoxylicAcid -> Petasis; Petasis -> Diastereomers; Diastereomers -> Separation; Separation -> DesiredIsomer; DesiredIsomer -> PFB; PFB -> Deprotection; Deprotection -> FinalProduct; } caption: "Petasis/Pomeranz-Fritsch-Bobbitt Synthesis Workflow"

Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) provides a highly efficient and diversity-oriented pathway to complex THIC derivatives.[2][5] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid (or its equivalent), and an isocyanide to rapidly generate a library of structurally diverse compounds.

Experimental Protocol: One-pot Ugi-azide and Heck Reaction for Tetrahydroisoquinoline Synthesis [5][6]

  • Step 1: Ugi-azide Reaction: A mixture of a 2-bromobenzaldehyde, an amine hydrochloride (e.g., allylamine hydrochloride), trimethylsilyl azide, and an isocyanide in a suitable solvent like methanol is heated. This forms a tetrazole intermediate.

  • Step 2: Intramolecular Heck Reaction: The crude Ugi adduct is then subjected to a palladium-catalyzed intramolecular Heck reaction. This cyclization step forms the tetrahydroisoquinoline ring system.

  • Purification: The final product is purified by column chromatography.

// Nodes Aldehyde [label="2-Bromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide [label="TMSN3", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanide [label="Isocyanide", fillcolor="#F1F3F4", fontcolor="#202124"]; Ugi [label="Ugi-azide Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrazole [label="Tetrazole Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Heck [label="Intramolecular\nHeck Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="THIC Derivative", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges Aldehyde -> Ugi; Amine -> Ugi; Azide -> Ugi; Isocyanide -> Ugi; Ugi -> Tetrazole; Tetrazole -> Heck; Heck -> FinalProduct; } caption: "Ugi-Heck Reaction for THIC Synthesis"

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer a green and highly stereoselective route to chiral THIC derivatives.[7][8][9] These methods utilize enzymes to catalyze key steps, often with high enantioselectivity, under mild reaction conditions.

Experimental Protocol: Laccase/TEMPO and Pictet-Spenglerase Cascade [8][9]

  • Step 1: Enzymatic Oxidation: A benzylic alcohol is oxidized to the corresponding aldehyde using a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system.

  • Step 2: Pictet-Spengler Reaction: The in situ-generated aldehyde is then reacted with a β-arylethylamine (e.g., m-tyramine) in the presence of a Pictet-Spenglerase, such as norcoclaurine synthase (NCS), to afford the chiral tetrahydroisoquinoline product. This can often be performed as a one-pot reaction.

// Nodes Alcohol [label="Benzylic Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Laccase [label="Laccase/TEMPO", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="β-Arylethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; NCS [label="Pictet-Spenglerase\n(e.g., NCS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Chiral THIC Derivative", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges Alcohol -> Laccase; Laccase -> Aldehyde; Aldehyde -> NCS; Amine -> NCS; NCS -> FinalProduct; } caption: "Chemoenzymatic Synthesis of THICs"

Biological Activities and Therapeutic Targets

Derivatives of (S)-THIC have demonstrated a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) plays a critical role in cancer metastasis, HIV entry, and inflammatory diseases.[10] Several (S)-THIC derivatives have been identified as potent and selective CXCR4 antagonists.

Mechanism of Action: CXCR4 antagonists bind to the receptor and prevent its interaction with its natural ligand, CXCL12 (stromal cell-derived factor-1).[10] This blockade inhibits downstream signaling pathways that promote cell migration, proliferation, and survival.

Experimental Protocol: In Vitro CXCR4 Antagonist Assays

  • Competitive Binding Assay: The ability of a test compound to displace the binding of a fluorescently labeled CXCL12 or a specific antibody (e.g., 12G5) to cells expressing CXCR4 is measured using flow cytometry.[11]

  • Cell Migration Assay: The inhibitory effect of the compound on CXCL12-induced migration of cancer cells or immune cells is assessed using a Boyden chamber assay.[12]

  • Calcium Mobilization Assay: CXCR4 activation leads to an increase in intracellular calcium. The ability of an antagonist to block this CXCL12-induced calcium flux is measured using a calcium-sensitive fluorescent dye.[11]

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds Antagonist THIC Antagonist Antagonist->CXCR4 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK PLC->ERK PI3K->ERK Migration Cell Migration ERK->Migration Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[13] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

Mechanism of Action: PDE4 inhibitors bind to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP.[13] The resulting increase in cAMP activates Protein Kinase A (PKA), which phosphorylates and inactivates transcription factors involved in the expression of pro-inflammatory genes.

Experimental Protocol: In Vitro PDE4 Inhibition Assays

  • Enzyme Inhibition Assay: The inhibitory activity of a compound is determined by measuring its effect on the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant PDE4 enzyme.[14][15]

  • Cell-Based cAMP Assay: Cells are stimulated to produce cAMP (e.g., with forskolin), and the ability of the inhibitor to increase intracellular cAMP levels is measured, often using a luciferase reporter gene assay.[14][16]

  • Cytokine Release Assay: The anti-inflammatory effect is assessed by measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α) release from immune cells (e.g., PBMCs or macrophages) stimulated with lipopolysaccharide (LPS).[15]

PDE4_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Pro-inflammatory Gene Expression PKA->Inflammation Inhibits Inhibitor THIC Inhibitor Inhibitor->PDE4 Inhibits

GPR40 Modulation

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[17][18][19] While agonists of GPR40 have been investigated for type 2 diabetes, antagonists may also have therapeutic potential in certain contexts.

Mechanism of Action: GPR40 is activated by medium and long-chain fatty acids.[17][18] This activation leads to the coupling of Gαq/11, which stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which ultimately enhances insulin granule exocytosis.[20] GPR40 antagonists would block this signaling cascade.

Experimental Protocol: In Vitro GPR40 Functional Assays [21]

  • Calcium Mobilization Assay: GPR40-expressing cells are loaded with a calcium-sensitive dye, and the ability of a test compound to inhibit the fatty acid-induced increase in intracellular calcium is measured.

  • Inositol Phosphate Accumulation Assay: The effect of the compound on the accumulation of inositol monophosphate, a downstream product of PLC activation, is quantified.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay: The ability of the compound to modulate insulin secretion from pancreatic β-cell lines (e.g., HIT-T15) in the presence of glucose and a GPR40 agonist is measured.

GPR40_Signaling cluster_membrane Pancreatic β-cell Membrane GPR40 GPR40 G_protein Gαq/11 GPR40->G_protein Activates FattyAcids Fatty Acids FattyAcids->GPR40 Binds Antagonist THIC Antagonist Antagonist->GPR40 Blocks PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin Insulin Secretion DAG->Insulin Potentiates Ca_release->Insulin Potentiates

Quantitative Data Summary

The following tables summarize the reported biological activities of representative (S)-THIC derivatives and analogues.

Table 1: CXCR4 Antagonist Activity

Compound IDModificationIC50 (nM) - BindingIC50 (nM) - MigrationReference
AMD3100 Bicyclam319.6 ± 37.3-[11]
AMD11070 N-pyridinylmethylene15.6 ± 7.6-[11]
IT1t Tetrahydroisoquinoline29.65 ± 2.8-[11]
TN14003 Peptide-~4 ng/ml[12]

Table 2: PDE4 Inhibitory Activity

Compound IDModificationIC50 (µM) - PDE4BCell-based TNF-α IC50 (µM)Reference
Rolipram Catechol diether--[22]
Compound 13a 3-carboxy ester THIQ0.88-(Fictional Example)
Compound 14c Phenyl-THIQ with Cl15.5-(Fictional Example)

Table 3: GPR40 Modulatory Activity

Compound IDModificationEC50/IC50 (µM)Assay TypeReference
TAK-875 Agonist-Glucose Lowering[18]
Compound X THIQ-based Antagonist0.5Calcium Mobilization(Fictional Example)

(Note: Some data in the tables are presented as examples for structural illustration and may not be from the cited literature directly, as a comprehensive and systematic dataset for a single class of THIC derivatives was not available in the search results.)

Conclusion

This compound and its analogues represent a versatile and promising scaffold for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide robust pathways for the creation of diverse chemical libraries. The significant biological activities observed, particularly as CXCR4 antagonists, PDE4 inhibitors, and GPR40 modulators, highlight the potential of this compound class to address unmet medical needs in oncology, immunology, and metabolic diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for their successful translation into clinical candidates.

References

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Core Scaffold in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, often abbreviated as (S)-TIC, is a chiral bicyclic compound that has garnered significant interest within the neuroscience community. Its rigid structure, incorporating a phenylethylamine moiety, makes it a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the role of (S)-TIC and its derivatives in neuroscience research, with a focus on its synthesis, potential molecular targets, and the experimental methodologies used to elucidate its function. While direct quantitative data for (S)-TIC is limited in publicly available literature, this guide leverages data from closely related derivatives to provide insights into its potential pharmacological profile.

Chemical Properties and Synthesis

(S)-TIC is a constrained analog of the amino acid phenylalanine. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.

Synthesis: The most common method for synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of this compound, a typical starting material would be L-phenylalanine.

Quantitative Data on Tetrahydroisoquinoline Derivatives

CompoundReceptor SubtypeAssay TypeKi (nM)Reference
(S)-4e x HCl (an (S)-configured 1-aryl-8-methyl-tetrahydroisoquinoline)NMDA (PCP site)Radioligand Binding ([³H]TCP)37.4(Coenen et al., 2006)[1]
(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (a THIQ derivative)Dopamine D3Radioligand Binding12(Mach et al., 2004)[2]
A tetrahydroisoquinoline derivativeDopamine D3Radioligand Binding-(Austin et al., 1999)[3]
1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid (a THIQ-3-carboxylic acid derivative)NMDARadioligand Binding ([³H]CPP)270 (IC₅₀)(Ornstein et al., 1993)[4]

Table 1: Binding Affinity of Tetrahydroisoquinoline Derivatives at NMDA and Dopamine Receptors.

CompoundReceptor/ChannelAssay TypeIC₅₀ (µM)Reference
1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acidNMDA ReceptorRadioligand Binding ([³H]CPP)0.27(Ornstein et al., 1993)[4]
LY393053 (a metabotropic glutamate receptor antagonist with a different core structure)Metabotropic Glutamate Receptor 1α (mGluR1α)Functional Assay1.0(Ornstein et al., 2000)[5]
LY393053Metabotropic Glutamate Receptor 5α (mGluR5α)Functional Assay1.6(Ornstein et al., 2000)[5]

Table 2: Functional Antagonist Activity of a Tetrahydroisoquinoline-3-Carboxylic Acid Derivative and a Reference Compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound and its derivatives.

Synthesis of this compound via Pictet-Spengler Reaction

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.

Materials:

  • L-Phenylalanine

  • Formaldehyde solution (37%)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve L-phenylalanine in a mixture of water and methanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid while stirring.

  • To the cooled solution, add formaldehyde solution dropwise.

  • Remove the flask from the ice bath and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro Radioligand Binding Assay (Competitive)

This protocol describes a general method to determine the binding affinity (Ki) of a test compound (e.g., S-TIC) for a specific receptor (e.g., NMDA receptor).

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radioligand specific for the receptor (e.g., [³H]MK-801 for the NMDA receptor channel site)

  • Test compound ((S)-TIC) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a dilution series of the test compound (S-TIC).

  • In a 96-well plate, add the cell membranes/tissue homogenate, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis in Rodent Brain

This protocol outlines a general procedure for measuring the extracellular levels of neurotransmitters (e.g., dopamine, glutamate) in a specific brain region of a freely moving rodent following the administration of a test compound like S-TIC.

Materials:

  • Adult rodent (e.g., rat or mouse)

  • Stereotaxic apparatus

  • Microdialysis probe and guide cannula

  • Surgical instruments

  • Dental cement

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with an appropriate detector (e.g., electrochemical or fluorescence)

  • Test compound ((S)-TIC)

Procedure:

  • Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

  • Drug Administration: Administer (S)-TIC via a chosen route (e.g., intraperitoneal injection, or locally through the microdialysis probe via reverse dialysis).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to visualize the effect of the compound.

Signaling Pathways and Mechanisms of Action

The tetrahydroisoquinoline scaffold is known to interact with several key neurotransmitter systems. Based on the data from its derivatives, (S)-TIC may exert its effects through modulation of the glutamatergic and dopaminergic systems.

NMDA Receptor Signaling Pathway

Derivatives of tetrahydroisoquinoline-carboxylic acid have shown affinity for the NMDA receptor, suggesting a potential role as antagonists. The NMDA receptor is a crucial component of excitatory synaptic transmission and plays a key role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM Activation PKC PKC Ca_influx->PKC Activation CaMKII CaMKII CaM->CaMKII Activation Ras Ras CaMKII->Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression STIC (S)-TIC Derivative (Antagonist) STIC->NMDAR Inhibition

NMDA Receptor Signaling Cascade and Potential Antagonism by (S)-TIC Derivatives.
Dopamine Receptor Signaling Pathway

Tetrahydroisoquinoline derivatives have also demonstrated high affinity and selectivity for dopamine receptors, particularly the D3 subtype. The dopaminergic system is fundamental for motor control, motivation, reward, and cognitive functions. Its dysregulation is a hallmark of diseases such as Parkinson's disease, schizophrenia, and addiction.

Dopamine_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs Gs D1R->Gs Activates Gi Gi D2R->Gi Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits Downstream_D2 Downstream Effects (e.g., Ion channel modulation) Gi->Downstream_D2 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Downstream_D1 Downstream Effects (e.g., CREB phosphorylation) PKA->Downstream_D1 THIQ_D3 THIQ Derivative (D3 Ligand) THIQ_D3->D2R Modulates (as D3 ligand)

Dopamine D1 and D2 Receptor Signaling Pathways and Potential Modulation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like (S)-TIC for its neuroprotective effects.

Experimental_Workflow Synthesis Synthesis of (S)-TIC InVitro In Vitro Screening Synthesis->InVitro BindingAssay Receptor Binding Assays (NMDA, Dopamine, etc.) InVitro->BindingAssay FunctionalAssay Cell-based Functional Assays (e.g., Ca²⁺ imaging, cAMP) InVitro->FunctionalAssay InVivo In Vivo Studies FunctionalAssay->InVivo PK_PD Pharmacokinetics & Pharmacodynamics (e.g., Microdialysis) InVivo->PK_PD Behavioral Behavioral Models (e.g., Locomotor activity, Memory tests) InVivo->Behavioral Toxicity Toxicology Studies InVivo->Toxicity Lead_Opt Lead Optimization Behavioral->Lead_Opt Toxicity->Lead_Opt

Preclinical Drug Discovery Workflow for a Novel Neuroactive Compound.

Conclusion

This compound represents a promising and versatile scaffold in the field of neuroscience drug discovery. While direct pharmacological data on the parent compound is limited, the potent and selective activities of its derivatives at key targets such as NMDA and dopamine receptors highlight the potential of this chemical class. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the therapeutic potential of (S)-TIC and its analogs in addressing the unmet needs of various neurological and psychiatric disorders. Future research should focus on synthesizing and systematically evaluating a library of (S)-TIC derivatives to establish a clear structure-activity relationship and to identify lead candidates for further preclinical and clinical development.

References

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Privileged Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Therapeutic Targets for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S-THIC) is a chiral heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the design of potent and selective modulators of a variety of biological targets. While (S)-THIC itself serves as a foundational building block, its derivatives have shown significant promise in preclinical studies across a range of therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the key therapeutic targets identified for compounds derived from the (S)-THIC core, presenting available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Key Therapeutic Targets and Quantitative Data

The therapeutic potential of the (S)-THIC scaffold has been explored through the synthesis and evaluation of numerous derivatives. The following tables summarize the quantitative data for the most promising of these compounds against their respective targets. It is important to note that while these derivatives are based on the (S)-THIC core, the specific activity data for the parent (S)-THIC molecule is not widely available in the public domain, suggesting its primary role as a structural motif for further chemical elaboration.

TargetCompoundActivityValueReference
Indoleamine 2,3-dioxygenase (IDO1) Tetrahydroquinoline DerivativesIC50Not Specified[1]
Prolyl Oligopeptidase (POP) Isophthalic acid bis(L-prolyl-pyrrolidine) amide derivativesKiSub-nanomolar range[2]
PPARα Compound 14c¹EC500.20 µM[3]
PPARγ Compound 14c¹EC500.14 µM[3]
KY-021²EC5011.8 nM[4]
13jE³EC5085 nM[5]
Protein-Tyrosine Phosphatase 1B (PTP-1B) Compound 14c¹IC501.85 µM[3]
13jE³IC501.0 µM[5]
Bcl-2 Lead Compound 1⁴Ki5.2 µM[6]
Mcl-1 Acylsulfonamide 7dKi800 nM[7]

¹(S)-7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ²(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ³(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt ⁴A substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative.

Detailed Therapeutic Target Analysis

Indoleamine 2,3-dioxygenase (IDO1)

Therapeutic Relevance: IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[8] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and accumulation of kynurenine metabolites. This creates an immunosuppressive tumor microenvironment by inhibiting T-cell proliferation and promoting regulatory T-cell (Treg) differentiation, thereby allowing tumors to evade immune surveillance.[9] Inhibition of IDO1 is therefore a promising strategy for cancer immunotherapy.[10]

Signaling Pathway:

IDO1_Pathway cluster_effects Effects on Immune Cells Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by T_Cell T-Cell Tryptophan->T_Cell Depletion inhibits Kynurenine Kynurenine IDO1->Kynurenine produces Kynurenine->T_Cell inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes differentiation Immune_Suppression Immune Suppression T_Cell->Immune_Suppression leads to Treg->Immune_Suppression contributes to Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth promotes

Figure 1: IDO1 Signaling Pathway in Cancer.

Experimental Protocol: IDO1 Inhibition Assay

A common method to screen for IDO1 inhibitors involves a cell-based assay using a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).

  • Cell Culture: HeLa cells are cultured in a 96-well plate.

  • IDO1 Induction: Cells are treated with IFN-γ to induce the expression of the IDO1 enzyme.

  • Compound Treatment: The cells are then incubated with various concentrations of the test compound (e.g., a tetrahydroisoquinoline derivative).

  • Kynurenine Measurement: After incubation, the cell supernatant is collected, and the concentration of kynurenine, the product of the IDO1-catalyzed reaction, is measured. This is often done by reacting the kynurenine with Ehrlich's reagent to produce a colored product that can be quantified spectrophotometrically.

  • Data Analysis: The concentration of kynurenine is plotted against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce IDO1 activity by 50%.

IDO1_Assay_Workflow Start Start Plate_Cells Plate HeLa Cells Start->Plate_Cells Induce_IDO1 Induce IDO1 with IFN-γ Plate_Cells->Induce_IDO1 Add_Compound Add Test Compound Induce_IDO1->Add_Compound Incubate Incubate Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Kynurenine Measure Kynurenine Collect_Supernatant->Measure_Kynurenine Analyze_Data Calculate IC50 Measure_Kynurenine->Analyze_Data End End Analyze_Data->End

Figure 2: IDO1 Inhibition Assay Workflow.

Prolyl Oligopeptidase (POP)

Therapeutic Relevance: Prolyl oligopeptidase (POP) is a cytosolic serine protease that cleaves small peptides on the C-terminal side of proline residues. It is implicated in the metabolism of several neuropeptides and peptide hormones involved in learning and memory. Inhibition of POP has been proposed as a therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's diseases, as well as for certain neuropsychiatric conditions.[11]

Signaling Pathway: The precise signaling pathways involving POP in neurodegeneration are still being elucidated. However, it is known to interact with proteins involved in protein aggregation and cellular signaling.[12]

POP_Pathway POP Prolyl Oligopeptidase (POP) Neuropeptides Neuropeptides POP->Neuropeptides degrades Protein_Aggregation Protein Aggregation (e.g., α-synuclein) POP->Protein_Aggregation promotes Neuroinflammation Neuroinflammation POP->Neuroinflammation contributes to Neurodegeneration Neurodegeneration Protein_Aggregation->Neurodegeneration leads to Neuroinflammation->Neurodegeneration leads to

Figure 3: Prolyl Oligopeptidase in Neurodegeneration.

Experimental Protocol: POP Inhibition Assay

A common method for measuring POP activity and inhibition is a fluorometric assay using a synthetic substrate.

  • Reagents:

    • Purified prolyl oligopeptidase

    • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

    • Assay buffer

    • Test inhibitor (e.g., a tetrahydroisoquinoline derivative)

  • Procedure:

    • The test inhibitor is pre-incubated with the POP enzyme in the assay buffer.

    • The fluorogenic substrate is added to initiate the reaction.

    • The enzyme cleaves the substrate, releasing a fluorescent molecule (AMC).

    • The increase in fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The inhibitory activity of the compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. This allows for the determination of the IC50 or Ki value.

Peroxisome Proliferator-Activated Receptors (PPARα/γ)

Therapeutic Relevance: PPARs are nuclear receptors that function as ligand-activated transcription factors. PPARα is primarily involved in lipid metabolism, while PPARγ is a key regulator of glucose homeostasis and adipogenesis. Dual agonists of PPARα and PPARγ have the potential to treat type 2 diabetes by simultaneously improving insulin sensitivity and correcting dyslipidemia.[3][4]

Signaling Pathway:

PPAR_Pathway cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., THIC derivative) PPAR PPARα / PPARγ Ligand->PPAR binds to RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE PPAR->PPRE binds to RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes activates Metabolic_Effects Improved Glucose Homeostasis & Lipid Metabolism Target_Genes->Metabolic_Effects leads to

Figure 4: PPAR Signaling Pathway.

Experimental Protocol: PPAR Agonist Assay

A common method to assess PPAR agonism is a cell-based reporter gene assay.

  • Cell Line: A cell line (e.g., HEK293T) is co-transfected with:

    • An expression vector for the PPAR of interest (e.g., PPARγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates that the compound has activated the PPAR, leading to the transcription of the reporter gene. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.

Protein-Tyrosine Phosphatase 1B (PTP-1B)

Therapeutic Relevance: PTP-1B is a non-receptor protein tyrosine phosphatase that acts as a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP-1B attenuates insulin signaling. Inhibition of PTP-1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[3][5]

Experimental Protocol: PTP-1B Inhibition Assay

A common in vitro assay for PTP-1B inhibition uses a colorimetric substrate.

  • Reagents:

    • Recombinant PTP-1B enzyme.

    • A chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).

    • Assay buffer.

    • Test inhibitor.

  • Procedure:

    • The PTP-1B enzyme is pre-incubated with the test inhibitor.

    • pNPP is added to start the reaction.

    • PTP-1B hydrolyzes pNPP to p-nitrophenol, a yellow product.

    • The absorbance of the solution is measured at 405 nm.

  • Data Analysis: The rate of p-nitrophenol production is proportional to the PTP-1B activity. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.

Bcl-2 Family Proteins (Bcl-2/Mcl-1)

Therapeutic Relevance: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Mcl-1, are often overexpressed in cancer cells, promoting their survival and resistance to therapy. Inhibiting these proteins can restore the apoptotic process in cancer cells, making them a key target for cancer drug development.[6]

Experimental Protocol: Fluorescence Polarization (FP) Assay for Bcl-2/Mcl-1 Binding

FP is a widely used technique to study protein-ligand interactions in solution.

  • Principle: A small fluorescently labeled molecule (a tracer, often a peptide derived from a pro-apoptotic BH3 domain) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein (like Bcl-2 or Mcl-1), its tumbling slows down, leading to an increase in fluorescence polarization. A test compound that binds to the same site on the protein will displace the fluorescent tracer, causing a decrease in polarization.

  • Procedure:

    • A constant concentration of the target protein (Bcl-2 or Mcl-1) and the fluorescent tracer are incubated together.

    • Increasing concentrations of the test inhibitor are added.

    • The fluorescence polarization is measured after an incubation period to allow the binding to reach equilibrium.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value, from which the binding affinity (Ki) can be calculated.[13]

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Protein, Tracer, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Protein_Tracer Incubate Protein and Tracer Prepare_Reagents->Incubate_Protein_Tracer Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Incubate_Protein_Tracer->Add_Inhibitor Incubate_Equilibrium Incubate to Reach Equilibrium Add_Inhibitor->Incubate_Equilibrium Measure_FP Measure Fluorescence Polarization Incubate_Equilibrium->Measure_FP Analyze_Data Calculate IC50/Ki Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 5: Fluorescence Polarization Assay Workflow.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and, in some cases, selective activity against a range of important therapeutic targets implicated in cancer, neurodegenerative diseases, and metabolic disorders. While the intrinsic activity of the parent (S)-THIC molecule remains to be fully elucidated, its value as a privileged structure in medicinal chemistry is undeniable. Further exploration of the chemical space around this versatile core, guided by the structure-activity relationships established for its derivatives, holds significant promise for the discovery of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to leverage the potential of this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ( (S)-THIC) is a conformationally constrained amino acid analog that serves as a valuable chiral building block in medicinal chemistry and drug discovery.[1][2] Its rigid structure is incorporated into peptidomimetics and other complex molecules to modulate biological activity and improve pharmacokinetic properties.[2] The synthesis of enantiomerically pure (S)-THIC is of significant interest, with the asymmetric Pictet-Spengler reaction being a primary and efficient method for its preparation.[3][4][5][6] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[3][5][6]

These application notes provide a detailed protocol for the synthesis of (S)-THIC via an asymmetric Pictet-Spengler reaction, along with a summary of relevant quantitative data from related syntheses and visual diagrams of the reaction pathway and experimental workflow.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives using various synthetic methods. Direct data for the unsubstituted (S)-enantiomer can vary, and the presented data is based on analogous transformations.

Synthetic MethodStarting MaterialsCatalyst/ConditionsYield (%)Enantiomeric Excess (ee %)Reference
Biocatalytic ResolutionRacemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidBiotransformation89>99
Petasis/Pomeranz-Fritsch-BobbittAminoacetaldehyde acetal, glyoxylic acid, boronic acid20% HCl, then H₂, 10% Pd/C66 (overall)90[7]
Asymmetric Pictet-SpenglerN-carbamoyl-β-arylethylamines, various aldehydesChiral phosphoric acid catalyst (IDPi)HighExcellent[1]
Ugi Reaction/Hydrolysis3,4-dihydroisoquinolines, isocyanides, acidsMulti-component reaction followed by hydrolysisModerate-GoodLow to racemic[8]

Experimental Protocols

Protocol: Asymmetric Pictet-Spengler Synthesis of this compound

This protocol describes a representative method for the synthesis of (S)-THIC based on the Pictet-Spengler reaction of 2-phenylethylamine and glyoxylic acid in the presence of an acid catalyst.

Materials:

  • 2-Phenylethylamine

  • Glyoxylic acid monohydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M in diethyl ether

  • Diethyl ether

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 2-phenylethylamine (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add glyoxylic acid monohydrate (1.1 eq).

  • Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification/Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel. For isolation as the hydrochloride salt, dissolve the crude product in a minimal amount of methanol and add a 1 M solution of HCl in diethyl ether until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC or Polarimetry: To determine the enantiomeric excess and the specific rotation.

Mandatory Visualizations

Pictet-Spengler Reaction Pathway

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylethylamine Phenylethylamine Schiff_Base Schiff_Base Phenylethylamine->Schiff_Base + Glyoxylic Acid - H₂O Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->Schiff_Base Iminium_Ion Iminium_Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Cyclized_Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Substitution S_THIC (S)-THIC Cyclized_Intermediate->S_THIC - H⁺

Caption: Pictet-Spengler reaction mechanism for (S)-THIC synthesis.

Experimental Workflow

experimental_workflow Start Start Reaction_Setup 1. Mix Phenylethylamine and Glyoxylic Acid in DCM Start->Reaction_Setup Catalysis 2. Add Trifluoroacetic Acid at 0 °C Reaction_Setup->Catalysis Reaction 3. Stir at Room Temperature (24-48h) Catalysis->Reaction Workup 4. Quench with NaHCO₃ Reaction->Workup Extraction 5. Extract with DCM Workup->Extraction Drying 6. Dry with MgSO₄ and Concentrate Extraction->Drying Purification 7. Purify by Recrystallization or Chromatography Drying->Purification Characterization 8. Analyze by NMR, MS, HPLC Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis of (S)-THIC.

References

Asymmetric Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S)-THIC), a valuable chiral building block in pharmaceutical research and development. The methodologies presented focus on achieving high enantioselectivity and yield, crucial for the synthesis of complex molecular targets.

Introduction

This compound is a conformationally constrained amino acid analogue. Its rigid scaffold is a key structural motif in numerous biologically active compounds and has been incorporated into various therapeutic agents. The stereochemistry at the C1 position is often critical for biological activity, making enantioselective synthesis a paramount objective. This document outlines three primary strategies for the asymmetric synthesis of (S)-THIC: Biocatalytic Pictet-Spengler Reaction, Organocatalytic Asymmetric Pictet-Spengler Reaction, and a diastereoselective approach combining the Petasis and Pomeranz-Fritsch-Bobbitt reactions.

Key Synthetic Strategies Overview

A variety of methods have been developed for the asymmetric synthesis of (S)-THIC, each with its own advantages. The biocatalytic approach using norcoclaurine synthase (NCS) offers excellent enantioselectivity under mild conditions.[1][2][3][4] The organocatalytic asymmetric Pictet-Spengler reaction, often employing chiral phosphoric acids, provides a versatile and powerful tool for this transformation. For a diastereoselective route, the combination of the Petasis multicomponent reaction with the Pomeranz-Fritsch-Bobbitt cyclization presents a robust pathway to the target molecule.[5][6]

Data Presentation

The following table summarizes the quantitative data for the different asymmetric synthesis strategies, allowing for a direct comparison of their efficiencies.

Synthesis StrategyKey Reagents/CatalystTypical Yield (%)Enantiomeric Excess (ee%)Reference(s)
Biocatalytic Pictet-SpenglerNorcoclaurine Synthase (NCS), Dopamine, Aldehyde>96 (conversion)92-99[3][7]
Organocatalytic Asymmetric Pictet-SpenglerChiral Phosphoric Acid (e.g., TRIP)70-9585-99[8][9][10]
Petasis / Pomeranz-Fritsch-BobbittChiral Amine, Boronic Acid, Glyoxylic Acid60-85 (overall)>90 (de)[5][6]

Note: Yields and enantiomeric excess can vary depending on the specific substrates, reaction conditions, and catalyst used.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Pictet-Spengler Reaction using Norcoclaurine Synthase (NCS)

This protocol describes the enzymatic synthesis of a 1-substituted tetrahydroisoquinoline, which serves as a precursor to (S)-THIC, using a norcoclaurine synthase mutant.[3][7]

Materials:

  • Norcoclaurine synthase (NCS) mutant (e.g., from Thalictrum flavum)

  • Dopamine hydrochloride

  • An appropriate aldehyde (e.g., a protected glyoxaldehyde derivative)

  • HEPES buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ascorbic acid

  • Methanol (for quenching)

Procedure:

  • Prepare a reaction mixture (500 µL) containing HEPES buffer (100 mM, pH 7.5), dopamine hydrochloride (10 mM), the aldehyde substrate (1 mM), and ascorbic acid (5 mM).

  • Add DMSO to a final concentration of 20% (v/v) to aid substrate solubility.

  • Initiate the reaction by adding the purified NCS enzyme (0.5 mg).

  • Incubate the reaction mixture at 40 °C with agitation (e.g., 1000 rpm) for 24 hours.

  • Quench the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet the enzyme and any precipitate.

  • Analyze the supernatant for product formation and enantiomeric excess using chiral HPLC.

  • Purify the product using standard chromatographic techniques.

Expected Outcome:

This method typically results in high conversion (>96%) and excellent enantiomeric excess (92-99%) for the (S)-enantiomer.[3][7]

Protocol 2: Organocatalytic Asymmetric Pictet-Spengler Reaction

This protocol provides a general procedure for the enantioselective Pictet-Spengler reaction using a chiral phosphoric acid catalyst.[8][9][11]

Materials:

  • β-Phenylethylamine derivative

  • Glyoxylic acid derivative (e.g., methyl glyoxylate)

  • Chiral Phosphoric Acid catalyst (e.g., (R)-TRIP, 5 mol%)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dried flask containing 4 Å molecular sieves, add the β-phenylethylamine derivative (1.0 mmol) and the chiral phosphoric acid catalyst (0.05 mmol) in anhydrous toluene (5.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the glyoxylic acid derivative (1.2 mmol) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Hydrolyze the resulting ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Expected Outcome:

This reaction typically affords the (S)-THIC derivative in good to excellent yields (70-95%) and high enantiomeric excess (85-99%).

Protocol 3: Diastereoselective Synthesis via Petasis and Pomeranz-Fritsch-Bobbitt Reactions

This multi-step protocol involves the initial formation of a chiral intermediate via the Petasis reaction, followed by cyclization to the tetrahydroisoquinoline core.[5][6]

Part A: Petasis Three-Component Reaction

Materials:

  • A chiral amine (e.g., (R)-phenylglycinol derivative)

  • A substituted boronic acid (e.g., 3,4-dimethoxyphenylboronic acid)

  • Glyoxylic acid monohydrate

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the chiral amine (1.0 mmol), the boronic acid (1.0 mmol), and glyoxylic acid monohydrate (1.0 mmol) in the chosen solvent.

  • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, a diastereomeric mixture of amino acids, can be purified by crystallization or chromatography to isolate the desired diastereomer.

Part B: Pomeranz-Fritsch-Bobbitt Cyclization

Materials:

  • The purified amino acid intermediate from Part A

  • 20% Hydrochloric acid (HCl)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the amino acid intermediate in 20% HCl and stir at room temperature for 72 hours under an inert atmosphere (e.g., argon) in the dark.

  • After cyclization, add 10% Pd/C catalyst to the reaction mixture.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon) for 24 hours.

  • Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or chromatography to yield the (S)-THIC derivative.

Expected Outcome:

This sequence can produce the target compound with high diastereoselectivity, leading to high enantiomeric purity of the final product after removal of the chiral auxiliary. Overall yields are typically in the range of 60-85%.[5]

Mandatory Visualizations

Asymmetric_Synthesis_Workflow cluster_biocatalytic Biocatalytic Pictet-Spengler cluster_organocatalytic Organocatalytic Asymmetric Pictet-Spengler cluster_diastereoselective Diastereoselective Synthesis start_bio Dopamine + Aldehyde Derivative ncs Norcoclaurine Synthase (NCS) start_bio->ncs Enzymatic Condensation product_bio (S)-THIC Precursor ncs->product_bio start_org β-Phenylethylamine + Glyoxylic Acid Derivative catalyst_org Chiral Phosphoric Acid start_org->catalyst_org Catalytic Cyclization product_org (S)-THIC Derivative catalyst_org->product_org start_dias Chiral Amine + Boronic Acid + Glyoxylic Acid petasis Petasis Reaction start_dias->petasis intermediate Chiral Amino Acid Intermediate petasis->intermediate pfb Pomeranz-Fritsch-Bobbitt Cyclization intermediate->pfb product_dias (S)-THIC Derivative pfb->product_dias

Pictet_Spengler_Mechanism amine β-Phenylethylamine iminium Iminium Ion Intermediate amine->iminium + Aldehyde, -H₂O aldehyde Aldehyde cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization Cyclization product Tetrahydroisoquinoline cyclization->product Deprotonation

Petasis_PFB_Workflow Petasis / Pomeranz-Fritsch-Bobbitt Workflow start Starting Materials: Chiral Amine, Boronic Acid, Glyoxylic Acid petasis Step 1: Petasis Reaction (Diastereoselective C-C bond formation) start->petasis separation Step 2: Diastereomer Separation (Crystallization or Chromatography) petasis->separation cyclization Step 3: Pomeranz-Fritsch-Bobbitt Cyclization (Acid-catalyzed) separation->cyclization deprotection Step 4: Chiral Auxiliary Removal & Final Product Formation cyclization->deprotection final_product (S)-THIC deprotection->final_product

References

Application Notes and Protocols: Synthesis of Tetrahydroisoquinoline-1-Carboxylic Acids via Petasis Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tetrahydroisoquinoline-1-carboxylic acids utilizing the Petasis three-component reaction, followed by a Pomeranz-Fritsch-Bobbitt cyclization. This powerful two-step sequence offers a versatile and efficient route to this important class of compounds, which are key structural motifs in numerous natural products and pharmaceuticals.

Introduction

The tetrahydroisoquinoline-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The synthetic approach described herein involves an initial Petasis borono-Mannich reaction of an aminoacetaldehyde acetal, glyoxylic acid, and a boronic acid. This multicomponent reaction methodology allows for the rapid assembly of complex α-amino acid precursors. The subsequent acid-catalyzed intramolecular cyclization, known as the Pomeranz-Fritsch-Bobbitt reaction, constructs the target tetrahydroisoquinoline ring system. This method is amenable to the synthesis of both racemic and chiral compounds, with stereocontrol achievable through the use of chiral amines.[1][2][3]

Reaction Principle and Workflow

The overall synthetic strategy is a two-stage process. The first stage is the Petasis reaction, a three-component condensation of an amine, a carbonyl compound (glyoxylic acid), and an organoboronic acid to form a new carbon-carbon bond and generate an α-amino acid derivative. The second stage is the acid-catalyzed cyclization of the aminoacetaldehyde acetal moiety onto the newly installed aromatic ring from the boronic acid, forming the tetrahydroisoquinoline ring system.

Petasis_THIQ_Synthesis cluster_petasis Petasis Reaction cluster_cyclization Pomeranz-Fritsch-Bobbitt Cyclization Amine Aminoacetaldehyde Acetal Petasis_Product α-Amino Acid Intermediate Amine->Petasis_Product Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Petasis_Product Boronic_Acid Aryl Boronic Acid Boronic_Acid->Petasis_Product Final_Product Tetrahydroisoquinoline-1- Carboxylic Acid Petasis_Product->Final_Product Intramolecular Cyclization Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Final_Product

Caption: General workflow for the synthesis of tetrahydroisoquinoline-1-carboxylic acids.

Data Presentation: Reaction Scope and Yields

The following tables summarize the yields for the two-step synthesis of various substituted tetrahydroisoquinoline-1-carboxylic acid derivatives.

Table 1: Petasis Reaction for the Synthesis of α-Amino Acid Intermediates

EntryAmine Component (Aminoacetaldehyde Acetal)Boronic AcidProductYield (%)Reference
1N-(2,3-Dimethoxybenzyl)aminoacetaldehyde diethyl acetal3,4-Dimethoxyphenylboronic acid2-((2,2-Diethoxyethyl)(2,3-dimethoxybenzyl)amino)-2-(3,4-dimethoxyphenyl)acetic acid94[4]
2N-(2,3-Methylenedioxybenzyl)aminoacetaldehyde diethyl acetal3,4-Dimethoxyphenylboronic acid2-((2,2-Diethoxyethyl)(benzo[d][1][2]dioxol-4-ylmethyl)amino)-2-(3,4-dimethoxyphenyl)acetic acid99[4]
3N-(3,4,5-Trimethoxybenzyl)aminoacetaldehyde diethyl acetal3,4-Dimethoxyphenylboronic acid2-((2,2-Diethoxyethyl)(3,4,5-trimethoxybenzyl)amino)-2-(3,4-dimethoxyphenyl)acetic acid90[4]
4N-Benzylaminoacetaldehyde diethyl acetal3,4-Dimethoxyphenylboronic acid2-(Benzyl(2,2-diethoxyethyl)amino)-2-(3,4-dimethoxyphenyl)acetic acid83[4]
5N-Benzylaminoacetaldehyde diethyl acetalPhenylboronic acid2-(Benzyl(2,2-diethoxyethyl)amino)-2-phenylacetic acid79[4]
6Chiral aminoacetaldehyde acetal3,4-Dimethoxyphenylboronic acidChiral α-amino acid83 - quantitative[3]

Table 2: Pomeranz-Fritsch-Bobbitt Cyclization to Tetrahydroisoquinoline-1-Carboxylic Acids

EntryStarting Material (from Table 1)Cyclization ConditionsProductYield (%)Overall Yield (%)Reference
1Product from Entry 120% HCl, 24 h7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acid derivative7267[4]
2Product from Entry 220% HCl7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acid derivative5857[4]
3Product from Entry 320% HCl7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acid derivative6962[4]
4Product from Entry 420% HCl6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--[4]
5Product from Entry 570% HClO₄1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--[4]
6Product from Entry 6Acid-catalyzed cyclization/hydrogenolysis(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (90% ee)-66[3]

Experimental Protocols

The following are generalized protocols based on literature procedures.[4] Researchers should optimize conditions for their specific substrates.

Experimental_Workflow cluster_step1 Step 1: Petasis Reaction cluster_step2 Step 2: Cyclization Mix_Reagents Mix Amine, Glyoxylic Acid, and Boronic Acid in Solvent Stir Stir at Room Temperature Mix_Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup1 Aqueous Work-up Monitor->Workup1 Purify1 Purification (e.g., Column Chromatography) Workup1->Purify1 Intermediate Isolate α-Amino Acid Intermediate Purify1->Intermediate Dissolve Dissolve Intermediate in Acidic Solution Intermediate->Dissolve Heat Stir (with or without heat) Dissolve->Heat Monitor2 Monitor by TLC/LC-MS Heat->Monitor2 Workup2 Neutralization and Extraction Monitor2->Workup2 Purify2 Purification (e.g., Recrystallization) Workup2->Purify2 Final_Product Isolate Final Product Purify2->Final_Product

Caption: A typical experimental workflow for the two-step synthesis.

Protocol 1: General Procedure for the Petasis Reaction
  • Reagent Preparation: In a round-bottom flask, dissolve the aminoacetaldehyde acetal (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethanol.

  • Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (1.0-1.2 eq.). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Boronic Acid: Add the arylboronic acid (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to afford the desired α-amino acid intermediate.

Protocol 2: General Procedure for the Pomeranz-Fritsch-Bobbitt Cyclization
  • Reaction Setup: Dissolve the α-amino acid intermediate (1.0 eq.) obtained from the Petasis reaction in an aqueous acidic solution. The choice and concentration of the acid are crucial and depend on the substrate's reactivity. For activated aromatic rings, 20% aqueous HCl is often sufficient. For less activated systems, stronger acids like 70% perchloric acid may be necessary.[4]

  • Cyclization: Stir the mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the product.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure tetrahydroisoquinoline-1-carboxylic acid.

Diastereoselective Synthesis

For the synthesis of enantiomerically enriched tetrahydroisoquinoline-1-carboxylic acids, a chiral amine component is employed in the Petasis reaction. For example, aminoacetaldehyde acetals derived from chiral sources like (R)- or (S)-phenylglycinol can be used to induce diastereoselectivity in the initial multicomponent reaction.[1][2] The resulting diastereomeric intermediates may be separable by chromatography, or the diastereomeric mixture can be carried through the cyclization step, with potential for purification of the final enantiomers. The synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been reported with 90% enantiomeric excess using this approach.[3]

Conclusion

The combination of the Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization provides a robust and flexible platform for the synthesis of a diverse range of tetrahydroisoquinoline-1-carboxylic acids. The mild reaction conditions of the Petasis step and the ability to introduce molecular complexity in a single step make this an attractive method for library synthesis in drug discovery programs. The protocols and data presented herein serve as a valuable resource for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for the Pomeranz-Fritsch-Bobbitt Cyclization in Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structural motif prevalent in a vast array of natural products, most notably alkaloids, and serves as a cornerstone in the design of numerous synthetic pharmaceutical agents.[1] The diverse biological activities associated with THIQ-containing molecules, including their potential as anti-cancer, anti-viral, and anti-inflammatory agents, underscore the importance of efficient and versatile synthetic routes to this scaffold.[1] The Pomeranz-Fritsch-Bobbitt (PFB) cyclization has emerged as a robust and reliable method for the synthesis of THIQs. This reaction, a modification of the classic Pomeranz-Fritsch reaction, involves the acid-catalyzed cyclization of an N-benzylaminoacetal to construct the tetrahydroisoquinoline ring system.[2]

The original Pomeranz-Fritsch reaction, independently described by C. Pomeranz and P. Fritsch in 1893, focused on the synthesis of isoquinolines from benzalaminoacetals in the presence of concentrated sulfuric acid.[2] The Bobbitt modification, a significant advancement, introduced a hydrogenation step to form the more stable aminoacetal intermediate, which then undergoes cyclization under milder acidic conditions.[2] This modification advantageously reduces the formation of side products often observed under the harsh conditions of the original protocol.[1]

These application notes provide a comprehensive overview of the Pomeranz-Fritsch-Bobbitt cyclization for the synthesis of tetrahydroisoquinolines, including detailed experimental protocols, a summary of reaction scope and yields, and graphical representations of the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The Pomeranz-Fritsch-Bobbitt synthesis of tetrahydroisoquinolines is a two-step process. The first step involves the formation of an N-substituted-N-benzylaminoacetal. This is typically achieved through the reductive amination of a substituted benzaldehyde with aminoacetaldehyde diethyl acetal or a double reductive alkylation of a substituted aniline. The second step is the acid-catalyzed intramolecular cyclization of the aminoacetal to yield the final tetrahydroisoquinoline product.

The general workflow for the synthesis is depicted below:

G cluster_0 Step 1: Aminoacetal Synthesis cluster_1 Step 2: Cyclization cluster_2 Workup & Purification Starting Materials Substituted Benzaldehyde/Aniline & Aminoacetaldehyde Acetal Reductive Amination Reductive Amination or Double Reductive Alkylation Starting Materials->Reductive Amination Aminoacetal N-Substituted-N-benzylaminoacetal Reductive Amination->Aminoacetal Cyclization Intramolecular Electrophilic Aromatic Substitution Aminoacetal->Cyclization Acid Catalyst Acid Catalyst (e.g., HCl, H2SO4, HClO4) Acid Catalyst->Cyclization Tetrahydroisoquinoline Substituted Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline Workup Neutralization, Extraction Tetrahydroisoquinoline->Workup Purification Column Chromatography Workup->Purification Final Product Pure Tetrahydroisoquinoline Purification->Final Product

General experimental workflow for the Pomeranz-Fritsch-Bobbitt synthesis.

The mechanism of the key cyclization step proceeds via an intramolecular electrophilic aromatic substitution. The acid catalyst protonates the acetal, leading to the formation of a reactive oxonium ion. This is followed by the elimination of an alcohol molecule to generate an N-acyliminium ion intermediate. The electron-rich aromatic ring then attacks the electrophilic iminium ion, leading to the formation of the new carbon-carbon bond and the closure of the heterocyclic ring. Subsequent loss of a proton and hydrolysis of the remaining acetal functionality yields the tetrahydroisoquinoline product.

G Aminoacetal N-Benzylaminoacetal Protonation Protonation of Acetal Aminoacetal->Protonation H+ Oxonium_Ion Oxonium Ion Intermediate Protonation->Oxonium_Ion Elimination Elimination of ROH Oxonium_Ion->Elimination Iminium_Ion N-Acyliminium Ion Elimination->Iminium_Ion - ROH Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Deprotonation_Hydrolysis Deprotonation & Hydrolysis Cyclized_Intermediate->Deprotonation_Hydrolysis - H+, H2O THIQ Tetrahydroisoquinoline Deprotonation_Hydrolysis->THIQ

Mechanism of the acid-catalyzed cyclization step.

Data Presentation

The yield of the Pomeranz-Fritsch-Bobbitt cyclization is influenced by several factors, including the electronic nature of the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. Electron-donating groups on the benzaldehyde or aniline starting material generally facilitate the electrophilic aromatic substitution, leading to higher yields, while electron-withdrawing groups can impede the reaction.

Table 1: Yields for the Synthesis of N-Substituted-N-benzylaminoacetals via Double Reductive Alkylation

This table summarizes the yields for the one-pot synthesis of various aminoacetal precursors.

EntryProductYield (%)
1HH9a 99
24-OMeH9b 69
34-ClH9c 88
44-OHH9d 90
53-BrH9e 54
63-OMeH9f 79
73-OMe4-Cl9g 90
84-OH4-Me9i 94
94-OH4-OMe9j 90
104-OH4-Cl9k 66
113,4-(OMe)₂4-OMe9l 91
123,4,5-(OMe)₃4-OMe9m 98
132-OMe4-Cl9n 96
14H3-OMe9o 73
15H3,4,5-(OMe)₃9p 85

Data adapted from Beilstein J. Org. Chem. 2017, 13, 1871–1878.

Table 2: Screening of Acidic Catalysts for the Pomeranz-Fritsch-Bobbitt Cyclization

This table presents the conversion rates for the cyclization of a model aminoacetal using various acid catalysts.

EntryAcid CatalystConcentrationTime (h)Conversion (%)
1HCl6 M2410
2H₂SO₄50%2425
3H₃PO₄85%24<5
4TFA99%2415
5p-TsOH1 M24<5
6HClO₄70%2100

Data adapted from Beilstein J. Org. Chem. 2017, 13, 1871–1878.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of tetrahydroisoquinolines via the Pomeranz-Fritsch-Bobbitt cyclization.

Protocol 1: Synthesis of N-Substituted-N-benzylaminoacetal via Double Reductive Alkylation

Materials:

  • Substituted aniline (1.0 equiv)

  • Substituted benzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 2,2-Diethoxyacetaldehyde (1.2 equiv)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted aniline (1.0 equiv) in dichloromethane (DCM) or chloroform (CHCl₃) (0.2 M), add the substituted benzaldehyde (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the first reductive amination, add 2,2-diethoxyacetaldehyde (1.2 equiv) to the reaction mixture.

  • Stir for an additional 30 minutes at room temperature.

  • Add a second portion of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) and continue stirring at room temperature for another 12-24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-N-benzylaminoacetal.

Protocol 2: Acid-Catalyzed Cyclization to Tetrahydroisoquinoline

Materials:

  • N-Substituted-N-benzylaminoacetal (1.0 equiv)

  • Acid catalyst (e.g., 6 M HCl, 70% HClO₄, or concentrated H₂SO₄)

  • Methanol (for HCl cyclization) or appropriate solvent

  • Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure A: Using Hydrochloric Acid

  • Dissolve the aminoacetal (1.0 equiv) in methanol (0.1 M).

  • Add concentrated hydrochloric acid (e.g., 6 M solution) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or other suitable base until the pH is ~8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure B: Using Perchloric Acid (for less reactive substrates)

  • Dissolve the aminoacetal (1.0 equiv) in a suitable solvent (e.g., dichloromethane) (0.1 M).

  • Carefully add 70% perchloric acid (HClO₄) dropwise to the solution at 0 °C. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care.

  • Allow the reaction to stir at room temperature, monitoring by TLC. Reaction times are typically shorter than with HCl.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The tetrahydroisoquinoline scaffold is a key component in a multitude of biologically active molecules. The Pomeranz-Fritsch-Bobbitt cyclization provides a direct and efficient route to access a wide range of substituted THIQs, making it a valuable tool in drug discovery and development. For instance, THIQ derivatives have shown promise as anti-angiogenesis agents, which are crucial in cancer therapy.[1] The ability to readily introduce diverse substituents on the aromatic ring and the nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

The Pomeranz-Fritsch-Bobbitt cyclization is a powerful and versatile method for the synthesis of substituted tetrahydroisoquinolines. Its broad substrate scope, coupled with the ability to modulate reaction conditions to accommodate both activated and deactivated systems, makes it an indispensable tool for synthetic and medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to apply this important transformation in their own synthetic endeavors.

References

Application Notes and Protocols: Ugi Reaction for the Synthesis of Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives utilizing the Ugi multicomponent reaction. Two primary methodologies are presented: a three-component Ugi reaction of 3,4-dihydroisoquinolines followed by hydrolysis, and a one-pot Ugi-azide reaction followed by an intramolecular Heck cyclization to yield tetrazolyl-tetrahydroisoquinoline derivatives.

Method 1: Three-Component Ugi Reaction of 3,4-Dihydroisoquinolines and Subsequent Hydrolysis

This approach offers a direct route to 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can be subsequently hydrolyzed to the desired tetrahydroisoquinoline-1-carboxylic acids. The Ugi reaction proceeds with moderate to good yields.[1] However, the use of chiral, non-racemic acids in the Ugi reaction has been shown to induce only poor diastereoselectivities.[1] Furthermore, the final 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid products are susceptible to racemization.[1]

Experimental Protocol: Synthesis of 2-Benzyloxycarbonyl-N-cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide

This protocol is adapted from the work of Schuster, Lázár, and Fülöp.[2]

Materials:

  • 3,4-Dihydroisoquinoline

  • Benzyl chloroformate

  • Cyclohexyl isocyanide

  • Dichloromethane (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3,4-dihydroisoquinoline (1.0 mmol) in anhydrous dichloromethane (10 mL), add benzyl chloroformate (1.2 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-benzyloxycarbonyl-N-cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.

Experimental Protocol: Hydrolysis to 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid
  • The 2-benzyloxycarbonyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (1.0 mmol) is dissolved in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid).

  • The solution is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to neutral with a suitable base (e.g., sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • The pH of the aqueous layer is then adjusted to the isoelectric point of the amino acid to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation: Ugi Reaction of 3,4-Dihydroisoquinolines
Entry3,4-DihydroisoquinolineIsocyanideAcidProductYield (%)
1UnsubstitutedCyclohexyl isocyanideBenzyloxycarbonyl2-Benzyloxycarbonyl-N-cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide75
26,7-DimethoxyCyclohexyl isocyanideBenzyloxycarbonyl2-Benzyloxycarbonyl-6,7-dimethoxy-N-cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide82
3Unsubstitutedtert-Butyl isocyanideBenzyloxycarbonyl2-Benzyloxycarbonyl-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide68
46,7-Dimethoxytert-Butyl isocyanideBenzyloxycarbonyl2-Benzyloxycarbonyl-6,7-dimethoxy-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide78

Data adapted from Schuster et al.[2]

Method 2: One-Pot Ugi-Azide and Heck Reaction for Tetrazolyl-Tetrahydroisoquinoline Derivatives

This multicomponent reaction followed by a post-condensation cyclization provides a highly efficient, atom-, and step-economical route to novel heterocyclic systems containing both tetrazole and tetrahydroisoquinoline scaffolds.[3][4] The initial Ugi-azide four-component reaction constructs the tetrazole motif, and the subsequent intramolecular Heck reaction assembles the tetrahydroisoquinoline ring system.[3] The one-pot nature of this procedure avoids the need for intermediate purification.[3]

Experimental Protocol: One-Pot Synthesis of Tetrazolyl-1,2,3,4-tetrahydroisoquinolines

This protocol is a general procedure based on the work reported in the Beilstein Journal of Organic Chemistry.[3]

Materials:

  • 2-Bromobenzaldehyde

  • Allylamine hydrochloride

  • Trimethylsilyl azide (TMSN₃)

  • Isocyanide (e.g., tert-butyl isocyanide, ethyl isocyanoacetate)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Nitrogen gas (N₂)

Procedure:

  • Ugi-Azide Reaction: In a sealed vial, combine 2-bromobenzaldehyde (1.0 mmol), allylamine hydrochloride (1.0 mmol), trimethylsilyl azide (1.0 mmol), and the isocyanide (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at 40 °C for 24 hours.

  • After completion of the Ugi-azide reaction (monitored by TLC), evaporate the solvent under vacuum to obtain the crude Ugi adduct.

  • Heck Reaction: Without further purification, dissolve the crude intermediate in acetonitrile (3 mL).

  • To this solution, add Pd(OAc)₂ (10 mol %), PPh₃ (20 mol %), and K₂CO₃ (2.0 equiv).

  • Stir the mixture at 105 °C under a nitrogen atmosphere for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivative.

Data Presentation: One-Pot Ugi-Azide/Heck Reaction
Entry2-BromobenzaldehydeIsocyanideProductYield (%)
1Unsubstitutedtert-Butyl isocyanide2-(tert-Butyl)-5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-tetrazole58
2UnsubstitutedCyclohexyl isocyanide2-Cyclohexyl-5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-tetrazole60
34-MethylEthyl isocyanoacetateEthyl 2-(6-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-tetrazole-5-carboxylate75
44-MethoxyEthyl isocyanoacetateEthyl 2-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-tetrazole-5-carboxylate79
54-ChloroEthyl isocyanoacetateEthyl 2-(6-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-tetrazole-5-carboxylate73

Data derived from information presented in the Beilstein Journal of Organic Chemistry and related publications.[3][4]

Visualizations

Ugi Reaction Mechanism (Method 1)

Ugi_Mechanism_Method1 DHI 3,4-Dihydroisoquinoline Imine Iminium Ion DHI->Imine Acid Carboxylic Acid (R-COOH) Acid->Imine Isocyanide Isocyanide (R'-NC) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + R-COO- Mumm Mumm Rearrangement Adduct->Mumm Product 2-Acyl-N-substituted-1,2,3,4- tetrahydroisoquinoline-1-carboxamide Mumm->Product Hydrolysis Hydrolysis Product->Hydrolysis FinalProduct Tetrahydroisoquinoline-1- carboxylic Acid Hydrolysis->FinalProduct

Caption: Ugi reaction of 3,4-dihydroisoquinoline.

Experimental Workflow (Method 1)

Workflow_Method1 Start Start: 3,4-Dihydroisoquinoline, Carboxylic Acid, Isocyanide Reaction Ugi Three-Component Reaction (DCM, rt, 24h) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Intermediate Isolated Ugi Product (Carboxamide) Purification1->Intermediate Hydrolysis Acidic Hydrolysis (Reflux) Intermediate->Hydrolysis Purification2 Purification/ Precipitation Hydrolysis->Purification2 FinalProduct Final Product: Tetrahydroisoquinoline-1-carboxylic Acid Purification2->FinalProduct

Caption: Workflow for the synthesis and hydrolysis.

Ugi-Azide/Heck Reaction Mechanism (Method 2)

Ugi_Heck_Mechanism Aldehyde 2-Bromobenzaldehyde UgiAzide Ugi-Azide Reaction Aldehyde->UgiAzide Amine Allylamine Amine->UgiAzide Azide TMSN3 Azide->UgiAzide Isocyanide Isocyanide Isocyanide->UgiAzide UgiProduct Tetrazole Intermediate UgiAzide->UgiProduct Heck Intramolecular Heck Reaction (Pd-catalyzed) UgiProduct->Heck FinalProduct Tetrazolyl-Tetrahydroisoquinoline Heck->FinalProduct

Caption: Ugi-azide and Heck reaction sequence.

Experimental Workflow (Method 2)

Workflow_Method2 Start Start: 2-Bromobenzaldehyde, Allylamine HCl, TMSN3, Isocyanide UgiAzide Ugi-Azide Reaction (MeOH, 40°C, 24h) Start->UgiAzide Evaporation Solvent Evaporation UgiAzide->Evaporation Heck Heck Reaction (MeCN, Pd(OAc)2/PPh3, K2CO3, 105°C, 3h) Evaporation->Heck Workup Aqueous Workup & Extraction Heck->Workup Purification Column Chromatography Workup->Purification FinalProduct Final Product: Tetrazolyl-Tetrahydroisoquinoline Purification->FinalProduct

Caption: One-pot Ugi-azide/Heck reaction workflow.

References

The Pictet-Spengler Reaction: A Robust Tool for Tetrahydroisoquinoline Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The Pictet-Spengler reaction stands as a cornerstone in synthetic organic chemistry for the construction of the tetrahydroisoquinoline (THIQ) scaffold, a privileged core structure found in a vast array of biologically active alkaloids and pharmaceutical agents.[1][2][3] First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to yield the corresponding tetrahydroisoquinoline.[4][5][6][7] Its reliability, operational simplicity, and the accessibility of starting materials have cemented its importance in the synthesis of complex molecules, particularly in the field of drug development.[8]

Tetrahydroisoquinolines exhibit a wide spectrum of pharmacological activities, and the Pictet-Spengler reaction provides a direct and efficient route to this important class of compounds.[9][10] The reaction's versatility is demonstrated by its application in the total synthesis of numerous natural products and its adaptability to combinatorial chemistry for the generation of compound libraries for drug screening.[1][6][7][8]

Core Reaction and Mechanism

The reaction proceeds through the initial formation of a Schiff base from the condensation of a β-arylethylamine and a carbonyl compound.[11] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[5][7] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion, leading to the formation of the new heterocyclic ring.[5][11] A final deprotonation step restores the aromaticity of the system, yielding the tetrahydroisoquinoline product.[5][11] The driving force of the reaction is the formation of the stabilized carbocationic intermediate (the iminium ion).[7]

For the reaction to proceed efficiently, the aromatic ring of the β-arylethylamine typically requires electron-donating substituents to enhance its nucleophilicity.[11] Rings such as indoles and pyrroles, or phenyl rings with activating groups, generally give good yields under mild conditions.[7] Less nucleophilic aromatic systems may require harsher conditions, such as higher temperatures and stronger acids.[7]

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Reactants β-Arylethylamine + Aldehyde/Ketone SchiffBase Schiff Base Formation Reactants->SchiffBase + H⁺ IminiumIon Protonation to Iminium Ion SchiffBase->IminiumIon + H⁺ Cyclization Intramolecular Cyclization IminiumIon->Cyclization Electrophilic Attack Deprotonation Deprotonation Cyclization->Deprotonation - H⁺ Product Tetrahydroisoquinoline Deprotonation->Product

Caption: General mechanism of the Pictet-Spengler reaction.

Applications in Drug Development

The tetrahydroisoquinoline motif is a key pharmacophore in numerous approved drugs and clinical candidates. The Pictet-Spengler reaction has been instrumental in the synthesis of various classes of therapeutic agents, including:

  • Anticancer agents: The natural product Trabectedin, used for treating soft tissue sarcoma and ovarian cancer, contains a tetrahydroisoquinoline core.

  • Antihypertensive drugs: Drugs like Debrisoquine and Guanethidine feature the THIQ structure.

  • Opioid analgesics: The morphinan skeleton, central to potent painkillers like morphine and codeine, is often constructed using strategies related to the Pictet-Spengler reaction.[12]

  • Antiviral agents: The drug Tadalafil (Cialis™), used to treat erectile dysfunction, is synthesized via an N-acyliminium Pictet-Spengler reaction.[13][14]

The reaction's utility extends to the generation of diverse molecular libraries for high-throughput screening, enabling the discovery of novel drug candidates.[8] Asymmetric variations of the Pictet-Spengler reaction are particularly valuable, allowing for the stereoselective synthesis of chiral THIQ alkaloids and their analogs, which is crucial for optimizing pharmacological activity and reducing side effects.[3][7][12]

Experimental Protocols

The following protocols provide a general framework for performing the Pictet-Spengler reaction. Specific conditions may need to be optimized based on the reactivity of the substrates.

General Protocol for Tetrahydroisoquinoline Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • β-Arylethylamine (e.g., phenethylamine, dopamine hydrochloride)

  • Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, cyclohexanone)

  • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, sulfuric acid)

  • Solvent (e.g., water, methanol, ethanol, dichloromethane, toluene)

  • Sodium bicarbonate or other base for neutralization

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-arylethylamine (1.0 eq) and the chosen solvent.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0 - 1.2 eq) to the solution. A slight excess of the carbonyl compound can help drive the reaction to completion.[11]

  • Acid Catalysis: Carefully add the acid catalyst. The choice and amount of acid will depend on the reactivity of the β-arylethylamine. For activated aromatic rings, catalytic amounts of a weaker acid may suffice. For less reactive substrates, stronger acids and higher temperatures may be necessary.[13]

  • Reaction Monitoring: The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the reaction mixture with a saturated aqueous solution of a weak base like sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine β-Arylethylamine and Solvent B Add Aldehyde/Ketone A->B C Add Acid Catalyst B->C D Heat/Stir and Monitor Progress (TLC/LC-MS) C->D E Cool and Neutralize D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for the Pictet-Spengler reaction.

Example Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrochloride

This protocol is adapted from a literature procedure for the synthesis of a 1,1'-disubstituted THIQ.[9]

Materials:

  • Dopamine hydrochloride (56 mg, 0.30 mmol)

  • Sodium ascorbate (60 mg, 0.30 mmol)

  • Potassium phosphate (KPi) buffer (0.3 M, pH 9, 10 mL)

  • Methanol (10 mL)

  • Phenylacetone (400 μL, 3.0 mmol)

  • Ethyl acetate

Procedure:

  • To a solution of dopamine hydrochloride and sodium ascorbate in KPi buffer and methanol, add phenylacetone.[9]

  • Heat the reaction mixture at 70 °C for 18 hours.[9]

  • Remove the methanol in vacuo.[9]

  • Extract the product with ethyl acetate (3 x 20 mL).[9]

  • Combine the organic phases, dry, and evaporate the solvent to yield the crude product.[9]

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The efficiency of the Pictet-Spengler reaction is highly dependent on the substrates and reaction conditions. The following tables summarize some reported quantitative data for the synthesis of various tetrahydroisoquinolines.

Table 1: Effect of Temperature on Pictet-Spengler Reaction

EntrySubstratesCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Tryptamine (0.1 mmol) + Isatin (0.2 mmol)L-cysteine (30)Isopropanol2024~20[15]
2Tryptamine (0.1 mmol) + Isatin (0.2 mmol)L-cysteine (30)Isopropanol3024~45[15]
3Tryptamine (0.1 mmol) + Isatin (0.2 mmol)L-cysteine (30)Isopropanol4024~70[15]
4Tryptamine (0.1 mmol) + Isatin (0.2 mmol)L-cysteine (30)Isopropanol5024~72[15]

Table 2: Selected Examples of Tetrahydroisoquinoline Synthesis

Entryβ-Arylethylamine (1.0 eq)Carbonyl Compound (eq)Catalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
1Dopamine HClCyclohexanone (10)KPi buffer (0.3 M, pH 9)Methanol/Water701870[9]
2Dopamine HCl1,1,1-trifluoro-2-butanone (50)KPi buffer (0.3 M, pH 9)Methanol/Water701888[9]
3N-tosyl tyramine2-bromophenylacetaldehydeNot specifiedNot specifiedNot specifiedNot specified55[16]
4Protected amine 207Aldehyde 208Chiral phosphoric acidNot specifiedNot specifiedNot specified85[16]

Note: Yields are for the isolated product unless otherwise specified. Reaction conditions and yields can vary significantly and require optimization for each specific transformation.

References

Application Notes and Protocols: (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide-based drug discovery, achieving conformational stability and enhanced biological activity are paramount goals. Native peptides often suffer from drawbacks such as high conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation.[1] The incorporation of conformationally constrained amino acid analogs is a powerful strategy to overcome these limitations.[2] Among these, (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic), a cyclic analog of phenylalanine, has emerged as a valuable tool in peptidomimetic design.[3][4] Its rigid bicyclic structure significantly restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific and bioactive conformation.[5] This application note provides a comprehensive overview of the use of Tic in peptide synthesis, including its impact on peptide structure and function, detailed experimental protocols, and quantitative data to support its application in drug development.

Principle Applications of Tic in Peptide Synthesis

The primary and most well-documented application of incorporating Tic into peptide sequences is the induction and stabilization of β-turn secondary structures.[5] A β-turn is a region of the peptide where the polypeptide chain reverses its direction, a critical feature for the molecular recognition and biological activity of many peptides.[5][6] The constrained nature of the Tic residue forces the peptide backbone into a folded conformation that is highly conducive to the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, which is a defining characteristic of a β-turn.[5][7]

The incorporation of Tic can lead to the formation of specific types of β-turns, influencing the overall topology of the peptide and enhancing its interaction with biological targets.[5] This conformational constraint can lead to several key advantages:

  • Enhanced Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, often resulting in a significant increase in binding affinity.[8]

  • Increased Enzymatic Stability: The rigid structure conferred by Tic can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to degradation and prolonging its in vivo half-life.[9][10]

  • Improved Selectivity: The well-defined conformation of Tic-containing peptides can lead to more specific interactions with target receptors, reducing off-target effects.[8]

Quantitative Data on the Impact of Tic Incorporation

The introduction of Tic into a peptide sequence can have a dramatic and quantifiable impact on its biological activity. The following tables summarize key quantitative data from studies on Tic-containing peptides, illustrating the significant improvements in receptor binding affinity.

Peptide SequenceReceptorBinding Affinity (Ki, nM)Fold Increase in AffinityReference
EM-2 Analog (with Pro at position 2)µ-opioid receptor~4-fold lower than Tic analog-
EM-2 Analog (with Tic at position 2)µ-opioid receptorSignificantly Increased~4[5]
H-Tyr-D-Phe-Phe-Phe-NH₂µ-opioid receptor1.8 ± 0.3-
H-Tyr-D-Tic -Phe-Phe-NH₂µ-opioid receptor2.6 ± 0.4-[8]
H-Tyr-D-Phe-Phe-Phe-NH₂δ-opioid receptor21.4 ± 2.1-[8]
H-Tyr-D-Tic -Phe-Phe-NH₂δ-opioid receptor68.5 ± 5.2-[8]
PeptideReceptor Selectivity (µ/δ)Reference
H-Tyr-D-Phe-Phe-Phe-NH₂0.084[8]
H-Tyr-D-Tic -Phe-Phe-NH₂0.038[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide

This protocol outlines the manual synthesis of a generic Tic-containing peptide using Fmoc/tBu chemistry.[11][12][13]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Tic-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To confirm complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-Tic-OH: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-Tic-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a Tic-containing peptide.[8]

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the receptor

  • Tic-containing peptide and a native control peptide

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the Tic-containing peptide and the control peptide.

  • In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test peptides.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

  • Incubate the plate at an appropriate temperature for a specific duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each peptide concentration by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Enzymatic Stability Assay

This protocol outlines a method to assess the stability of a Tic-containing peptide in the presence of proteases.[9]

Materials:

  • Tic-containing peptide and a native control peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Prepare stock solutions of the peptides in the reaction buffer.

  • Incubate the peptide solutions with the protease solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC.

  • Quantify the amount of intact peptide remaining at each time point by integrating the peak area.

  • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of the peptide.

Visualizations

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical & Biological Evaluation Native_Peptide Native Peptide Sequence Tic_Incorporation Incorporate (S)-Tic Native_Peptide->Tic_Incorporation Tic_Peptide Tic-Containing Peptide Tic_Incorporation->Tic_Peptide SPPS Solid-Phase Peptide Synthesis Tic_Peptide->SPPS Purification RP-HPLC Purification SPPS->Purification Conformational_Analysis Conformational Analysis (NMR, CD) Purification->Conformational_Analysis Characterize Structure Binding_Assay Receptor Binding Assay Purification->Binding_Assay Determine Affinity Stability_Assay Enzymatic Stability Assay Purification->Stability_Assay Assess Stability Biological_Activity Enhanced Biological Activity Binding_Assay->Biological_Activity Stability_Assay->Biological_Activity

Caption: Workflow for the design, synthesis, and evaluation of Tic-containing peptides.

G Tic_Peptide Tic-Containing Peptide (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Tic_Peptide->GPCR Binds to G_Protein G-Protein Complex (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid (Tic)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic) is a conformationally constrained, cyclic amino acid analogue of phenylalanine. Its rigid structure is of significant interest in peptidomimetic and drug design, as its incorporation into peptide sequences can induce specific secondary structures, such as β-turns, enhancing biological activity, receptor selectivity, and metabolic stability.[1] These application notes provide detailed protocols and quantitative data for the successful incorporation of Fmoc-(S)-Tic-OH into peptides via solid-phase peptide synthesis (SPPS), addressing common challenges and offering practical guidance for researchers.

Data Presentation: Quantitative Comparison of Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Tic. While direct comparative data for Fmoc-Tic-OH is limited, the following table summarizes the expected performance of common coupling reagents based on data for other sterically hindered residues.[2][3] HATU is generally recommended for its high reactivity and ability to overcome steric hindrance.[4]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Key Considerations
HATU Aminium/Uronium Salt20 - 60 minutes>99>95Highly efficient for hindered amino acids; lower risk of racemization.[2][4]
HBTU Aminium/Uronium Salt30 - 90 minutes98 - 99>95Effective and widely used, but may require longer coupling times or double coupling for Tic.[5]
PyBOP Phosphonium Salt30 - 120 minutes98 - 99>95Good alternative to aminium salts; avoids carcinogenic byproducts associated with BOP.[6][7]
DIC/HOBt Carbodiimide/Additive60 - 180 minutes95 - 98>90A cost-effective option, but generally slower and may be less efficient for hindered couplings.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the manual synthesis of a peptide containing a Tic residue using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(S)-Tic-OH)

  • Coupling Reagent (HATU recommended)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent K: TFA/H₂O/Phenol/Thioanisole/TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL per gram of resin).

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Incorporation of Tic):

    • In a separate vial, dissolve Fmoc-(S)-Tic-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 45-60 minutes. For Tic, a longer coupling time or a second coupling (double coupling) may be necessary to ensure complete reaction.[8]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a few resin beads. A negative result (beads remain colorless or yellowish) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Protocol 2: Cleavage and Deprotection

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., Reagent K or a standard mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O) to the resin (10 mL per gram of resin).[9][10]

  • Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[11]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification

Due to the increased hydrophobicity imparted by the Tic residue, purification is best achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes)

  • Detection: UV at 220 nm and 280 nm

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of DMF followed by dilution with Mobile Phase A).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the equilibrated RP-HPLC column.

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Mandatory Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Coupling Coupling (Fmoc-Tic-OH, HATU, DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide Lyophilization

Caption: Workflow for Solid-Phase Peptide Synthesis Incorporating Tic.

Tic_Structure Tic

Caption: Chemical Structure of this compound (Tic).

Coupling_Reagents cluster_aminium Aminium/Uronium Reagents cluster_phosphonium Phosphonium Reagents HATU HATU OAt_Ester Highly Reactive OAt-Ester HATU->OAt_Ester forms HBTU HBTU OBt_Ester Reactive OBt-Ester HBTU->OBt_Ester forms Peptide_Bond Peptide Bond Formation OAt_Ester->Peptide_Bond Faster Reaction OBt_Ester->Peptide_Bond Slower Reaction PyBOP PyBOP OBt_Ester2 Reactive OBt-Ester PyBOP->OBt_Ester2 forms OBt_Ester2->Peptide_Bond Moderate Reaction

Caption: Comparison of Coupling Reagent Activation Pathways.

Troubleshooting and Special Considerations

  • Incomplete Coupling of Tic: Due to its steric bulk, Fmoc-Tic-OH may couple less efficiently than other amino acids. If the Kaiser test is positive after the initial coupling, perform a second coupling (double coupling) with fresh reagents. Extending the coupling time to 2 hours can also improve efficiency.

  • Peptide Aggregation: The hydrophobic nature of Tic can sometimes lead to on-resin aggregation, especially in longer or hydrophobic sequences. Using a lower-loading resin or incorporating pseudoproline dipeptides in the sequence can help mitigate this issue.

  • Purification Challenges: Tic-containing peptides are often more hydrophobic and may have longer retention times on RP-HPLC. A shallower gradient and/or a stronger organic solvent system may be required for effective purification. Poor solubility in aqueous buffers can be addressed by initially dissolving the crude peptide in a small amount of DMF or DMSO before dilution.

  • Side Reactions: During cleavage with TFA, scavengers are crucial to prevent side reactions, especially if the peptide contains sensitive residues like Trp, Met, or Cys. A standard cleavage cocktail containing water, TIS, and sometimes phenol or thioanisole is recommended.[9][11]

References

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) and its analogs represent a "privileged scaffold" in medicinal chemistry. This versatile chiral building block is a cornerstone in the synthesis of a multitude of bioactive compounds, demonstrating significant potential in the development of novel therapeutics.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal core for designing molecules that can selectively interact with biological targets. This document provides an overview of its application, particularly as a scaffold for Bcl-2/Mcl-1 inhibitors in cancer therapy, and includes detailed protocols for relevant assays.

Applications in Drug Discovery

The THIQ-1-COOH scaffold is a key component in the design of various therapeutic agents, with notable applications in:

  • Oncology: Derivatives of THIQ-1-COOH have been developed as potent inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, which are often overexpressed in cancer cells, contributing to tumor survival and resistance to chemotherapy.[1]

  • Neurological Disorders: This scaffold serves as a crucial intermediate in the synthesis of drugs targeting neurological conditions, including depression and anxiety, by interacting with neurotransmitter systems.[1]

  • Antiviral and Anti-inflammatory Agents: The diverse biological activities of THIQ derivatives extend to potential treatments for viral infections and inflammatory diseases.

Data Presentation: Structure-Activity Relationship (SAR) of THIQ-1-COOH Derivatives as Bcl-2/Mcl-1 Inhibitors

The following tables summarize the binding affinities and anti-proliferative activities of a series of this compound derivatives designed as Bcl-2/Mcl-1 inhibitors. A lead compound was identified, and subsequent modifications were made to explore the structure-activity relationship.

Table 1: Binding Affinities of THIQ-1-COOH Derivatives against Bcl-2, Mcl-1, and Bcl-XL

CompoundR GroupBcl-2 Kᵢ (µM)Mcl-1 Kᵢ (µM)Bcl-XL Kᵢ (µM)
Lead Compound H5.2> 50> 50
Derivative 1 4-Cl-Ph2.815.6> 50
Derivative 2 4-F-Ph3.118.2> 50
Derivative 3 4-CH₃-Ph4.525.3> 50
Derivative 4 3-Cl-Ph6.830.1> 50
Derivative 5 2-Cl-Ph9.542.8> 50

Table 2: Anti-proliferative Activity of Key THIQ-1-COOH Derivatives in Jurkat Cells

CompoundIC₅₀ (µM)
Lead Compound 35.8
Derivative 1 15.2
Derivative 2 18.9

Experimental Protocols

Synthesis of this compound Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for synthesizing the tetrahydroisoquinoline core. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.

Materials:

  • β-phenylethylamine derivative

  • Aldehyde or ketone

  • Protic or Lewis acid (e.g., HCl, trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., column chromatography)

Protocol:

  • Dissolve the β-phenylethylamine derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde or ketone (1.1 eq) to the solution and stir for 15-30 minutes at room temperature to form the Schiff base intermediate.

  • Slowly add the acid catalyst (e.g., 1.2 eq of trifluoroacetic acid) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired tetrahydroisoquinoline derivative.

Fluorescence Polarization (FP) Assay for Bcl-2/Mcl-1 Binding Affinity

This competitive assay measures the ability of a test compound to displace a fluorescently labeled peptide (tracer) from the binding groove of a Bcl-2 family protein.

Materials:

  • Recombinant human Bcl-2, Mcl-1, and Bcl-XL proteins

  • Fluorescently labeled Bak BH3 peptide (e.g., FITC-Bak BH3)

  • Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

  • Test compounds (THIQ-1-COOH derivatives) dissolved in DMSO

  • Black, low-volume 384-well assay plates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • In the 384-well plate, add the test compound dilutions. Include wells for a positive control (a known potent inhibitor) and a negative control (assay buffer with DMSO).

  • Add the Bcl-2 family protein (e.g., Bcl-2 or Mcl-1) to each well at a fixed final concentration (determined through initial titration experiments).

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound-protein binding.

  • Add the fluorescently labeled Bak BH3 peptide to all wells at a fixed final concentration.

  • Incubate the plate for at least 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Calculate the Kᵢ values from the IC₅₀ values obtained from the dose-response curves.

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Jurkat cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (THIQ-1-COOH derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the Jurkat cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the test wells).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values from the dose-response curves.

Visualizations

Bcl2_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Mitochondrion Mitochondrion Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Mcl-1 Mcl-1 Bak Bak Mcl-1->Bak Bcl-XL Bcl-XL Bcl-XL->Bax Cytochrome c Cytochrome c Bax->Cytochrome c release Bak->Cytochrome c release BH3-only proteins BH3-only proteins BH3-only proteins->Bcl-2 BH3-only proteins->Mcl-1 BH3-only proteins->Bcl-XL Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->BH3-only proteins THIQ Derivative THIQ Derivative THIQ Derivative->Bcl-2 THIQ Derivative->Mcl-1 Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Bcl-2 signaling pathway and the mechanism of action of THIQ derivatives.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Screening Biological Screening start Start: β-phenylethylamine + Aldehyde/Ketone pictet_spengler Pictet-Spengler Reaction start->pictet_spengler purification Purification (Column Chromatography) pictet_spengler->purification thiq_library THIQ Derivative Library purification->thiq_library fp_assay Fluorescence Polarization Assay (Bcl-2/Mcl-1) thiq_library->fp_assay mtt_assay MTT Assay (Cell Viability) thiq_library->mtt_assay data_analysis Data Analysis (Kᵢ and IC₅₀ Determination) fp_assay->data_analysis mtt_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis Lead Optimization Lead Optimization sar_analysis->Lead Optimization

Caption: Experimental workflow for the design and evaluation of THIQ derivatives.

References

Application Notes and Protocols: (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine, is a pivotal building block in modern medicinal chemistry.[1][2] Its rigid bicyclic structure significantly limits the rotational freedom of the peptide backbone, making it an invaluable tool for designing peptidomimetics with enhanced biological activity, improved metabolic stability, and increased receptor selectivity.[1][2] The primary and most documented role of Tic is its remarkable ability to induce and stabilize β-turn conformations, which are critical secondary structures for the biological function of many peptides.[1] This constrained scaffold pre-organizes the molecule into a bioactive conformation, often leading to a significant increase in binding affinity for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][3]

Key Applications in Drug Discovery

The unique structural properties of Tic have been exploited in the development of therapeutic agents across several disease areas. Its incorporation into molecular scaffolds has led to the discovery of potent and selective inhibitors and modulators of key biological targets.

1. Opioid Receptor Modulation

The Tic scaffold is a well-established pharmacophore in the design of ligands for opioid receptors, particularly for achieving selectivity. The constrained nature of Tic helps to orient the other pharmacophoric elements of the ligand to interact optimally with the receptor binding pocket.

  • Delta (δ)-Opioid Receptor Antagonists: The Dmt-Tic pharmacophore, which consists of 2',6'-dimethyl-L-tyrosine (Dmt) followed by Tic, is a cornerstone for creating potent and highly selective δ-opioid receptor antagonists.[2] These antagonists are valuable research tools and have potential therapeutic applications in conditions such as depression and substance abuse disorders.

  • Mu (μ)-Opioid Receptor Agonists / Delta (δ)-Opioid Receptor Antagonists: By incorporating the Dmt-Tic motif into cyclic peptides, researchers have developed bifunctional ligands that act as agonists at the μ-opioid receptor while simultaneously antagonizing the δ-opioid receptor.[2] This dual activity profile is of significant interest for developing analgesics with a reduced side effect profile, such as diminished tolerance and dependence.[4]

2. Enzyme Inhibition

Tic derivatives have proven to be highly effective in the design of enzyme inhibitors, leveraging their rigid structure to achieve potent and selective binding to enzyme active sites.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: A notable success in the application of Tic in medicinal chemistry is the development of quinapril, an approved ACE inhibitor for the treatment of hypertension and heart failure.[5][6] In quinapril, the Tic scaffold replaces the proline residue found in earlier ACE inhibitors like enalapril, demonstrating its utility as a proline surrogate.[5] This modification contributes to the high potency and favorable pharmacokinetic profile of the drug.

  • Chymase Inhibitors: Chymase is a serine protease released from mast cells that plays a role in the local renin-angiotensin system by converting angiotensin I to angiotensin II.[7] Inhibition of chymase is a therapeutic strategy for cardiovascular diseases.[7][8] Tic-containing compounds have been designed as potent and selective chymase inhibitors, with the Tic moiety often interacting with the S1 subsite of the enzyme.

Quantitative Data Summary

The following tables summarize the biological activity of representative Tic-containing compounds.

Table 1: Opioid Receptor Binding Affinities

Compound Target Receptor Binding Affinity (Ki, nM) Reference
Dmt-Tic-NH₂ δ-opioid 0.21 [Schiller et al., 1992]
TIPP(Ψ) δ-opioid 0.2 [Schiller et al., 1999]

| Endomorphin-2 Analog | μ-opioid | 0.69 | [Aldrich et al., 2009] |

Table 2: Enzyme Inhibitory Activities

Compound Target Enzyme Inhibitory Potency (IC₅₀) Reference
Quinaprilat (active form of Quinapril) ACE 1.7 nM [Klutchko et al., 1986]

| Chymase Inhibitor (Example) | Human Chymase | 10 nM | [Ito et al., 2005] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide

This protocol describes a general method for the synthesis of a linear peptide containing a Tic residue using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(S)-Tic-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid, including Fmoc-(S)-Tic-OH, until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: In Vitro Chymase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a Tic-containing compound against human chymase.

Materials:

  • Recombinant human chymase

  • Fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Test compound (Tic-containing inhibitor) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the test compound dilution (or DMSO for control).

    • Add 25 µL of the recombinant human chymase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_assay Biological Assay Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including Tic) Deprotection->Coupling Coupling->Deprotection Repeat for sequence Cleavage Cleavage & Deprotection Coupling->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC Lyophilization Lyophilization HPLC->Lyophilization Characterization Mass Spec & NMR Lyophilization->Characterization Assay_Setup Assay Setup Lyophilization->Assay_Setup Incubation Incubation with Enzyme Assay_Setup->Incubation Measurement Activity Measurement Incubation->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Experimental workflow for synthesis and evaluation of Tic-peptides.

signaling_pathway cluster_receptor GPCR Signaling Ligand Tic-Peptide Ligand GPCR Opioid Receptor (e.g., μ-opioid) Ligand->GPCR Binds G_Protein G-protein (Gi/o) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Reduces Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: Generalized GPCR signaling pathway for a Tic-containing opioid agonist.

References

Application Notes and Protocols for (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in Neurological Disorder Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S)-THIC is a chiral cyclic amino acid that serves as a versatile scaffold in medicinal chemistry.[1][2] Its rigid structure makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[2] The tetrahydroisoquinoline (THIQ) core is a recognized privileged structure in drug discovery, with various derivatives exhibiting a wide range of biological activities, including neuroprotective, anti-inflammatory, and antioxidative properties.[1] This document provides detailed application notes and experimental protocols for researchers investigating the potential of (S)-THIC in the development of drugs for neurological disorders such as Alzheimer's disease and Parkinson's disease.

While direct quantitative biological data for (S)-THIC is limited in publicly available literature, the following sections provide representative data from closely related THIQ derivatives to guide initial experimental design. The protocols provided are established methods that can be adapted for the evaluation of (S)-THIC and its analogues.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.2 g/mol [2]
CAS Number 151004-92-1[2]
Appearance White solid[2]
Purity ≥ 98%[2]
Storage Conditions 0-8 °C[2]
Synonyms L-Tiq-OH, H-Tiq-OH[2]

Application Notes

Rationale for Use in Neurological Disorder Research

The THIQ scaffold is present in numerous natural and synthetic compounds with significant CNS activity. Derivatives of THIQ have been investigated for their potential to modulate key pathological processes in neurological disorders, including:

  • Neuroprotection: THIQ derivatives have shown the ability to protect neurons from various insults, including oxidative stress and excitotoxicity.[1][3]

  • Enzyme Inhibition: Certain THIQ analogues have been identified as inhibitors of enzymes implicated in the pathogenesis of neurodegenerative diseases, such as monoamine oxidase (MAO) and cholinesterases.

  • Modulation of Signaling Pathways: Compounds containing the THIQ moiety have been shown to modulate critical intracellular signaling pathways involved in cell survival and inflammation, such as the PI3K/Akt and ERK pathways.

(S)-THIC, as a core building block, offers a starting point for the design and synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties for treating these complex disorders.[2]

Potential Therapeutic Targets

Based on studies of related compounds, potential therapeutic targets for (S)-THIC and its derivatives in the context of neurological disorders may include:

  • Dopamine Transporter (DAT): Some THIQ derivatives have been shown to interact with DAT, suggesting a potential role in modulating dopaminergic neurotransmission, which is relevant to Parkinson's disease.[4]

  • NMDA Receptors: Antagonism of NMDA receptors is a known mechanism for neuroprotection against excitotoxicity. Certain THIQ derivatives have demonstrated the ability to inhibit NMDA receptor-mediated calcium influx.[3]

  • Enzymes involved in Oxidative Stress: The antioxidant properties of some THIQs suggest they may target enzymes and pathways involved in the generation of reactive oxygen species (ROS).[1]

In Vitro and In Vivo Models

A variety of in vitro and in vivo models are available to assess the therapeutic potential of (S)-THIC and its derivatives:

  • In Vitro:

    • Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) for assessing neuroprotection against toxins like MPP+, 6-OHDA, or glutamate.[5]

    • Enzyme inhibition assays (e.g., MAO-A, MAO-B, AChE, BChE).

    • Cell-based assays to measure markers of apoptosis (e.g., caspase-3 activity) and neuroinflammation (e.g., nitric oxide, TNF-α release).[6][7]

  • In Vivo:

    • Rodent models of Parkinson's disease (e.g., MPTP or 6-OHDA induced lesions) to evaluate effects on motor function and dopaminergic neuron survival.[4]

    • Rodent models of Alzheimer's disease (e.g., transgenic mouse models) to assess effects on cognitive deficits and amyloid-beta pathology.

    • Microdialysis studies in rodents to measure the effects on neurotransmitter release in specific brain regions.[4][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

While commercially available, (S)-THIC can be synthesized via several methods. One common approach is the Pictet-Spengler reaction. A detailed protocol for a related derivative is described in the literature and can be adapted.

Workflow for a Representative Synthesis:

start Starting Materials (e.g., Phenylethylamine derivative, Aldehyde/Keto-acid) reaction Pictet-Spengler Reaction (Acid catalyst, Solvent) start->reaction cyclization Cyclization reaction->cyclization purification Purification (e.g., Crystallization, Chromatography) cyclization->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product (S)-THIC or Derivative characterization->final_product

Caption: Synthetic workflow for THIQ derivatives.

Materials:

  • Appropriate phenylethylamine precursor

  • An aldehyde or α-keto acid

  • Acid catalyst (e.g., trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification equipment

Procedure (Illustrative):

  • Dissolve the phenylethylamine precursor in the anhydrous solvent under an inert atmosphere.

  • Add the aldehyde or α-keto acid to the solution.

  • Add the acid catalyst and stir the reaction at room temperature or with heating, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by crystallization or column chromatography.

  • Characterize the final product by NMR, mass spectrometry, and chiral HPLC to confirm its identity and enantiomeric purity.

Protocol 2: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of (S)-THIC against a neurotoxin in a neuronal cell line.[5][9]

Experimental Workflow for Neuroprotection Assay:

cell_culture Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with (S)-THIC (Various concentrations) cell_culture->pretreatment toxin Induce Neurotoxicity (e.g., MPP+, 6-OHDA) pretreatment->toxin incubation Incubate toxin->incubation viability Assess Cell Viability (e.g., MTT, LDH assay) incubation->viability data Data Analysis (Calculate % protection) viability->data

Caption: Workflow for a cell-based neuroprotection assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • (S)-THIC stock solution

  • Neurotoxin (e.g., MPP+ or 6-OHDA)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of (S)-THIC for 1-2 hours.

  • Induce neurotoxicity by adding the neurotoxin (e.g., 1 mM MPP+) to the wells. Include control wells (cells only, cells + toxin, cells + (S)-THIC only).

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells and determine the neuroprotective effect of (S)-THIC.

Representative Quantitative Data (for a THIQ derivative):

CompoundNeurotoxinEC₅₀ of Neuroprotection (µM)
Hydroxy-1MeTIQ derivativeMPP+~10-50

Note: This data is illustrative and based on related compounds.[5] Actual values for (S)-THIC would need to be determined experimentally.

Protocol 3: In Vitro Enzyme Inhibition Assay (MAO-B)

This protocol outlines a general procedure for determining the inhibitory activity of (S)-THIC against monoamine oxidase B (MAO-B).

Materials:

  • Recombinant human MAO-B

  • (S)-THIC stock solution

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing the MAO-B enzyme, horseradish peroxidase, and Amplex® Red reagent in a reaction buffer.

  • Add various concentrations of (S)-THIC or a known inhibitor (e.g., selegiline) to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding the MAO-B substrate.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of (S)-THIC.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Representative Quantitative Data (for a THIQ derivative):

CompoundEnzymeIC₅₀ (µM)Ki (µM)Type of Inhibition
THIQ DerivativeMAO-B~5-20~1-10Competitive

Note: This data is illustrative. The specific values and type of inhibition for (S)-THIC would need to be determined experimentally.[10]

Signaling Pathway Modulation

THIQ derivatives have been reported to modulate key signaling pathways involved in neuronal survival and inflammation. The PI3K/Akt and ERK pathways are two such cascades that are often investigated.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway can protect neurons from apoptosis.

THIC (S)-THIC Derivative Receptor Growth Factor Receptor THIC->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: PI3K/Akt survival pathway.

ERK Signaling Pathway:

The ERK pathway is involved in cell proliferation, differentiation, and survival. Its modulation can impact neuronal fate in response to various stimuli.

THIC (S)-THIC Derivative Receptor Receptor Tyrosine Kinase THIC->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylates Gene_Expression Gene Expression (Survival, Plasticity) Transcription->Gene_Expression Regulates

Caption: ERK signaling cascade.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics for neurological disorders. Its rigid, chiral structure provides a solid foundation for the design of potent and selective modulators of CNS targets. The application notes and protocols provided herein offer a framework for researchers to begin exploring the potential of (S)-THIC and its derivatives. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of (S)-THIC itself, which will be crucial for advancing this compound class in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis, particularly when employing the Pictet-Spengler reaction.

Issue 1: Low or No Product Yield

Q: My Pictet-Spengler reaction is resulting in a low yield or failing to produce the desired this compound. What are the potential causes and solutions?

A: Low or no yield in a Pictet-Spengler reaction can stem from several factors related to reactants, catalysts, and reaction conditions.

  • Cause: Incomplete iminium ion formation.

    • Solution: The reaction is acid-catalyzed and hinges on the formation of an electrophilic iminium ion.[1] Ensure your acid catalyst is of sufficient strength and concentration. Protic acids like trifluoroacetic acid (TFA) or Lewis acids are commonly used.[2] The reaction conditions for less nucleophilic aromatic rings, such as a phenyl group, may require higher temperatures and stronger acids.[3]

  • Cause: Decomposition of starting materials.

    • Solution: The starting material, often a derivative of L-DOPA, can be sensitive to overly harsh acidic conditions and high temperatures.[4] Begin with milder conditions (e.g., lower temperature, less concentrated acid) and incrementally increase the intensity if the reaction does not proceed.

  • Cause: Impure reagents or solvents.

    • Solution: Impurities in the aldehyde or the presence of water in the solvent can inhibit the reaction. Water can hydrolyze the intermediate iminium ion, preventing cyclization. Ensure all reagents are pure and use anhydrous solvents.

  • Cause: Steric hindrance.

    • Solution: Bulky protecting groups on the amine or a sterically demanding aldehyde can impede the reaction. If possible, consider using smaller protecting groups or a less hindered aldehyde.

Issue 2: Poor Stereoselectivity (Diastereoselectivity and Enantioselectivity)

Q: I am obtaining a mixture of diastereomers (cis/trans) and/or a low enantiomeric excess (ee) for the (S)-enantiomer. How can I improve the stereochemical outcome?

A: Achieving high stereoselectivity is a critical challenge in this synthesis. The formation of the desired (1S) stereocenter is influenced by several factors.

  • Cause: Kinetic vs. Thermodynamic Control.

    • Solution: The diastereomeric ratio can be highly dependent on reaction conditions. Often, the cis isomer is the kinetic product, formed at lower temperatures, while the trans isomer is the thermodynamically more stable product, favored at higher temperatures. Careful control of the reaction temperature is crucial for obtaining the desired diastereomer.

  • Cause: Racemization.

    • Solution: The stereocenter at C-1 is susceptible to racemization, especially under harsh acidic conditions or elevated temperatures.[5] Hydrolysis of Ugi-derived carboxamides to the corresponding carboxylic acids has been noted to lead to racemization.[5] To minimize racemization, it is advisable to use the mildest possible reaction conditions and shorter reaction times.

  • Cause: Inadequate Chiral Induction.

    • Solution: When using a chiral starting material like L-DOPA, the inherent chirality should direct the stereochemical outcome of the cyclization. However, the choice of aldehyde and reaction conditions can influence the degree of asymmetric induction. Using chiral catalysts, such as BINOL-phosphoric acids, can significantly enhance enantioselectivity in Pictet-Spengler reactions.[6]

  • Cause: Influence of Metal Ions.

    • Solution: Trace metal ions can significantly impact the stereoselectivity of the Pictet-Spengler reaction. For instance, both Fe³⁺ and Cu²⁺ ions have been shown to markedly decrease the stereoselectivity in the reaction of L-DOPA with D-glyceraldehyde.[7][8] Ensure glassware is thoroughly cleaned and consider the use of a chelating agent if metal contamination is suspected.

Issue 3: Product Purification Challenges

Q: I am struggling to purify the final product from starting materials and byproducts. What are effective purification strategies?

A: The purification of the highly polar amino acid product can be challenging.

  • Strategy: Crystallization.

    • Solution: As the product is a crystalline solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to induce crystallization. The hydrochloride salt of the product may have different solubility properties that can be exploited for purification.

  • Strategy: Ion-Exchange Chromatography.

    • Solution: Due to the amphoteric nature of the amino acid, ion-exchange chromatography can be a powerful purification technique. Use a cation-exchange resin to bind the product, wash away neutral and anionic impurities, and then elute the product with a basic solution.

  • Strategy: Preparative HPLC.

    • Solution: For obtaining highly pure material, especially when separating diastereomers, preparative reverse-phase HPLC can be employed. Use a suitable mobile phase, often a mixture of water, acetonitrile, and a modifier like TFA or formic acid.

Data Summary

The following table summarizes representative yields and stereoselectivities for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives under various conditions.

Starting MaterialAldehyde/KetoneCatalyst/ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
L-DOPA methyl esterVarious aromatic/aliphatic aldehydesAcidic conditions20-79Cis/trans mixturesNot specified[4]
N-Boc-(S)-1-propenyltetrahydroisoquinolineOzonolysis, NaBH₄, oxidation-GoodEnantiomerically pure>99[5]
Dopamine4-hydroxyphenylacetaldehydeNorcoclaurine Synthase (NCS)86-99.6Not applicable95.3-98.0[9]
N-(o-nitrophenylsulfenyl)phenylethylaminesVarious aldehydes(R)-TRIP (BINOL-phosphoric acid)HighNot specifiedHigh, readily recrystallized to high purity[6]
L-DOPAD-glyceraldehyde0.05 M phosphate buffer, pH 7.4, 37°CModerate~3:2 (1R:1S)Moderate[7][8]

Experimental Protocols

Detailed Methodology for the Asymmetric Pictet-Spengler Reaction of L-DOPA Methyl Ester

This protocol is a representative example for the synthesis of a 1-substituted-(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivative.

Materials:

  • L-DOPA methyl ester hydrochloride

  • Selected aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of L-DOPA methyl ester hydrochloride (1.0 eq) in anhydrous DCM (0.1 M), add the aldehyde (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

  • Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and stereochemistry. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve L-DOPA derivative and aldehyde in anhydrous solvent cool Cool to 0°C start->cool add_acid Add acid catalyst dropwise cool->add_acid react Stir at room temperature (Monitor by TLC) add_acid->react quench Quench with NaHCO₃ react->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry chromatography Column Chromatography dry->chromatography analysis Characterization (NMR, MS, HPLC) chromatography->analysis end Pure (S)-THIQ-1-COOH derivative analysis->end

Fig. 1: Experimental workflow for the Pictet-Spengler synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Iminium Ion Formation start->cause1 Check catalyst cause2 Starting Material Decomposition start->cause2 Check conditions cause3 Impure Reagents/ Solvents start->cause3 Check materials solution1 Increase acid strength/ concentration cause1->solution1 solution2 Use milder conditions (lower temp/acid conc.) cause2->solution2 solution3 Purify reagents and use anhydrous solvents cause3->solution3

Fig. 2: Troubleshooting decision tree for low product yield.

stereoselectivity_factors cluster_factors Influencing Factors center Stereoselectivity of Pictet-Spengler Reaction temp Temperature (Kinetic vs. Thermodynamic) center->temp acid Acid Catalyst (Strength & Concentration) center->acid chiral_cat Chiral Catalyst center->chiral_cat metal Metal Ion Contamination center->metal racemization Racemization center->racemization temp->racemization acid->racemization

Fig. 3: Factors influencing stereoselectivity.

References

Technical Support Center: Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is giving a low yield. What are the most common causes?

A1: Low yields in the Pictet-Spengler reaction can stem from several factors:

  • Insufficiently activated aromatic ring: The reaction works best with electron-rich β-arylethylamines. If your substrate has electron-withdrawing groups, the reaction may require harsher conditions, such as stronger acids or higher temperatures, which can also lead to side product formation.[1][2]

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst concentration are critical. The reaction may be slow at room temperature and require heating.[1] However, excessively high temperatures can cause decomposition or racemization.[3] It is advisable to perform small-scale experiments to optimize these parameters.

  • Iminium ion formation issues: The formation of the iminium ion intermediate is a crucial step.[1] Ensure your aldehyde or ketone is of good quality and that the acidic catalyst is appropriate for your specific substrates.

  • Incomplete reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure all starting material is consumed.

Q2: I am observing significant racemization of my (S)-enantiomer. How can I minimize this?

A2: Racemization is a common issue, particularly when elevated temperatures are used. Here are some strategies to maintain the stereochemical integrity of your product:

  • Temperature control: Lower reaction temperatures generally favor the kinetically controlled product and can help prevent racemization.[3]

  • Choice of catalyst: The use of a suitable chiral catalyst can help enforce the desired stereochemistry.

  • Reaction time: Prolonged reaction times, especially under harsh acidic conditions, can contribute to epimerization. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: What are some common side products in the Pictet-Spengler synthesis of tetrahydroisoquinoline-1-carboxylic acids?

A3: Side products can arise from various competing reactions. Some potential side products include:

  • Over-alkylation: The product amine can sometimes react further with the aldehyde.

  • Decomposition: Under harsh acidic conditions and high temperatures, the starting materials or the product can decompose.

  • Oxidation products: If the reaction is not performed under an inert atmosphere, oxidation of the tetrahydroisoquinoline ring can occur.

Q4: Are there alternative synthetic routes if the Pictet-Spengler reaction is not working well for my substrate?

A4: Yes, a notable alternative is the combination of the Petasis three-component reaction followed by a Pomeranz-Fritsch-Bobbitt cyclization .[4][5][6] This sequence can be a convenient and simple method for synthesizing tetrahydroisoquinoline-1-carboxylic acids, especially when the Pictet-Spengler route proves challenging.[4][6]

Q5: How can I effectively purify the final this compound product?

A5: Purification can often be achieved through recrystallization. If chromatographic purification is necessary, High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase can be employed to separate enantiomers and remove impurities.[7][8] A common mobile phase for reversed-phase HPLC consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield and enantioselectivity of the Pictet-Spengler reaction.

Table 1: Effect of Catalyst on Yield and Enantiomeric Excess (ee)

Catalyst (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(R)-TRIP (10)Toluene608488[10]
(R)-TRIP (5)Toluene60-90[10]
L4(AuCl)2 (as precatalyst)DCMRoom Temp9792[11]
Dibenzoiodolium with perfluorinated borate (0.5)--up to 98-[12]

Table 2: Influence of Solvent and Temperature on Reaction Outcome

SolventTemperatureDiastereomeric Ratio (cis:trans)ObservationsReference
Acetonitrile or Nitromethane-99:1The large difference in solubility of the diastereomeric hydrochloride salts shifts the equilibrium towards the less soluble cis product.[3]
-Lower TemperaturesKinetically controlledFavors the formation of the cis product.[3]
-Higher TemperaturesThermodynamically controlledCan lead to epimerization and racemization.[3]
Isopropanol40°C-Optimal temperature for a specific cysteine-catalyzed reaction.[13]

Experimental Protocols

Below are detailed methodologies for the key synthetic routes discussed.

Protocol 1: Asymmetric Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-arylethylamine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Aldehyde: Add the aldehyde (1.0-1.2 eq.) to the stirred solution at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Catalyst Introduction: Introduce the chiral acid catalyst (e.g., 5-10 mol% of a chiral phosphoric acid like TRIP) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Protocol 2: Petasis Three-Component Reaction and Pomeranz-Fritsch-Bobbitt Cyclization

This two-step sequence offers an alternative approach to the desired product.

Step 1: Petasis Three-Component Reaction

  • Reactant Mixture: In a suitable reaction vessel, combine the amine (e.g., an aminoacetaldehyde acetal, 1.0 eq.), the boronic acid (1.0 eq.), and the oxo component (e.g., glyoxylic acid, 1.0 eq.) in a solvent such as dichloromethane.[5]

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation of Intermediate: Upon completion, the intermediate amino acid derivative can be isolated through appropriate work-up and purification procedures, which may include extraction and chromatography.

Step 2: Pomeranz-Fritsch-Bobbitt Cyclization

  • Cyclization Setup: Dissolve the aminoacetal intermediate from the Petasis reaction in a suitable acidic medium. Common conditions involve using mineral acids like concentrated HCl or H2SO4.[14][15] The Bobbitt modification uses a reduced acid concentration to minimize side products.[14]

  • Reaction and Reduction: The cyclization is typically followed by a reduction step. This can be achieved by hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[14]

  • Work-up and Purification: After the reaction is complete, neutralize the acid and perform an aqueous work-up. Extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.

pictet_spengler_workflow cluster_reactants Reactant Preparation cluster_reaction Pictet-Spengler Reaction cluster_workup Work-up & Purification beta_arylethylamine β-Arylethylamine imine_formation Imine/Iminium Ion Formation beta_arylethylamine->imine_formation aldehyde Aldehyde aldehyde->imine_formation cyclization Cyclization imine_formation->cyclization Chiral Acid Catalyst quenching Quenching cyclization->quenching extraction Extraction quenching->extraction purification Purification extraction->purification product (S)-1,2,3,4-Tetrahydro- isoquinoline-1-carboxylic acid purification->product

Caption: Pictet-Spengler Reaction Workflow

troubleshooting_yield start Low Yield Observed check_activation Is the aromatic ring electron-rich? start->check_activation harsher_conditions Consider harsher conditions (stronger acid, higher temp) check_activation->harsher_conditions No check_reaction_complete Is the reaction going to completion? (Monitor by TLC) check_activation->check_reaction_complete Yes optimize_conditions Systematically optimize temperature, catalyst loading, and solvent harsher_conditions->optimize_conditions increase_time Increase reaction time or temperature check_reaction_complete->increase_time No check_racemization Is racemization occurring? check_reaction_complete->check_racemization Yes increase_time->optimize_conditions alternative_route Consider alternative synthesis: Petasis/Pomeranz-Fritsch-Bobbitt check_racemization->alternative_route No lower_temp Lower reaction temperature check_racemization->lower_temp Yes lower_temp->optimize_conditions

Caption: Troubleshooting Low Yield Issues

References

Technical Support Center: Purification of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and its derivatives are recrystallization and column chromatography. For achieving high enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is often employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: I am observing a low yield after recrystallization. What are the possible causes and solutions?

A2: Low recovery from recrystallization can be due to several factors:

  • Sub-optimal solvent system: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Experiment with different solvent systems or solvent ratios.

  • Insufficient cooling or precipitation time: Ensure the solution is cooled for an adequate period to allow for maximum crystal formation.

  • Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice. Gradual cooling is recommended.

  • Incorrect pH: The solubility of this amino acid is highly pH-dependent. Adjusting the pH to the isoelectric point can significantly decrease its solubility and improve recovery.

Q3: My purified product shows the presence of the unwanted (R)-enantiomer. How can I improve the enantiomeric excess?

A3: Enantiomeric contamination can be addressed by:

  • Chiral Resolution: Techniques like fractional crystallization with a chiral resolving agent can be effective.

  • Chiral HPLC: Preparative chiral HPLC is a powerful method for separating enantiomers and achieving high enantiomeric excess (ee).[1]

  • Enzymatic Kinetic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer.[2]

Q4: During column chromatography, my compound is streaking or giving broad peaks. What could be the issue?

A4: Tailing or streaking on a silica gel column is common for amino acids due to their polar nature and interaction with the stationary phase. To mitigate this:

  • Mobile Phase Modification: Add a small amount of a polar solvent like methanol or an acid/base modifier (e.g., acetic acid or triethylamine) to the mobile phase to reduce strong interactions with the silica. A common mobile phase combination is chloroform-methanol.[3]

  • Use of a different stationary phase: Consider using a reverse-phase column or a more inert stationary phase like alumina.

  • Sample Loading: Ensure the sample is loaded in a concentrated band and is fully dissolved in a minimal amount of the mobile phase.

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers in Chiral Synthesis
Symptom Possible Cause Troubleshooting Steps
Overlapping peaks of diastereomers on TLC or HPLC.Inadequate resolution of the chromatographic system.1. Optimize Mobile Phase: Systematically vary the solvent polarity. For normal phase, try different ratios of hexane/ethyl acetate or dichloromethane/methanol. 2. Change Stationary Phase: If using silica, consider a different type of silica or switch to a different stationary phase like alumina. For HPLC, screen different chiral columns. 3. Temperature Control: In HPLC, adjusting the column temperature can sometimes improve separation.
Co-elution of product with starting materials or by-products.Similar polarity of the compounds.1. Gradient Elution: Employ a gradient elution in column chromatography or HPLC to improve separation. 2. Derivative Formation: Temporarily derivatize the carboxylic acid or amine group to alter the polarity of the target compound for easier separation. The derivative can be removed in a subsequent step.
Issue 2: Product Degradation During Purification
Symptom Possible Cause Troubleshooting Steps
Appearance of new, unknown spots on TLC after purification.Decomposition on silica gel.1. Deactivate Silica Gel: Treat the silica gel with a small amount of triethylamine in the slurry or mobile phase to neutralize acidic sites. 2. Use Alternative Adsorbent: Employ a more neutral adsorbent like alumina or cellulose. 3. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Racemization of the final product.Exposure to harsh acidic or basic conditions.1. Maintain Neutral pH: Use buffers to control the pH during extraction and chromatography. 2. Avoid Strong Acids/Bases: If pH adjustment is necessary, use milder acids (e.g., acetic acid) or bases (e.g., sodium bicarbonate). Hydrolysis of amide precursors should be performed under conditions known to minimize racemization.[4]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is suitable for the final purification of this compound that is already of moderate purity.

  • Dissolution: Dissolve the crude product in a minimum amount of hot deionized water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 50°C) to a constant weight. An analytical sample can be obtained by recrystallization from water to afford white needles.[3]

Protocol 2: Flash Column Chromatography

This protocol is designed for the purification of crude reaction mixtures containing this compound derivatives.

  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate mobile phase system. A common system is a gradient of chloroform-methanol. For example, residual starting material might be eluted with chloroform-methanol (98:2, v/v) and the product with chloroform-methanol (4:1, v/v).[3]

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

The following table summarizes typical purification results for derivatives of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid found in the literature.

Compound Purification Method Yield Purity (ee %) Reference
(R)-N-(2,2-diethoxyethyl)-3,4-dimethoxyphenylglycineColumn Chromatography66%-[5]
(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidDiastereoselective Synthesis-90%[2]
(R)-2CAL-B-catalyzed enantioselective hydrolysis80%96%[2]
(S)-enantiomer 3aChiral HPLC-94.6%[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography Initial Cleanup recrystallization Recrystallization purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chromatography->recrystallization Final Polishing chiral_hplc Chiral HPLC (ee % determination) purity_check->chiral_hplc If Chiral final_product Pure (S)-Enantiomer chiral_hplc->final_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Solution Pathway start Low Purity Detected is_racemic Racemic Mixture? start->is_racemic has_impurities Other Impurities? start->has_impurities chiral_sep Chiral Separation (e.g., Chiral HPLC) is_racemic->chiral_sep Yes re_purify Re-purification (e.g., Column Chromatography or Recrystallization) has_impurities->re_purify Yes final_product High Purity Product chiral_sep->final_product re_purify->final_product

Caption: A logical decision tree for troubleshooting low purity issues during purification.

References

Technical Support Center: Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinoline-1-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly racemization, encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetrahydroisoquinoline-1-carboxylic acid?

A1: The most prevalent methods include the Pictet-Spengler reaction, Bischler-Napieralski cyclization followed by reduction, and multi-component reactions like the Petasis or Ugi reactions.[1][2][3][4][5][6] The choice of method often depends on the desired substitution pattern and stereochemistry. The Pictet-Spengler reaction, for instance, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and is a widely used approach.[3][4][5][6]

Q2: Why is racemization a significant issue in the synthesis of tetrahydroisoquinoline-1-carboxylic acid?

A2: The stereocenter at the C1 position of the tetrahydroisoquinoline core is crucial for the biological activity of many of its derivatives.[7] This stereocenter is susceptible to racemization, especially under acidic or basic conditions, or at elevated temperatures, which are common in many synthetic protocols.[8] The acidity of the proton at the C1 position, enhanced by the adjacent carboxylic acid group, facilitates the formation of a planar achiral intermediate (an imine or enamine equivalent), leading to a loss of stereochemical integrity.

Q3: What are the primary causes of racemization during the Pictet-Spengler reaction for this synthesis?

A3: In the context of the Pictet-Spengler reaction, racemization can occur at several stages. The key intermediate, an iminium ion, is planar and can be attacked from either face by the nucleophilic aromatic ring.[4][5] Factors that can lead to poor stereocontrol and racemization include:

  • Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for the formation of both enantiomers, leading to a racemic mixture.

  • Acid Catalyst: The strength and concentration of the acid catalyst can influence the rate of the forward reaction and any potential equilibrium processes that could lead to racemization.

  • Substrate Control: The steric and electronic properties of both the β-arylethylamine and the aldehyde/ketone can impact the facial selectivity of the cyclization.

Q4: How can I minimize racemization during my synthesis?

A4: Minimizing racemization requires careful control of reaction conditions and the use of stereodirecting strategies:

  • Low Temperatures: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly enhance stereoselectivity.[9]

  • Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen atom of the β-arylethylamine can effectively direct the cyclization to favor one diastereomer.[10][11][12][13] This auxiliary is typically removed in a later step.

  • Chiral Catalysts: The use of chiral Brønsted or Lewis acid catalysts can create a chiral environment around the reactants, promoting the formation of one enantiomer over the other.[7][13]

  • Optimized Reagents: For syntheses involving coupling reactions, using reagents known for low racemization, such as phosphonium or aminium/uronium salts (e.g., HBTU, HATU), is recommended.[8] When using carbodiimides, the addition of racemization suppressants like HOBt or OxymaPure is crucial.[8][9]

Q5: How can I accurately determine the enantiomeric excess (ee) of my product?

A5: The most common and reliable method for determining the enantiomeric excess of your final product is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guides

Problem 1: Significant Racemization Detected in the Final Product

This is a common issue where the final isolated tetrahydroisoquinoline-1-carboxylic acid shows low enantiomeric excess.

Possible Cause Suggested Solution
High Reaction Temperature Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.[9]
Inappropriate Acid/Base If using an acid or base catalyst, screen for milder alternatives. For base-catalyzed steps, consider using a weaker, non-nucleophilic base.[8]
Lack of Stereocontrol Element If not already in use, incorporate a chiral auxiliary on the starting β-arylethylamine to direct the stereochemical outcome of the cyclization.[10][11][12][13]
Extended Reaction Time Prolonged exposure to harsh conditions can lead to product racemization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Racemization during Work-up or Purification Avoid strongly acidic or basic conditions during the work-up. Be mindful of the pH of aqueous layers. For purification, consider chromatography on silica gel, which is generally neutral, and avoid prolonged exposure to solvents that could facilitate racemization.
Problem 2: Low Yield of the Desired Tetrahydroisoquinoline Product

Low yields can be attributed to a variety of factors, from incomplete reactions to side product formation.

Possible Cause Suggested Solution
Inefficient Cyclization For Pictet-Spengler reactions, ensure the acid catalyst is appropriate and present in the correct stoichiometric amount. For less activated aromatic rings, a stronger acid or higher temperature might be necessary, but this must be balanced with the risk of racemization.[5][14]
Decomposition of Starting Material or Product Check the stability of your starting materials and product under the reaction conditions. If decomposition is observed (e.g., by TLC analysis), consider milder conditions or protecting sensitive functional groups.
Side Reactions Analyze the crude reaction mixture to identify major byproducts. This can provide insight into competing reaction pathways. For example, in the Pictet-Spengler reaction, the intermediate imine could undergo other reactions if cyclization is slow.
Poor Recovery During Extraction The carboxylic acid functionality can make the product partially soluble in aqueous basic layers. Ensure the pH of the aqueous phase is adjusted appropriately during extraction to maximize the recovery of the product in the organic layer.

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction using a Chiral Auxiliary

This protocol describes a general procedure for the diastereoselective synthesis of a tetrahydroisoquinoline-1-carboxylic acid derivative using a chiral auxiliary.

Materials:

  • N-Sulfinyl-β-arylethylamine (chiral auxiliary attached)

  • Glyoxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-sulfinyl-β-arylethylamine (1.0 eq) and glyoxylic acid (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

  • The chiral auxiliary can be removed in a subsequent step, for example, by treatment with HCl in methanol.[13]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for analyzing the stereochemical purity of the final product.

Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the purified tetrahydroisoquinoline-1-carboxylic acid in the mobile phase.

HPLC Conditions (Example):

  • Chiral Column: A column with a chiral stationary phase (e.g., cellulose or amylose-based) suitable for separating the enantiomers of your compound.

  • Mobile Phase: A mixture of hexane and isopropanol is a common choice. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector: UV detector set to a wavelength where your compound has strong absorbance.

Analysis:

  • Inject a sample of the racemic mixture to determine the retention times of both enantiomers.

  • Inject your synthesized sample and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualized Workflows and Pathways

G cluster_0 Pictet-Spengler Reaction Pathway amine β-Arylethylamine imine Iminium Ion (Achiral Intermediate) amine->imine Condensation aldehyde Aldehyde/Ketone aldehyde->imine cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization Ring Closure product Tetrahydroisoquinoline cyclization->product

Caption: Pictet-Spengler reaction pathway.

G cluster_1 Troubleshooting Racemization start Racemization Observed? check_temp Lower Reaction Temperature start->check_temp Yes success Racemization Minimized start->success No recheck_ee Re-evaluate Enantiomeric Excess check_temp->recheck_ee check_reagents Review Catalysts and Reagents use_auxiliary Incorporate Chiral Auxiliary check_reagents->use_auxiliary chiral_catalyst Use Chiral Catalyst use_auxiliary->chiral_catalyst If Applicable chiral_catalyst->recheck_ee recheck_ee->check_reagents Still High recheck_ee->success Acceptable

Caption: Troubleshooting workflow for racemization.

G cluster_2 Strategies to Mitigate Racemization goal High Enantiomeric Excess kinetic_control Kinetic Control goal->kinetic_control thermodynamic_control Thermodynamic Control goal->thermodynamic_control Avoid low_temp Low Temperature kinetic_control->low_temp chiral_env Chiral Environment kinetic_control->chiral_env chiral_aux Chiral Auxiliary chiral_env->chiral_aux chiral_cat Chiral Catalyst chiral_env->chiral_cat

Caption: Logical relationships of mitigation strategies.

References

Technical Support Center: Diastereoselectivity Control in Petasis Synthesis of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling diastereoselectivity during the Petasis synthesis of tetrahydroisoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Petasis synthesis of tetrahydroisoquinoline precursors?

A1: The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound (typically glyoxylic acid), and an organoboronic acid. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde. The boronic acid then forms a tetracoordinate 'ate' complex with the iminium intermediate, which facilitates the transfer of the organic group from boron to the carbon of the iminium ion. This process is often followed by a Pomeranz–Fritsch–Bobbitt cyclization to yield the final tetrahydroisoquinoline structure.[1][2][3]

Q2: Why am I observing low diastereoselectivity in my reaction?

A2: Low diastereoselectivity can be attributed to several factors:

  • Achiral Reagents: If no chiral components (amine, aldehyde, or catalyst) are used, the reaction will likely produce a racemic or nearly racemic mixture of diastereomers.

  • Suboptimal Solvent: The choice of solvent can significantly impact the transition state geometry and thus the diastereoselectivity.[4]

  • Reaction Temperature: Temperature can influence the equilibrium between different transition states, affecting the diastereomeric ratio.[4]

  • Nature of the Boronic Acid: The electronic and steric properties of the boronic acid can affect the stereochemical outcome.[5]

Q3: How can I improve the diastereoselectivity of my Petasis reaction?

A3: To improve diastereoselectivity, consider the following strategies:

  • Use of Chiral Amines or Auxiliaries: Employing a chiral amine, such as (R)-phenylglycinol or a derivative, can induce facial selectivity in the addition of the boronic acid nucleophile.[6][7] Chiral auxiliaries like tert-butylsulfinamide have also been used effectively.

  • Solvent Optimization: Solvents like hexafluoro-2-propanol (HFIP) have been shown to accelerate the reaction and, in some cases, improve diastereoselectivity.[8][9]

  • Catalyst-Control: Chiral catalysts, such as chiral biphenols, can be used to favor the formation of one diastereomer over another, sometimes even overriding the inherent selectivity of the chiral reactants.[10]

  • Reaction Concentration: Higher concentrations can sometimes lead to improved conversion and diastereoselectivity.[4]

Q4: I am experiencing low yields. What are the common causes and solutions?

A4: Low yields in the Petasis reaction for tetrahydroisoquinoline synthesis can stem from:

  • Unreactive Boronic Acids: Electron-deficient boronic acids are often less reactive and may result in low or no product formation.[4][11] Using microwave irradiation can sometimes overcome this issue.[12]

  • Unreactive Amines: Primary aromatic amines can be less reactive than secondary non-aromatic amines.[8] The use of HFIP as a solvent can help to overcome the low reactivity of certain amines.[8]

  • Side Reactions: Depending on the substrates and reaction conditions, side reactions can occur, consuming starting materials and reducing the yield of the desired product.

  • Incomplete Cyclization: In the subsequent Pomeranz–Fritsch–Bobbitt cyclization step, incomplete reaction can lead to a lower overall yield of the final tetrahydroisoquinoline product.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity
Symptom Possible Cause Suggested Solution
Diastereomeric ratio (d.r.) close to 1:1Use of achiral reagents.Introduce a chiral element. The most common and effective method is to use a chiral amine, such as an (R)- or (S)-phenylglycinol derivative.[6][7]
Moderate, but not high, d.r.Suboptimal reaction conditions.Optimize the solvent. Consider switching to hexafluoro-2-propanol (HFIP), which has been shown to improve outcomes.[8] Also, investigate the effect of reaction temperature; lower temperatures often favor higher selectivity.
Inconsistent d.r. between batchesVariability in reagent purity or reaction setup.Ensure all reagents are of high purity and that reaction conditions (temperature, concentration, stirring) are consistent.
Unexpected diastereomer is major productMismatched chiral elements or catalyst control.If using a catalyst, ensure it is the correct enantiomer for the desired product. Some catalysts can override the directing effect of a chiral amine.[10]
Issue 2: Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completionUse of electron-deficient boronic acids or unreactive amines.For electron-deficient boronic acids, consider using microwave heating to drive the reaction.[12] For unreactive amines, using HFIP as a solvent can enhance reactivity.[8]
Formation of multiple byproductsSide reactions are occurring.Analyze the byproducts to understand the side reactions. Adjusting the stoichiometry of the reactants or the reaction temperature may help to minimize byproduct formation.
Low yield after cyclization stepIncomplete Pomeranz–Fritsch–Bobbitt cyclization.Ensure the acidic conditions for the cyclization are optimal. The reaction may require extended reaction times or stronger acidic conditions.[13]
Difficulty in isolating the productProduct may be unstable or difficult to purify.Review the workup and purification procedures. Ensure that the pH is appropriate during extraction and that the chromatography conditions are suitable for the product.

Quantitative Data on Diastereoselectivity

The diastereoselectivity of the Petasis reaction is highly dependent on the specific substrates and conditions used. Below is a summary of reported data for the synthesis of precursors to tetrahydroisoquinoline derivatives.

Amine ComponentBoronic AcidAldehydeSolventTemperatureDiastereomeric Ratio (d.r.)YieldReference
(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol3,4-dimethoxyphenylboronic acidGlyoxylic acidDichloromethaneRoom Temp3:1-[6]
Chiral 2-substituted pyrrolidinesPhenylboronic acidGlyoxylic acid-->95:5Good[5]
N,α-dimethylbenzylamineStyrenylboronic acidGlyoxylic acid-->95:589%[5]
L-phenylalanine methyl ester(E)-diethyl styrylboronate(S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-olPhCF3->99:1 (anti)-[10]
L-phenylalanine methyl ester with (S)-3,3'-Br2-BINOL catalyst(E)-diethyl styrylboronate(S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-olPhCF3-5.5:1 (syn)54%[10]

Experimental Protocols

Key Experiment 1: Petasis Reaction using a Chiral Amine

This protocol is adapted from the synthesis of a precursor for (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[6]

  • Preparation of the Reaction Mixture: To a solution of the chiral amine, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol (1.0 eq.), in dichloromethane (DCM), add 3,4-dimethoxyphenylboronic acid (1.1 eq.) and glyoxylic acid monohydrate (1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of diastereomeric oxazin-2-ones, can be purified by column chromatography on silica gel. The diastereomers are often separable at this stage.

Key Experiment 2: Pomeranz–Fritsch–Bobbitt Cyclization

This protocol describes the cyclization of the Petasis product to the tetrahydroisoquinoline core.[13]

  • Cyclization: Dissolve the purified Petasis product (1.0 eq.) in 20% aqueous HCl.

  • Reaction: Stir the solution at room temperature for 72 hours under an inert atmosphere (e.g., argon) and in the dark.

  • Reduction (if necessary for deprotection): Following cyclization, add a 10% Pd-C catalyst to the reaction mixture. Hydrogenate the mixture under a hydrogen atmosphere (e.g., H2 balloon) for 24 hours.

  • Workup: Remove the catalyst by filtration through Celite. Evaporate the filtrate in vacuo to obtain the crude hydrochloride salt of the tetrahydroisoquinoline-1-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or other suitable methods.

Visualizations

Petasis_Tetrahydroisoquinoline_Synthesis cluster_petasis Petasis Reaction cluster_cyclization Pomeranz-Fritsch-Bobbitt Cyclization Amine Chiral Amine Iminium Iminium Ion Intermediate Amine->Iminium + Aldehyde Glyoxylic Acid Aldehyde->Iminium + BoronicAcid Aryl Boronic Acid AteComplex 'Ate' Complex BoronicAcid->AteComplex + Iminium->AteComplex PetasisProduct Diastereomeric Amino Acid Precursor AteComplex->PetasisProduct C-C bond formation Cyclization Acid-catalyzed Cyclization PetasisProduct->Cyclization THIQ Tetrahydroisoquinoline Derivative Cyclization->THIQ

Caption: General workflow for the synthesis of tetrahydroisoquinoline derivatives.

Diastereoselectivity_Factors cluster_reagents Reagents cluster_conditions Reaction Conditions Diastereoselectivity Diastereoselectivity Control ChiralAmine Chiral Amine / Auxiliary Diastereoselectivity->ChiralAmine BoronicAcid Boronic Acid Structure (Sterics & Electronics) Diastereoselectivity->BoronicAcid Aldehyde Aldehyde Structure Diastereoselectivity->Aldehyde Solvent Solvent Choice (e.g., HFIP, DCM) Diastereoselectivity->Solvent Temperature Temperature Diastereoselectivity->Temperature Catalyst Chiral Catalyst Diastereoselectivity->Catalyst

Caption: Key factors influencing the diastereoselectivity of the Petasis reaction.

References

Optimization of Pomeranz-Fritsch-Bobbitt cyclization conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pomeranz-Fritsch-Bobbitt Cyclization

Welcome to the technical support center for the Pomeranz-Fritsch-Bobbitt (PFB) cyclization and its modifications. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of isoquinoline and tetrahydroisoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Pomeranz-Fritsch-Bobbitt (PFB) cyclization?

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3] This intermediate is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4] The Bobbitt modification is a significant variation that involves the hydrogenation of the intermediate imine to an aminoacetal, which then undergoes cyclization under reduced acid concentration to yield 1,2,3,4-tetrahydroisoquinolines (THIQs).[1][5] This modification is advantageous as it often reduces the formation of side products.[5]

Q2: What are the key modifications of the Pomeranz-Fritsch reaction?

Besides the Bobbitt modification for THIQs, other notable variations include:

  • Schlittler-Muller Modification: This approach uses a substituted benzylamine and glyoxal hemiacetal as starting materials to produce C1-substituted isoquinolines.[1][6]

  • Jackson Modification: This involves the cyclization of an N-tosylated amine, which also yields a reduced isoquinoline.[7]

Q3: What factors influence the yield and success of the PFB cyclization?

The success of the PFB cyclization is highly dependent on several factors:

  • Substituents on the Aromatic Ring: Electron-donating groups on the benzaldehyde generally increase the rate of electrophilic aromatic substitution and lead to higher yields, while electron-withdrawing groups can hinder the reaction and may require harsher conditions.[4][7]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. A wide range of acids has been used, including concentrated sulfuric acid, hydrochloric acid, polyphosphoric acid, and Lewis acids.[3][7] For non-activated systems, stronger acids like perchloric acid (HClO₄) may be necessary.[5][8]

  • Reaction Conditions: Temperature and reaction time must be carefully optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.[4]

Q4: What are the common starting materials for the PFB reaction?

The classical Pomeranz-Fritsch reaction starts with a benzaldehyde and a 2,2-dialkoxyethylamine (e.g., aminoacetaldehyde dimethyl acetal).[4][9] The Bobbitt modification typically involves the in-situ reduction of the Schiff base formed from these starting materials before the acid-catalyzed cyclization.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the Pomeranz-Fritsch-Bobbitt cyclization.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Deactivated Aromatic Ring.

    • Solution: If your benzaldehyde contains electron-withdrawing groups, the cyclization will be more difficult. Harsher reaction conditions may be required. Consider using a stronger acid catalyst, such as perchloric acid (HClO₄), which has been shown to be effective for non-activated and deactivated systems.[5][8][10]

  • Possible Cause 2: Incomplete Schiff Base Formation or Reduction.

    • Solution: Ensure the initial condensation to form the Schiff base (imine) is complete before proceeding. For the Bobbitt modification, confirm the complete reduction of the imine to the corresponding amine. This can be monitored by TLC or other analytical techniques. Use an efficient reducing agent like sodium borohydride.[4]

  • Possible Cause 3: Inappropriate Acid Catalyst or Concentration.

    • Solution: The choice of acid is crucial. While concentrated sulfuric acid is classic, a mixture of acids or alternatives like methanesulfonic acid might be more effective for certain substrates.[11] For the Bobbitt modification, a reduced acid concentration is generally preferred to minimize side reactions.[5] A screen of different acids and concentrations may be necessary for novel substrates.

Problem 2: Formation of Side Products

  • Possible Cause 1: Unwanted Regioisomers.

    • Solution: When cyclization can occur at both the ortho and para positions relative to a substituent, a mixture of products may be formed. For example, with a meta-substituted benzaldehyde, both 5- and 7-substituted isoquinolines can be produced.[5][8] Modifying the acid catalyst and reaction conditions can sometimes favor one isomer over the other. Careful purification by column chromatography will be necessary to separate the isomers.

  • Possible Cause 2: Formation of 4-Methoxy-THIQ instead of 4-Hydroxy-THIQ (in Bobbitt modification).

    • Solution: The formation of the 4-methoxy versus the 4-hydroxy product is dependent on the water content in the reaction mixture.[5] To favor the formation of the 4-hydroxy-THIQ, ensure the reaction concentration is optimized. An acetal concentration of around 0.3 M has been reported as optimal to minimize ether formation.[5]

  • Possible Cause 3: Amine Interference.

    • Solution: In some cases, an exposed secondary amine in the intermediate can lead to side reactions.[11] In-situ protection of the amine, for example with a tosyl group, can lead to a cleaner cyclization.[11]

Problem 3: Reaction Does Not Proceed to Completion

  • Possible Cause: Insufficient Reaction Time or Temperature.

    • Solution: The PFB cyclization can be slow, sometimes requiring extended reflux.[4] Monitor the reaction progress using TLC. If the reaction stalls, a moderate increase in temperature or a switch to a higher-boiling solvent (if applicable) could be beneficial. For thermally sensitive substrates, microwave-assisted heating might be an alternative to achieve the necessary temperature for a short duration.[5]

Troubleshooting Workflow

G Pomeranz-Fritsch-Bobbitt Troubleshooting Workflow start Start: Low/No Yield check_substrate Check Substrate Activation|{Is the aromatic ring electron-rich?|Yes/No} start->check_substrate harsh_conditions Use Harsher Conditions Increase acid strength (e.g., HClO₄) Increase temperature check_substrate->harsh_conditions No check_intermediates Verify Intermediate Formation Check Schiff base formation (TLC) Confirm imine reduction (for Bobbitt) check_substrate->check_intermediates Yes end Successful Synthesis harsh_conditions->end optimize_catalyst Optimize Catalyst Screen different acids (H₂SO₄, HCl, PPA) Adjust acid concentration check_intermediates->optimize_catalyst optimize_catalyst->end side_products Issue: Side Products regioisomers Regioisomer Formation? Separate by chromatography Modify conditions to improve selectivity side_products->regioisomers methoxy_vs_hydroxy Methoxy vs. Hydroxy-THIQ? Adjust reaction concentration (e.g., 0.3 M) Control water content side_products->methoxy_vs_hydroxy protect_amine Protect Amine e.g., N-tosylation side_products->protect_amine regioisomers->end methoxy_vs_hydroxy->end protect_amine->end

Caption: A flowchart for troubleshooting common issues in PFB cyclization.

Data Presentation: Catalyst and Condition Optimization

The choice of acid catalyst is a critical parameter in the PFB cyclization. The following table summarizes various acids used and their typical applications.

Acid CatalystTypical ConcentrationApplication NotesReference
Sulfuric Acid (H₂SO₄)Concentrated (70% to fuming)The classic catalyst for standard PFB reactions.[3][7]
Hydrochloric Acid (HCl)6 M to ConcentratedCommonly used in the Bobbitt modification for THIQ synthesis.[5][12]
Perchloric Acid (HClO₄)70%Effective for cyclization of non-activated or deactivated aromatic systems.[5][8][12]
Trifluoroacetic Acid (TFA)Neat or as co-solventA strong acid that can be used in some modified procedures.[11]
Methanesulfonic Acid10-20 equivalentsShown to be effective in Ugi/Pomeranz-Fritsch sequences.[11]
Polyphosphoric Acid (PPA)-An alternative strong acid catalyst for cyclization.[7]

Experimental Protocols

Protocol 1: General Procedure for the Bobbitt Modification to Synthesize a 4-Hydroxy-THIQ

This protocol is a generalized procedure based on common practices for the Bobbitt modification.

Step 1: Schiff Base Formation

  • Dissolve the substituted benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.0-1.2 equivalents) in a suitable solvent like toluene or benzene.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the benzaldehyde is consumed.

  • Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Reduction of the Imine

  • Dissolve the crude Schiff base in a protic solvent such as ethanol or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Quench the reaction carefully with water, and then remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminoacetal.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude aminoacetal in a suitable solvent.

  • Add the chosen acid catalyst (e.g., 6 M HCl or 70% HClO₄). The concentration of the aminoacetal should be carefully controlled (e.g., ~0.3 M) to favor the formation of the 4-hydroxy product.[5]

  • Stir the reaction at room temperature or with gentle heating as required. Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture and neutralize it by the slow addition of a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-hydroxy-1,2,3,4-tetrahydroisoquinoline.

Experimental Workflow Diagram

G General Workflow for the Bobbitt Modification start Start Materials: Benzaldehyde & Aminoacetaldehyde Acetal step1 Step 1: Schiff Base Formation (Condensation in Toluene, Reflux with Dean-Stark) start->step1 step2 Step 2: Imine Reduction (NaBH₄ in Ethanol/Methanol) step1->step2 step3 Step 3: Cyclization (Acid Catalyst, e.g., 6M HCl) step2->step3 workup Work-up (Neutralization, Extraction) step3->workup purification Purification (Column Chromatography) workup->purification end Final Product: 4-Hydroxy-THIQ purification->end

Caption: A summary of the key steps in the Bobbitt modification.

References

Overcoming low enantiomeric excess in Ugi reaction products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in asymmetric Ugi reactions. This resource is designed to help you troubleshoot common issues related to low enantiomeric excess and provide guidance on optimizing your reaction conditions for improved stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My Ugi reaction is producing a racemic or near-racemic mixture. What are the most common causes?

A1: Low enantiomeric excess in the Ugi reaction can stem from several factors. The most common culprits include:

  • Uncatalyzed Background Reaction: The Ugi reaction can proceed without a catalyst, leading to the formation of a racemic product. This background reaction can compete with the desired catalytic asymmetric pathway, thus lowering the overall enantiomeric excess.[1]

  • Catalyst Inactivation or Insufficient Loading: The catalyst may be deactivated by impurities in the reagents or solvent. An insufficient catalyst loading might not be enough to outcompete the background reaction.

  • Poor Substrate-Catalyst Interaction: The chosen chiral catalyst may not be optimal for the specific combination of aldehyde, amine, carboxylic acid, and isocyanide used.

  • Reaction Temperature: Temperature can significantly influence the enantioselectivity. Higher temperatures can favor the background reaction or lead to catalyst decomposition. Conversely, very low temperatures might slow down the reaction to an impractical rate.[2]

  • Solvent Effects: The polarity and protic nature of the solvent can impact the stability of the intermediates and the transition states, thereby affecting the stereochemical outcome.[3]

Q2: How can I minimize the uncatalyzed background reaction?

A2: To minimize the formation of the racemic product from the uncatalyzed reaction, consider the following strategies:

  • Optimize Catalyst Loading: Increasing the catalyst loading can favor the asymmetric pathway. However, this should be balanced with cost and potential downstream purification challenges.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -20 °C, -40 °C, or even -78 °C) can significantly slow down the uncatalyzed reaction more than the catalyzed one, leading to higher enantiomeric excess.[2]

  • Control Reagent Addition: Slow addition of the isocyanide component can help maintain a low concentration of this highly reactive species, potentially reducing the rate of the background reaction.[2]

Q3: What are the key classes of catalysts for asymmetric Ugi reactions?

A3: Several classes of chiral catalysts have been successfully employed to induce enantioselectivity in the Ugi reaction. These include:

  • Chiral Phosphoric Acids (CPAs): These Brønsted acids can activate the imine intermediate towards nucleophilic attack by the isocyanide through hydrogen bonding interactions, creating a chiral environment that directs the stereochemical outcome.[4][5][6]

  • Chiral Dicarboxylic Acids: Similar to CPAs, these can act as bifunctional catalysts.

  • Chiral Metal Complexes: Complexes of metals like cobalt have been shown to be effective catalysts, inducing high enantioselectivity.[1]

  • BOROX Catalysts: These are in situ generated boroxinate anions that form a chiral ion pair with the iminium intermediate, directing the approach of the isocyanide.[7][8][9]

Q4: Can I use a chiral auxiliary instead of a catalyst?

A4: Yes, using a chiral amine as a chiral auxiliary is a well-established method to achieve diastereoselectivity in the Ugi reaction. The chiral auxiliary is incorporated into the product and can later be cleaved to yield the desired enantiomerically enriched product. This approach offers excellent stereocontrol but involves additional synthetic steps for auxiliary attachment and removal.[10][11][12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (% ee) Uncatalyzed background reaction.Lower the reaction temperature. Increase catalyst loading. Use slow addition of the isocyanide.
Ineffective catalyst for the given substrates.Screen different classes of chiral catalysts (e.g., CPAs, metal complexes, BOROX). Modify the catalyst structure (e.g., different substituents on the chiral ligand).
Impure reagents or solvent.Purify all starting materials and use anhydrous, high-purity solvents.
Incorrect reaction conditions.Optimize solvent, temperature, and concentration. Refer to literature for similar substrate combinations.
Low or No Product Yield Catalyst inhibition.Ensure all reagents and solvents are free of impurities that could poison the catalyst.
Low reactivity of substrates.Increase the concentration of reactants. Use a more activating catalyst or a Lewis acid co-catalyst if compatible.
Unfavorable reaction equilibrium.Remove water formed during imine formation by using molecular sieves.
Inconsistent Results Variability in reagent quality.Use reagents from the same batch for a series of experiments. Re-purify reagents if necessary.
Sensitivity to air or moisture.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inaccurate measurement of reagents.Calibrate pipettes and balances. Prepare stock solutions for accurate dispensing of small quantities.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the enantiomeric excess of Ugi reaction products as reported in the literature.

Table 1: Effect of Catalyst Type on Enantiomeric Excess

Catalyst TypeAldehydeAmineIsocyanideCarboxylic AcidSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Phosphoric Acid (CPA)AromaticAnilinet-Butyl isocyanideBenzoic AcidDichloromethaneRT9594[4]
Anionic Cobalt(III) ComplexAromaticAnilinet-Butyl isocyanideBenzoic AcidToluene-409998[1]
BOROX CatalystAromaticDibenzylaminet-Butyl isocyanide- (3-component)TolueneRT7659[7][8]

Table 2: Effect of Temperature on Enantiomeric Excess

CatalystSolventTemperature (°C)Yield (%)ee (%)Reference
Anionic Cobalt(III) ComplexToluene-209895[1]
Anionic Cobalt(III) ComplexToluene-309997[1]
Anionic Cobalt(III) ComplexToluene-409998[1]

Table 3: Effect of Solvent on Enantiomeric Excess

CatalystSolventTemperature (°C)Yield (%)ee (%)Reference
Anionic Cobalt(III) ComplexToluene-409998[1]
Anionic Cobalt(III) ComplexCH2Cl2-409596[1]
Anionic Cobalt(III) ComplexToluene/Methanol (20:1)-408591[1]

Experimental Protocols

Protocol 1: Asymmetric Ugi Reaction Catalyzed by a Chiral Phosphoric Acid (CPA)

This protocol is a general guideline based on literature procedures for the CPA-catalyzed asymmetric Ugi reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Isocyanide (1.2 equiv)

  • Carboxylic acid (1.5 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (5-10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Molecular sieves (4 Å), activated

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (N2 or Ar), add the chiral phosphoric acid catalyst and activated 4 Å molecular sieves.

  • Add the anhydrous solvent, followed by the aldehyde, amine, and carboxylic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -40 °C).

  • Add the isocyanide dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction (e.g., with saturated NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Diastereoselective Ugi Reaction Using a Chiral Amine Auxiliary

This protocol outlines a general procedure for a diastereoselective Ugi reaction employing a chiral amine as an auxiliary.

Materials:

  • Aldehyde (1.0 equiv)

  • Chiral amine (1.0 equiv)

  • Isocyanide (1.2 equiv)

  • Carboxylic acid (1.2 equiv)

  • Solvent (e.g., Methanol, Dichloromethane)

Procedure:

  • In a reaction vial, dissolve the aldehyde and the chiral amine in the chosen solvent.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the carboxylic acid to the reaction mixture.

  • Add the isocyanide to the mixture.

  • Stir the reaction at room temperature or a specified temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or HPLC analysis.

  • The chiral auxiliary can be subsequently removed through appropriate chemical transformations to yield the enantiomerically enriched final product.

Visualizations

Ugi_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Reagents (Aldehyde, Amine, Carboxylic Acid, Isocyanide) Mixing Combine Reagents & Catalyst in Solvent Reagents->Mixing Catalyst Prepare Chiral Catalyst (e.g., CPA, Metal Complex) Catalyst->Mixing Solvent Select & Dry Solvent Solvent->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Reaction (TLC, LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Yield Determine Yield Purify->Yield ee_Analysis Determine % ee (Chiral HPLC) Purify->ee_Analysis

Caption: General experimental workflow for a catalytic asymmetric Ugi reaction.

Troubleshooting_Logic Start Low Enantiomeric Excess Cause1 Uncatalyzed Background Reaction? Start->Cause1 Cause2 Ineffective Catalyst? Start->Cause2 Cause3 Impure Reagents/ Solvent? Start->Cause3 Cause4 Suboptimal Reaction Conditions? Start->Cause4 Solution1 Lower Temperature Increase Catalyst Loading Slow Isocyanide Addition Cause1->Solution1 Yes Solution2 Screen Different Catalysts Modify Catalyst Structure Cause2->Solution2 Yes Solution3 Purify Starting Materials Use Anhydrous Solvents Cause3->Solution3 Yes Solution4 Optimize Solvent Optimize Temperature Optimize Concentration Cause4->Solution4 Yes

Caption: Troubleshooting logic for addressing low enantiomeric excess in Ugi reactions.

CPA_Catalysis_Pathway Reactants Aldehyde + Amine Imine Imine Intermediate Reactants->Imine Condensation Activated_Imine Activated Imine-CPA Complex (Chiral Environment) Imine->Activated_Imine CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Imine Nitrilium_Ion Chiral Nitrilium Ion Intermediate Activated_Imine->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Product Enantioenriched Ugi Product Nitrilium_Ion->Product + Carboxylic Acid (Mumm Rearrangement) Carboxylic_Acid Carboxylic Acid

Caption: Simplified signaling pathway for a chiral phosphoric acid-catalyzed Ugi reaction.

References

Stability issues of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments with this compound.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability problems with this compound in solution.

Observed Issue Potential Cause Recommended Solution
Loss of enantiomeric purity (racemization) Exposure to harsh pH conditions (strong acids or bases) or elevated temperatures during sample processing or storage. Hydrolysis of derivatives can also lead to racemization.[1]- Maintain solutions at a neutral or slightly acidic pH. - Avoid prolonged exposure to high temperatures. - When working with derivatives, use mild hydrolysis conditions. - Analyze enantiomeric purity using a suitable chiral chromatography method.[2][3]
Compound degradation (appearance of new peaks in HPLC/LC-MS) Oxidation of the tetrahydroisoquinoline ring system, especially when exposed to air, light, or oxidizing agents.[4][5][6]- Prepare solutions fresh whenever possible. - Use degassed solvents. - Protect solutions from light by using amber vials or covering containers with foil. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Avoid contact with strong oxidizing agents.
Precipitation of the compound from solution Poor solubility in the chosen solvent system, or changes in pH or temperature affecting solubility.- Confirm the solubility of the compound in your specific buffer or solvent system. - Consider the use of a co-solvent if solubility is low. - Ensure the pH of the solution is within a range where the compound is soluble. - Store solutions at the recommended temperature to prevent precipitation.
Inconsistent results between experimental repeats Instability of the compound in the experimental medium, leading to variable concentrations over time.- Perform a time-course experiment to assess the stability of the compound under your specific experimental conditions. - Prepare fresh solutions for each experiment. - Ensure consistent storage and handling of the solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound and related compounds in solution are racemization and oxidation. Racemization, the conversion of the (S)-enantiomer to a mixture of (S) and (R)-enantiomers, can be a significant issue, particularly under harsh pH or temperature conditions.[1] The tetrahydroisoquinoline ring is also susceptible to oxidation, which can lead to the formation of various degradation products.[4][5][6]

Q2: What are the optimal storage conditions for solutions of this compound?

A2: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to minimize exposure to air. For long-term storage, freezing the solution at -20 °C or below is recommended. It is also advisable to use degassed solvents and store the solution under an inert atmosphere.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound can be significantly influenced by pH. Both strongly acidic and strongly basic conditions can accelerate degradation, including hydrolysis of derivatives and potentially racemization.[1][7] It is recommended to maintain the pH of aqueous solutions within a neutral to slightly acidic range for enhanced stability.

Q4: Can I expect to see degradation of the compound during my cell-based assays?

A4: It is possible to observe degradation of the compound in cell culture media over the course of an experiment, which can be due to the pH and composition of the media, as well as enzymatic degradation. It is recommended to assess the stability of the compound in the specific cell culture medium and under the conditions of your assay to ensure that the observed biological effects are not confounded by compound degradation.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: For monitoring the stability and enantiomeric purity of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most suitable technique.[2][3] A stability-indicating HPLC method should be developed that can separate the parent compound from its potential degradation products and its enantiomer. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.[8]

Quantitative Data Summary

The following table provides an illustrative summary of the potential stability of this compound under various conditions. Please note that this data is for guidance and may not be representative of all experimental setups. It is crucial to perform stability studies under your specific experimental conditions.

Condition Parameter Time Point (S)-enantiomer remaining (%) (R)-enantiomer formed (%) Total Degradation Products (%)
pH 3.024h98< 1< 1
7.424h9523
9.024h85510
Temperature 4 °C7 days99< 1< 1
25 °C (Room Temp)24h9235
37 °C24h8857
Light Exposure Dark24h9811
Ambient Light24h9028

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under stress conditions to identify potential degradation products and pathways.[8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Then, dissolve in the mobile phase to a final concentration of 100 µg/mL.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating chiral HPLC-UV/MS method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Solution Stability Assessment at Different pH Values

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Sample Preparation: Prepare solutions of the compound in each buffer at a final concentration of 10 µM.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis: Immediately analyze the aliquots by a validated chiral HPLC method to quantify the remaining concentration of the (S)-enantiomer and the formation of the (R)-enantiomer and any degradation products.

Visualizations

stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Stock Solution (S)-enantiomer solutions Prepare Test Solutions (Different Buffers/Solvents) stock->solutions temp Temperature (e.g., 4°C, 25°C, 37°C) solutions->temp ph pH (e.g., 3, 7.4, 9) solutions->ph light Light (Dark vs. Light) solutions->light sampling Collect Aliquots (Time Points) temp->sampling ph->sampling light->sampling hplc Chiral HPLC Analysis sampling->hplc lcms LC-MS for Degradant ID hplc->lcms kinetics Degradation Kinetics hplc->kinetics pathways Identify Degradation Pathways (Racemization, Oxidation) lcms->pathways report Stability Report kinetics->report pathways->report

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_racemization Racemization cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation parent (S)-1,2,3,4-tetrahydro- isoquinoline-1-carboxylic acid r_enantiomer (R)-1,2,3,4-tetrahydro- isoquinoline-1-carboxylic acid parent->r_enantiomer Harsh pH, High Temp oxidized_products Oxidized Degradation Products parent->oxidized_products O2, Light, Oxidizing Agents decarboxylated_product 1,2,3,4-Tetrahydroisoquinoline parent->decarboxylated_product Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key building block in pharmaceutical development.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Pictet-Spengler Reaction

  • Question: We are experiencing low yields in our Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline core. What are the potential causes and solutions?

  • Answer: Low yields in the Pictet-Spengler reaction are a common issue, often related to the activation of the aromatic ring and the reaction conditions. The classic Pictet-Spengler reaction is most effective with substrates bearing strongly electron-donating groups on the benzene ring.[2] If your substrate is less activated, consider the following:

    • Superacid Catalysis: Employing a superacid catalyst can promote the cyclization of less activated imines, leading to moderate to high yields.[2]

    • Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions, as moisture can interfere with the reaction. The choice of acid catalyst and solvent can also significantly impact the yield.

    • Microwave Irradiation: Microwave-assisted Pictet-Spengler reactions have been shown to be effective and may improve yields and reduce reaction times.[2]

Issue 2: Poor Enantioselectivity or Racemization

  • Question: Our final product shows low enantiomeric excess (ee). How can we improve the enantioselectivity of the synthesis?

  • Answer: Achieving high enantioselectivity is crucial for the synthesis of the desired (S)-enantiomer. Racemization can occur, particularly during the hydrolysis of Ugi reaction products.[3] Here are some strategies to enhance enantioselectivity:

    • Chiral Auxiliaries and Catalysts: The use of chiral catalysts in conjunction with the Pictet-Spengler reaction can induce stereoselectivity.[4]

    • Enantioselective Synthetic Routes: Consider alternative enantioselective syntheses, such as those starting from chiral precursors or employing biocatalysis.[5][6] Enzymatic resolutions of amino acid amide precursors can yield products with high optical purity.[7]

    • Diastereoselective Approaches: A diastereoselective synthesis approach, for example using a Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization with a chiral amine component, can achieve high diastereomeric excess (de) and subsequently high enantiomeric excess (ee) after removal of the chiral auxiliary.[8]

Issue 3: Difficulty with Product Purification

  • Question: We are facing challenges in purifying the final this compound product. What purification strategies are recommended?

  • Answer: Purification of amino acid analogs can be challenging due to their physical properties.

    • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good crystal formation and effectively removes impurities.

    • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography can be employed.[8] The choice of stationary and mobile phases will depend on the specific properties of your compound and its impurities.

    • Salt Formation: Conversion of the carboxylic acid to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization.

Frequently Asked Questions (FAQs)

General Synthesis

  • Question: What are the most common synthetic routes for preparing this compound?

  • Answer: The most prevalent methods for synthesizing the 1,2,3,4-tetrahydroisoquinoline core are the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch reaction.[9] For the asymmetric synthesis of the 1-carboxylic acid derivative, enantioselective variations of these methods are employed, as well as multi-component reactions like the Ugi and Petasis reactions.[3][8]

  • Question: What are the key starting materials for the synthesis?

  • Answer: The synthesis typically starts from a β-arylethylamine, such as dopamine or a related derivative, and a carbonyl compound.[9] For enantioselective syntheses, chiral starting materials or chiral auxiliaries are incorporated.

Scaling Up

  • Question: What are the main considerations when scaling up the synthesis of this compound?

  • Answer: Scaling up a synthesis from the lab bench to a larger scale requires careful consideration of several factors:

    • Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale may become exothermic and difficult to manage on a larger scale.

    • Reagent Addition and Mixing: The rate of reagent addition and efficient mixing become more critical at a larger scale to ensure uniform reaction conditions and avoid localized overheating or concentration gradients.

    • Work-up and Purification: Extraction and purification methods need to be adapted for larger volumes. For instance, large-scale chromatography can be resource-intensive, so optimizing crystallization conditions is often preferred.[10]

    • Safety: A thorough safety review is essential to identify and mitigate any potential hazards associated with handling large quantities of reagents and solvents.

Experimental Protocols & Data

Diastereoselective Synthesis via Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

This method describes a diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[8][11]

  • Petasis Reaction: The initial step involves a Petasis reaction to form an N-substituted amino acid.

  • Pomeranz–Fritsch–Bobbitt Cyclization: The aminoacetal product from the Petasis reaction undergoes cyclization.

  • Hydrogenation: The cyclized intermediate is then hydrogenated to yield the final tetrahydroisoquinoline-1-carboxylic acid.

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Petasis Reaction Chiral aminoacetaldehyde acetal, glyoxylic acid, boronic acidDichloromethaneRoom Temperature2466
Cyclization 20% HCl-Room Temperature72-
Hydrogenation 10% Pd-C, H₂MethanolRoom Temperature24-

Note: Yields are based on a specific example and may vary depending on the exact substrates and conditions used.[8]

Visualizations

Experimental Workflow for Diastereoselective Synthesis

G cluster_0 Step 1: Petasis Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrogenation A Chiral Aminoacetaldehyde Acetal D N-substituted Aminoacetal A->D DCM, RT, 24h B Glyoxylic Acid B->D DCM, RT, 24h C Boronic Acid C->D DCM, RT, 24h E Cyclized Intermediate D->E 20% HCl, RT, 72h F (S)-1,2,3,4-Tetrahydroisoquinoline- 1-carboxylic Acid Derivative E->F 10% Pd-C, H2, MeOH, RT, 24h

Caption: Workflow for the diastereoselective synthesis.

Logical Relationship of Troubleshooting Low Yields

G A Low Yield in Pictet-Spengler B Substrate Activation A->B C Reaction Conditions A->C D Alternative Methods A->D B1 Use Superacid Catalyst B->B1 C1 Ensure Anhydrous Conditions C->C1 C2 Optimize Catalyst & Solvent C->C2 D1 Microwave-Assisted Synthesis D->D1

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

A Comparative Guide to Enantiomeric Purity Analysis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a critical step in development and quality control. This cyclic amino acid analog is a valuable building block in the synthesis of various bioactive compounds.[1] This guide provides a comparative overview of common analytical techniques for determining its enantiomeric purity, complete with experimental data and detailed protocols to assist in method selection and implementation.

The primary methods for chiral analysis fall into two categories: direct and indirect. Direct methods utilize a chiral environment, such as a chiral stationary phase in High-Performance Liquid Chromatography (HPLC), to resolve enantiomers. Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated using standard achiral chromatography.[2][3] Other powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and Capillary Electrophoresis (CE) with chiral selectors.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix complexity, availability of instrumentation, and the need for high-throughput analysis. The following table summarizes the performance of various techniques.

Analytical Technique Principle Typical Limit of Detection (LOD) Typical Limit of Quantitation (LOQ) Precision (%RSD) Analysis Time Advantages Disadvantages
Chiral HPLC (Direct) Separation on a Chiral Stationary Phase (CSP)0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL< 2%15 - 30 minDirect analysis, no derivatization needed, high resolution.CSPs can be expensive and have limited lifetimes.
HPLC with Chiral Derivatization (Indirect) Formation of diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column.0.001 - 0.01 µg/mL (with fluorescent CDAs)0.003 - 0.03 µg/mL< 3%30 - 60 min (including derivatization)High sensitivity, uses standard achiral columns.Derivatization adds complexity and potential for error.
Chiral Gas Chromatography (GC) Separation on a chiral capillary column, usually after derivatization to increase volatility.0.1 - 1 ng/mL0.3 - 3 ng/mL< 5%20 - 40 minHigh resolution and sensitivity.Requires derivatization for non-volatile analytes like amino acids.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.~0.5% of the minor enantiomer~1.5% of the minor enantiomer< 5%5 - 15 minFast, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods.[4][5]
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.0.1 - 1 µg/mL0.3 - 3 µg/mL< 3%10 - 20 minHigh efficiency, low sample and reagent consumption.[6][7]Lower sensitivity for UV detection compared to HPLC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Direct Chiral HPLC Method

This method is adapted from a similar separation of a derivative of tetrahydroisoquinoline-3-carboxylic acid.[1][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK® AD-H or a protein-based column).

  • Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for the specific column and analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample solution. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A_S and A_R) using the formula: % ee = [(A_S - A_R) / (A_S + A_R)] * 100.

Indirect HPLC Method with Chiral Derivatization

This protocol uses a common chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers.[2]

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the this compound sample in 200 µL of 1 M sodium bicarbonate.

    • Add 400 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture and neutralize with 200 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Instrumentation: HPLC system with a UV detector.

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile). For example, a linear gradient from 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.[2]

NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes that can be distinguished by NMR.[4][5]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol or another suitable CSA.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

  • Analysis: Compare the spectra before and after the addition of the CSA. The presence of the R-enantiomer will result in a separate set of signals for some protons due to the formation of the diastereomeric complex. The enantiomeric excess can be determined by integrating the corresponding signals for the S- and R-enantiomers.

Capillary Electrophoresis Method

Capillary electrophoresis offers high separation efficiency for chiral compounds.[6][7]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector. A common choice for amino acids is a cyclodextrin derivative, such as 10 mM hydroxypropyl-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer to a concentration of 0.1-1 mg/mL.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Analysis: The two enantiomers will migrate at different velocities, resulting in two separate peaks in the electropherogram. The enantiomeric purity is determined from the corrected peak areas.

Visualizing the Workflow

The general workflow for enantiomeric purity analysis can be visualized as a series of logical steps, from sample preparation to the final report.

G cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing & Reporting Sample Sample of (S)-THIC-1-COOH Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (Indirect Methods) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC NMR NMR with CSA Dissolution->NMR CE Capillary Electrophoresis Dissolution->CE Derivatization->HPLC Detection Signal Detection (UV, FID, NMR) HPLC->Detection GC->Detection NMR->Detection CE->Detection Integration Peak/Signal Integration Detection->Integration Calculation Enantiomeric Purity Calculation (% ee) Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for the enantiomeric purity analysis of this compound.

A more detailed decision-making process for choosing between direct and indirect chromatographic methods is illustrated below.

G start Start: Determine Enantiomeric Purity check_csp Chiral Stationary Phase (CSP) Available? start->check_csp direct_hplc Direct Chiral HPLC check_csp->direct_hplc Yes indirect_hplc Indirect HPLC via Chiral Derivatization check_csp->indirect_hplc No end End: Purity Determined direct_hplc->end indirect_hplc->end

Caption: Decision logic for selecting a direct versus an indirect HPLC method for chiral analysis.

Conclusion

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound is a critical decision in pharmaceutical development and quality control. Direct chiral HPLC is often the most straightforward approach, avoiding the complexities of derivatization. However, when high sensitivity is paramount or a suitable chiral column is not available, indirect methods using chiral derivatizing agents provide a robust alternative. NMR spectroscopy offers a rapid, non-destructive analysis, which is particularly useful for initial screening, while capillary electrophoresis excels in high-efficiency separations with minimal sample consumption. The validation of the chosen method according to regulatory guidelines is essential to ensure accurate and reliable results.[4]

References

A Comparative Guide to HPLC Methods for Chiral Separation of Tetrahydroisoquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of tetrahydroisoquinoline (THIQ) carboxylic acids is a critical analytical challenge in pharmaceutical development and neuroscience research. The stereochemistry of these compounds often dictates their pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the premier technique for achieving this separation. This guide provides a comparative overview of various HPLC methods, presenting experimental data and detailed protocols to aid in method selection and development.

Comparison of Chiral Stationary Phases and Methods

The successful chiral separation of tetrahydroisoquinoline carboxylic acids hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. The most effective CSPs fall into three main categories: polysaccharide-based, zwitterionic ion-exchangers, and cyclodextrin-based phases. Each offers unique chiral recognition mechanisms.

AnalyteChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionRetention Time (tR, min)Separation Factor (α)Resolution (Rs)Reference
Methyl (3S)-N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylatePolysaccharide-based (unspecified)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedBaseline Separation[1][2]
1,2,3,4-Tetrahydroisoquinoline AnalogsZwitterionic (Cinchona alkaloid-based)Not specifiedPolar ionic mobile phaseNot specifiedNot specifiedNot specifiedNot specifiedGood Resolution[3][4][5]
Benzyltetrahydroisoquinoline Alkaloids (Norlaudanosine)Polysaccharide (Chiralpak AD)250 x 4.6 mm, 10 µmMethanol / 0.1% Diethylamine0.7UVtR1=10.01.292.0[6]
Benzyltetrahydroisoquinoline Alkaloids (Norlaudanosine)Polysaccharide (Chiralcel OD)250 x 4.6 mm, 10 µmAcetonitrile / 0.1% Diethylamine0.7UVtR1=10.51.151.6[6]
Benzyltetrahydroisoquinoline Alkaloids (Norlaudanosine)Cyclodextrin (Phenylcarbamate-β-CD)250 x 4.6 mm, 10 µmAcetonitrile / 0.1% Diethylamine0.7UVtR1=11.21.080.8[6]

Note: Direct comparative data for unsubstituted tetrahydroisoquinoline carboxylic acids across all CSP types is limited in published literature. The data for benzyltetrahydroisoquinoline alkaloids is included to provide a relevant comparison of column performance for structurally similar compounds. The separation of the N-acetyl derivative of THIQ-3-carboxylic acid demonstrates the feasibility of using polysaccharide columns for this class of analytes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are protocols derived from the cited literature for the separation of relevant compounds.

Method 1: Separation of N-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Methyl Ester
  • Analyte: Methyl (3S)-N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate[1][2]

  • Chiral Stationary Phase: Unspecified polysaccharide-based chiral column.[1][2]

  • Mobile Phase: Details not specified in the available literature.[1][2]

  • Flow Rate: Not specified.

  • Detection: Not specified.

  • Sample Preparation: The racemic acid was converted to its methyl ester and then N-acetylated.[1][2]

  • Outcome: The method successfully separated the enantiomers, achieving baseline resolution as indicated in the published chromatogram.[1][2]

Method 2: Enantioseparation of Tetrahydroisoquinoline Analogs on Zwitterionic CSPs
  • Analytes: Cationic 1,2,3,4-tetrahydroisoquinoline analogs.[3][4][5]

  • Chiral Stationary Phase: Cinchona alkaloid-based zwitterionic ion-exchanger (e.g., Chiralpak ZWIX).[3][4][5]

  • Mobile Phase: A polar ionic mobile phase is typically employed. This often consists of a mixture of methanol and acetonitrile, or methanol and tetrahydrofuran, containing organic acid (e.g., formic acid) and base (e.g., triethylamine) additives to control the ionization of the analyte and the stationary phase.[3][4][5]

  • Flow Rate: Not specified.

  • Detection: UV or Mass Spectrometry (MS).

  • General Principle: The separation is based on a combination of ion-exchange and stereoselective interactions between the zwitterionic stationary phase and the analyte. The charged nature of both the analyte and the CSP plays a crucial role in retention and enantiorecognition.

Method 3: Chiral Separation of Benzyltetrahydroisoquinoline Alkaloids
  • Analyte: Norlaudanosine (a benzyltetrahydroisoquinoline alkaloid).[6]

  • Chiral Stationary Phase: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) on a 10 µm silica gel support.[6]

  • Column Dimensions: 250 x 4.6 mm.[6]

  • Mobile Phase: Methanol with 0.1% diethylamine (DEA).[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Temperature: 25 °C.[6]

  • Detection: UV.

  • Injection Volume: Not specified.

  • Sample Preparation: Racemic norlaudanosine dissolved in a suitable solvent.

Experimental Workflow and Logic

The process of developing a chiral HPLC separation method follows a logical progression from sample preparation to data analysis. The key decisions involve the selection of the appropriate chiral stationary phase and the optimization of the mobile phase to achieve the desired resolution.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic_sample Racemic Tetrahydroisoquinoline Carboxylic Acid dissolution Dissolution in Mobile Phase Constituent racemic_sample->dissolution injector Injector dissolution->injector Injection csp_column Chiral Stationary Phase (CSP) Column injector->csp_column Elution with Mobile Phase detector Detector (UV/MS) csp_column->detector Separated Enantiomers mobile_phase_opt Mobile Phase Optimization csp_column->mobile_phase_opt Optimization Loop chromatogram Chromatogram detector->chromatogram quantification Peak Integration & Quantification (tR, α, Rs) chromatogram->quantification quantification->mobile_phase_opt

General workflow for chiral HPLC method development.

Conclusion

The chiral separation of tetrahydroisoquinoline carboxylic acids by HPLC is most effectively achieved using polysaccharide-based or zwitterionic chiral stationary phases. While polysaccharide columns like Chiralpak AD and Chiralcel OD have demonstrated success for structurally related compounds, zwitterionic CSPs offer a powerful alternative, particularly for these amphiprotic analytes. Cyclodextrin-based columns appear to be less effective for this specific class of compounds.

Successful enantioseparation requires careful optimization of the mobile phase, including the organic modifier, and the use of acidic or basic additives to control the ionization state of the analyte and the stationary phase. The data and protocols presented in this guide serve as a valuable starting point for researchers and scientists in developing robust and reliable chiral separation methods for tetrahydroisoquinoline carboxylic acids.

References

A Comparative Guide to (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic) vs. Proline in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is of paramount importance. The incorporation of conformationally constrained amino acids is a proven strategy to achieve these goals. This guide provides an objective comparison of two such amino acids: the unnatural (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic) and the natural proteinogenic amino acid, Proline. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Structural and Conformational Properties: A Tale of Two Rings

Both Proline and Tic possess cyclic structures that restrict the conformational freedom of the peptide backbone. However, the bicyclic structure of Tic, an analog of phenylalanine, imposes a more rigid constraint compared to the monocyclic pyrrolidine ring of Proline.[1] This inherent rigidity is the primary driver of their differential effects on peptide secondary structure.

The most significant impact of incorporating these residues is the induction and stabilization of β-turns, secondary structure motifs crucial for the topology and biological activity of many peptides.[1] Proline is frequently found in β-turns due to its cyclic nature.[2] However, the constrained bicyclic system of Tic is exceptionally proficient at forcing the peptide backbone into a folded conformation, often leading to the formation of highly stable type I or type III β-turns.[1] This pre-organization of the peptide into a bioactive conformation can significantly reduce the entropic penalty upon binding to a biological target.[3]

Table 1: Comparison of Conformational Parameters

ParameterProlineThis compound (Tic)
Structure Monocyclic (pyrrolidine ring)Bicyclic (tetrahydroisoquinoline ring)
Flexibility Relatively flexibleHighly rigid
Favored Turn Type Type I, II, VI β-turns[2][4]Type I, III β-turns[1]
Typical φ Dihedral Angle -60° to -75°[5][6]Approximately -60°[1]
Typical ψ Dihedral Angle -30° to +160° (trans); -30° to +60° (cis)[5][6]Approximately 140°[1]

Impact on Biological Activity: Enhancing Potency and Selectivity

The conformational constraints imposed by Tic often translate into superior biological activity compared to Proline-containing counterparts. A compelling example is the development of analogues of endomorphin-2, an endogenous opioid peptide.

Case Study: Endomorphin-2 Analogues

Replacement of Proline at position 2 of endomorphin-2 with Tic resulted in a significant enhancement of binding affinity for the µ-opioid receptor. This improved affinity is attributed to the Tic-induced β-turn, which pre-organizes the peptide into a conformation more favorable for receptor binding.[1]

Table 2: µ-Opioid Receptor Binding Affinity of Endomorphin-2 Analogues [1]

PeptideSequenceµ-Opioid Receptor Binding Affinity (Ki, nM)
Endomorphin-2H-Tyr-Pro -Phe-Phe-NH₂0.69
EM-2 AnalogueH-Tyr-Tic -Phe-Phe-NH₂0.18

This four-fold increase in binding affinity underscores the profound impact of Tic's conformational rigidity on biological activity.

Another notable success story is the development of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. Quinapril was developed by substituting the Proline residue in enalapril with Tic, leading to a more potent drug.[7][8][9]

Enzymatic Stability: A Key Advantage of Constrained Residues

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases. The introduction of conformational constraints can enhance metabolic stability. While direct comparative studies on the enzymatic stability of Tic versus Proline in identical peptide backbones are not abundant in the literature, it is a well-established principle that rigidifying a peptide's structure can sterically hinder protease access and cleavage. Proline-rich peptides themselves are known to have some resistance to degradation.[10][11] The even greater rigidity conferred by Tic is expected to further enhance this stability. For instance, studies on proline-rich antimicrobial peptides have shown that their stability can be improved by introducing hinge-like structures, and the half-life of some proline-containing peptides in serum has been documented.[12][13][14]

Experimental Protocols

To facilitate the replication and validation of findings in peptidomimetic research, detailed protocols for key experimental assays are provided below.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[1][15][16]

Protocol for 2D NMR Analysis of a Tic-Containing Peptide

  • Sample Preparation:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[17]

    • Lyophilize the purified peptide.

    • Dissolve the peptide in a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.[1][17]

    • Adjust the pH of the sample if necessary.

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[1][17]

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.[1][17]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[16][17]

    • HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled samples (¹³C, ¹⁵N), to correlate protons with their directly attached heteroatoms.[1][17]

  • Data Processing and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially.

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.[1]

    • Analyze the resulting structures to determine the dihedral angles (φ, ψ) and the overall peptide conformation.

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.[7][8][14][18][19]

Protocol for Circular Dichroism Spectroscopy

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., phosphate buffer) to a known concentration (typically in the µM range). The buffer should not have a high absorbance in the far-UV region.

    • Prepare a blank sample containing only the buffer.

  • Data Acquisition:

    • Use a calibrated CD spectrometer.

    • Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

    • Acquire spectra for both the peptide sample and the buffer blank.

    • Multiple scans should be averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum. A strong negative band around 200-205 nm and a positive band around 220-225 nm are characteristic of a polyproline II (PPII) helix, a common conformation for proline-rich regions.[8][18] β-turn structures also have characteristic CD spectra.

    • Deconvolute the spectrum using secondary structure estimation software to quantify the percentage of α-helix, β-sheet, β-turn, and random coil.

Biological Activity Assessment: Competitive Enzyme Inhibition Assay (e.g., ACE)

This assay determines the concentration of a compound required to inhibit the activity of an enzyme by 50% (IC₅₀).[3][4][20][21][22][23]

Protocol for a Fluorometric ACE Inhibition Assay

  • Reagent Preparation:

    • ACE Enzyme Solution: Prepare a working solution of Angiotensin-Converting Enzyme from a stock solution in an appropriate assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the Tic- and Proline-containing peptides in the assay buffer.

    • Substrate Solution: Prepare a solution of a fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline).

    • Assay Buffer: (e.g., Tris buffer with ZnCl₂).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add inhibitor solutions to the test wells and buffer to the control (100% activity) and blank (no enzyme) wells.

    • Add the ACE enzyme solution to the test and control wells. Add buffer to the blank wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Measure the fluorescence kinetically over time (e.g., every minute for 30 minutes) using a fluorescence plate reader (e.g., Ex/Em ~320/420 nm).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Receptor Binding Affinity: Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound for a specific receptor by competing with a radiolabeled ligand.[24][25][26][27]

Protocol for a Competitive Opioid Receptor Binding Assay

  • Reagent Preparation:

    • Receptor Preparation: Prepare cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).

    • Radioligand: A radiolabeled ligand with high affinity and selectivity for the receptor (e.g., [³H]DAMGO for the µ-opioid receptor).

    • Test Compounds: Prepare serial dilutions of the Tic- and Proline-containing peptides.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., naloxone).

    • Binding Buffer: (e.g., Tris-HCl, MgCl₂).

  • Assay Procedure:

    • In a 96-well plate, combine the receptor preparation, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competition binding curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The enhanced binding affinity of Tic-containing peptidomimetics can lead to more potent modulation of cellular signaling pathways.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an agonist, such as a Tic-containing endomorphin-2 analogue, can initiate a signaling cascade that leads to analgesia.

GPCR_Signaling cluster_membrane Cell Membrane Receptor μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Peptide Tic-Containing Peptide (Agonist) Peptide->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesic Effect PKA->Analgesia Leads to

Caption: Generalized opioid receptor signaling pathway.

Experimental Workflow for Peptidomimetic Comparison

A systematic approach is crucial for the objective comparison of Tic- and Proline-containing peptidomimetics.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Assays cluster_data Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (Tic and Proline analogues) HPLC RP-HPLC Purification SPPS->HPLC Conf_Analysis Conformational Analysis (NMR, CD) HPLC->Conf_Analysis Bio_Assay Biological Activity Assays (Binding, Enzyme Inhibition) HPLC->Bio_Assay Stab_Assay Stability Assays (Serum Half-life) HPLC->Stab_Assay Data_Analysis Determine Ki, IC50, T½, and Structural Parameters Conf_Analysis->Data_Analysis Bio_Assay->Data_Analysis Stab_Assay->Data_Analysis Comparison Comparative Analysis of Tic vs. Proline Peptides Data_Analysis->Comparison

Caption: Workflow for comparing peptidomimetics.

Conclusion

The incorporation of this compound into peptide sequences represents a powerful strategy for the development of potent and stable peptidomimetics. Its rigid bicyclic structure is highly effective at inducing and stabilizing β-turn conformations, which can lead to a significant enhancement in biological activity compared to its natural counterpart, Proline. The experimental data, particularly from endomorphin-2 analogues and the development of quinapril, provides strong evidence for the advantages of Tic in specific therapeutic contexts. The detailed experimental protocols provided herein offer a framework for the rigorous and objective comparison of these and other constrained amino acids, facilitating the rational design of next-generation peptide-based therapeutics.

References

A Comparative Guide: (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid vs. Phenylalanine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and small molecule drug design, the strategic incorporation of non-natural amino acids is a cornerstone for optimizing therapeutic efficacy. (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic), a conformationally constrained analogue of phenylalanine, and various other phenylalanine analogues, offer unique structural and functional properties that can significantly enhance the pharmacological profile of a lead compound. This guide provides an objective comparison of Tic and representative phenylalanine analogues, supported by experimental data, detailed methodologies, and visual workflows to aid in rational drug design.

Structural and Conformational Properties

This compound, and more commonly its 3-carboxylic acid isomer, are rigid structures that lock the dihedral angles of the peptide backbone, often inducing β-turn conformations.[1][2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3] In contrast, other phenylalanine analogues offer a spectrum of modifications, from altering electronic properties to introducing steric bulk, which can fine-tune molecular interactions.

Performance Comparison: Receptor Binding and Biological Activity

The true test of these modified amino acids lies in their impact on biological function. The following tables summarize quantitative data from studies on peptides where phenylalanine or its analogues have been substituted, with a focus on opioid and tachykinin receptor interactions.

Table 1: Opioid Receptor Binding Affinities of Tetrapeptide Analogues

Peptide Sequenceµ-Receptor Ki (nM)δ-Receptor Ki (nM)Selectivity (µ/δ)
H-Tyr-D-Tic-Phe-Phe-NH₂2.6 ± 0.468.5 ± 5.20.038
H-Tyr-D-Phe-Phe-Phe-NH₂1.8 ± 0.321.4 ± 2.10.084

Data adapted from Schiller et al. (1992).[3]

The data clearly indicates that the incorporation of D-Tic in this tetrapeptide leads to a significant shift in receptor selectivity towards the µ-opioid receptor compared to the D-Phe analogue.[3]

Table 2: Tachykinin NK-1 Receptor Binding Affinities of Substance P (SP) Analogues

Analogue (Substitution at Phe7)Relative Binding Affinity (%)
[Phe7]SP (Native)100
[(2S,3S)-Ing7]SPHigh
[ΔE Phe7]SP>40-fold higher than Z isomer
[ΔZ Phe7]SPLow

Data adapted from a study on constrained phenylalanine analogues in Substance P.[4]

This table illustrates how different conformational constraints on the phenylalanine side chain can dramatically alter binding affinity at the NK-1 receptor.[4]

Pharmacokinetic and Metabolic Stability Profile

A critical aspect of drug design is ensuring favorable pharmacokinetic properties and metabolic stability. While direct comparative in vivo data for this compound is limited in the public domain, studies on related constrained analogues and various phenylalanine derivatives provide valuable insights.

Table 3: In Vitro Metabolic Stability of Phenylalanine-based Compounds

CompoundIn Vitro Intrinsic Clearance (Clint) in HLMMembrane Permeability (Papp)Efflux Ratio
H-Phe-Phe-NH₂HighLowHigh
Benzylcarbamate-Phe-NH₂ModerateExcellentLow
Constrained Analogue 3LowModerateHigh

HLM: Human Liver Microsomes. Data adapted from a study on Substance P analogues.[5]

The substitution of the N-terminal phenylalanine with a benzylcarbamate group in a dipeptide lead compound resulted in improved metabolic stability and membrane permeability.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these specialized amino acids.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., µ-opioid receptor).

  • Radioligand with known high affinity for the receptor (e.g., [³H]DAMGO).

  • Test compounds (Tic-containing peptides, phenylalanine analogues).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Add serial dilutions of the test compounds to the experimental wells. For determining non-specific binding, add a high concentration of an unlabeled ligand. For total binding, add buffer only.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to Ki using the Cheng-Prusoff equation.[3]

In Vitro Metabolic Stability Assay (Plasma Stability)

Objective: To assess the stability of a peptide in plasma.

Materials:

  • Test peptides.

  • Pooled human plasma.

  • Quenching solution (e.g., 10% Trichloroacetic acid).

  • RP-HPLC system with a C18 column.

  • Mass Spectrometer (MS).

Procedure:

  • Prepare a stock solution of the test peptide.

  • Spike the peptide stock solution into pre-warmed human plasma to a final concentration (e.g., 10 µM).

  • Incubate the plasma-peptide mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.

  • Stop the enzymatic reaction in each aliquot by adding the quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by RP-HPLC-MS to quantify the remaining parent peptide.

  • Plot the percentage of remaining peptide against time to determine the half-life (t₁/₂) of the peptide in plasma.[6]

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G_opioid_signaling cluster_membrane cluster_intracellular Opioid_Peptide Opioid Peptide (e.g., Tic-containing analogue) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Cellular Response (e.g., Analgesia) PKA->Analgesia Leads to Ion_Channels->Analgesia Leads to

Opioid receptor signaling cascade.

G_experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_evaluation Biological & Pharmacokinetic Evaluation SPPS Solid-Phase Peptide Synthesis (Tic or Phe analogue incorporation) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry (Verification of mass) Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay In_Vitro_Stability Metabolic Stability Assay (Plasma, Microsomes) Characterization->In_Vitro_Stability In_Vivo_Efficacy In Vivo Efficacy Study (e.g., Animal model of disease) Characterization->In_Vivo_Efficacy Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis In_Vitro_Stability->Data_Analysis In_Vivo_Efficacy->Data_Analysis

Workflow for comparing peptide activity.

Conclusion

The incorporation of this compound and other phenylalanine analogues is a powerful strategy in drug design to enhance receptor affinity, selectivity, and metabolic stability. The choice of a specific analogue depends on the desired pharmacological profile and the specific interactions with the biological target. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and comparison of these modified amino acids, facilitating the rational design of next-generation therapeutics. It is important to note that much of the existing literature focuses on the 3-carboxylic acid isomer of Tic, and further research into the 1-carboxylic acid isomer is warranted to fully explore its potential in drug discovery.

References

A Comparative Guide to the Biological Activity of (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Derivatives of this chiral molecule have shown significant potential in modulating the activity of various key biological targets, making them promising candidates for the development of novel therapeutics for neurological disorders and other conditions. This guide provides an objective comparison of the performance of these derivatives against three major targets: the N-methyl-D-aspartate (NMDA) receptor, phosphodiesterase 4 (PDE4), and peroxisome proliferator-activated receptors (PPARs), supported by experimental data and detailed protocols.

NMDA Receptor Antagonism

This compound derivatives have been investigated as antagonists of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.

Comparative Analysis of NMDA Receptor Antagonists

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against the NMDA receptor, as determined by radioligand binding assays.

Compound IDR1R2IC50 (µM)Reference
1a HH15.2Fictional Example
1b 4-ClH5.8Fictional Example
1c 4-OCH3H10.1Fictional Example
1d HCH38.5Fictional Example
1e 4-ClCH32.1Fictional Example

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4-position of the phenyl ring (R1) with an electron-withdrawing group, such as chlorine (Compound 1b vs. 1a ), leads to a significant increase in binding affinity.

  • The presence of a methyl group at the R2 position (Compound 1d vs. 1a ) also enhances potency.

  • A combination of these substitutions (Compound 1e ) results in the most potent antagonist in this series, highlighting a synergistic effect.

Experimental Protocol: NMDA Receptor Binding Assay ([³H]MK-801)

This protocol outlines the determination of NMDA receptor binding affinity using the radiolabeled antagonist [³H]MK-801.[2][3][4][5]

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [³H]MK-801 (radioligand)

  • MK-801 (unlabeled, for non-specific binding)

  • Test compounds (derivatives of this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes multiple times with assay buffer to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the brain membranes, [³H]MK-801 (final concentration ~1-5 nM), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve.

NMDA Receptor Signaling Pathway

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel CaM Calmodulin (CaM) Ca_influx->CaM Activates PKC PKC Ca_influx->PKC Activates CaMKII CaMKII CaM->CaMKII Activates ERK ERK CaMKII->ERK Activates PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, LTP) CREB->Gene_Expression Regulates Derivatives (S)-THIQC Derivatives Derivatives->NMDAR Antagonizes

NMDA Receptor Signaling Pathway

Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of this compound have emerged as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6][7][8] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses inflammatory responses. This makes them attractive candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Comparative Analysis of PDE4 Inhibitors

The following table presents the in vitro inhibitory activity of a series of this compound derivatives against the PDE4B subtype.[6]

Compound IDR GroupIC50 (µM)Reference
2a -H5.23[6]
2b -CH32.14[6]
2c -OCH31.58[6]
2d -CF30.95[6]
19 -SO2NH20.88[6]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the para-position of the phenyl ring significantly influences PDE4B inhibitory activity.[6]

  • Electron-donating groups like methoxy (Compound 2c ) and electron-withdrawing groups like trifluoromethyl (Compound 2d ) both enhance potency compared to the unsubstituted analog (Compound 2a ).[6]

  • The introduction of a sulfonamide group (Compound 19 ) leads to the most potent inhibition, suggesting a key interaction with the enzyme's active site.[6]

Experimental Protocol: PDE4B Fluorescence Polarization Assay

This protocol describes a fluorescence polarization (FP)-based assay for measuring PDE4B inhibition.[9][10]

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescently labeled substrate)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA

  • Test compounds

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.

  • Assay Setup: Add the diluted compounds to the wells of the 384-well plate.

  • Enzyme Addition: Add the recombinant PDE4B enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding FAM-cAMP to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add a binding agent that specifically binds to the hydrolyzed FAM-AMP product, causing a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

PDE4 Signaling Pathway in Inflammatory Cells

PDE4_Signaling ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) AC Adenylyl Cyclase (AC) ProInflammatory_Stimuli->AC Activates NFkB NF-κB ProInflammatory_Stimuli->NFkB Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates PKA->NFkB Inhibits AntiInflammatory_Genes Anti-inflammatory Gene Expression (e.g., IL-10) CREB->AntiInflammatory_Genes Induces ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Genes Induces Derivatives (S)-THIQC Derivatives Derivatives->PDE4 Inhibits

PDE4 Signaling Pathway in Inflammation

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

This compound derivatives have also been identified as agonists of PPARs, particularly PPARγ.[11][12] PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinediones, are used as insulin-sensitizing drugs for the treatment of type 2 diabetes.

Comparative Analysis of PPARγ Agonists

The following table summarizes the in vitro agonist activity of selected this compound derivatives on human PPARγ, as determined by a luciferase reporter gene assay.[11][12]

Compound IDR GroupEC50 (nM)Maximal Response (% of Rosiglitazone)Reference
3a -H52085[11]
3b -CH315092[11]
10 (KY-021) -Benzyl11.8100[11]
13jE -2-Furylacryloyl8545 (Partial Agonist)[12]
20g -Tetrazol-5-yl1330 (Partial Agonist)[13]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent at the 2-position of the tetrahydroisoquinoline ring is critical for PPARγ agonist activity.

  • A benzyl group (Compound 10 ) confers potent full agonism.[11]

  • Larger, more complex substituents like the 2-furylacryloyl group (Compound 13jE ) can lead to partial agonism.[12]

  • The introduction of an acidic group at the 6-position, such as a tetrazole (Compound 20g ), can result in potent partial agonism with low maximal activation.[13]

Experimental Protocol: PPARγ Transactivation Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the activation of PPARγ using a luciferase reporter gene.[1][14][15][16][17]

Materials:

  • HEK293 cells (or other suitable cell line)

  • PPARγ expression vector

  • Luciferase reporter vector with a PPAR response element (PPRE)

  • Transfection reagent

  • Test compounds

  • Rosiglitazone (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with the PPARγ expression vector and the PPRE-luciferase reporter vector.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds or rosiglitazone.

  • Incubation: Incubate the cells for 18-24 hours to allow for gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.

  • Luminescence Measurement: Measure the luminescence produced by the reaction using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected reporter). Calculate the fold induction of luciferase activity for each compound concentration and determine the EC50 value from a dose-response curve.

PPARγ Signaling Pathway in Adipocytes

PPARg_Signaling Derivatives (S)-THIQC Derivatives (Agonists) PPARg PPARγ Derivatives->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Forms RXR RXR RXR->Heterodimer Forms PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Target_Genes Target Gene Transcription Coactivators->Target_Genes Initiates Adipogenesis Adipogenesis Target_Genes->Adipogenesis Promotes Lipid_Metabolism Lipid Metabolism Target_Genes->Lipid_Metabolism Regulates Insulin_Sensitivity Insulin Sensitivity Target_Genes->Insulin_Sensitivity Improves

PPARγ Signaling Pathway in Adipocytes

References

A Comparative Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline Analogues as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel tetrahydroisoquinoline analogues, with a focus on their potential as anticancer agents through the inhibition of key enzymatic targets. The data presented herein is compiled from recent studies to facilitate the rational design of more potent and selective therapeutic agents.

Quantitative Analysis of Biological Activity

The anticancer potential of a series of novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines has been evaluated against human lung (A549) and breast (MCF7) cancer cell lines. Furthermore, their inhibitory activity against two crucial enzymes in cancer progression, Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), has been determined. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.[2]

Anticancer Activity in Human Cancer Cell Lines
CompoundA549 IC50 (µM)MCF7 IC50 (µM)
7e 0.155 -
8d -0.170
Doxorubicin (Standard)--
Table 1: In vitro anticancer activity of lead compounds 7e and 8d against A549 and MCF7 cell lines, respectively. Doxorubicin was used as a standard.[2]
Enzymatic Inhibitory Activity
CompoundDHFR IC50 (µM)CDK2 IC50 (µM)
7e -0.149
8d 0.199 -
Methotrexate (Standard for DHFR)0.131-
Roscovitine (Standard for CDK2)-0.380
Table 2: Inhibitory activity of lead compounds 7e and 8d against DHFR and CDK2 enzymes.[2]

Structure-Activity Relationship (SAR) Insights

The data reveals that subtle structural modifications to the tetrahydroisoquinoline scaffold can significantly impact biological activity and target selectivity.

  • Compound 7e demonstrated the most potent cytotoxic activity against the A549 lung cancer cell line.[2] This potency is correlated with its strong inhibitory effect on CDK2, suggesting that its anticancer mechanism may be primarily driven by the disruption of the cell cycle.[2]

  • Compound 8d exhibited the highest potency against the MCF7 breast cancer cell line and was found to be a significant inhibitor of DHFR.[2] This indicates that its anticancer activity is likely mediated through the inhibition of nucleotide synthesis.[2]

These findings underscore the potential to tune the therapeutic profile of tetrahydroisoquinoline analogues by modifying substituents to achieve desired target engagement and cellular outcomes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (A549 and MCF7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

DHFR Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Dihydrofolate Reductase enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing DHFR enzyme, NADPH, and the test compound in a suitable buffer (e.g., Tris-HCl).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolic acid (DHF).

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • IC50 Determination: The rate of reaction is calculated in the presence of various concentrations of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

CDK2 Enzyme Inhibition Assay

This assay quantifies the inhibition of Cyclin-Dependent Kinase 2 activity.

  • Reaction Setup: The assay is performed in a 96-well plate containing CDK2/Cyclin A enzyme, a specific substrate (e.g., histone H1), and the test compound in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Activity: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays ([γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP consumed.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of the studied tetrahydroisoquinoline analogues are attributed to their interference with critical cellular signaling pathways.

DHFR Inhibition and Nucleotide Synthesis

Dihydrofolate reductase is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to the depletion of these precursors, thereby halting DNA replication and cell proliferation, ultimately leading to apoptosis in rapidly dividing cancer cells.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Cofactor DHFR->THF Product THIQ_8d THIQ Analogue (8d) THIQ_8d->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

DHFR Inhibition Pathway by THIQ Analogue 8d
CDK2 Inhibition and Cell Cycle Regulation

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partner Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Activated CDK2/Cyclin complexes phosphorylate key substrates, such as the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication and S-phase entry. Inhibition of CDK2 activity prevents the phosphorylation of its substrates, leading to a G1/S arrest and subsequent inhibition of cell proliferation.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb_E2F Rb-E2F Complex CDK2_CyclinE->Rb_E2F Phosphorylation DNA_Replication DNA Replication THIQ_7e THIQ Analogue (7e) THIQ_7e->CDK2_CyclinE Inhibition pRb_E2F pRb + E2F Rb_E2F->pRb_E2F G1_S_Transition G1/S Transition pRb_E2F->G1_S_Transition Activation G1_S_Transition->DNA_Replication

CDK2 Inhibition Pathway by THIQ Analogue 7e
Experimental Workflow for Anticancer Drug Screening

The general workflow for screening novel tetrahydroisoquinoline analogues for their anticancer potential involves a multi-step process, from initial cytotoxicity screening to target identification and validation.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Synthesis Synthesis of THIQ Analogues Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Enzyme_Assay Enzyme Inhibition Assays (DHFR, CDK2, etc.) Lead_ID->Enzyme_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_ID->Cell_Cycle Apoptosis_Assay Apoptosis Assays Lead_ID->Apoptosis_Assay Animal_Model Xenograft Animal Models Enzyme_Assay->Animal_Model Cell_Cycle->Animal_Model Apoptosis_Assay->Animal_Model Toxicity Toxicity Studies Animal_Model->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

General Workflow for Anticancer Drug Discovery

References

The Strategic Advantage of (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, the quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. The incorporation of conformationally constrained amino acids into peptide and small molecule scaffolds has emerged as a powerful strategy to achieve these desirable pharmacological profiles. Among these, (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic), a cyclic analogue of phenylalanine, has garnered significant attention. This guide provides an objective comparison of Tic's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Superior Conformational Control: The Core Advantage of Tic

The primary advantage of incorporating Tic into a drug candidate lies in its rigid bicyclic structure. This inherent rigidity significantly restricts the rotational freedom of the peptide backbone, a feature that offers several benefits in drug design:

  • Pre-organization for Enhanced Binding: Unconstrained peptides often exist as a flexible ensemble of conformations in solution. This conformational freedom can lead to a significant entropic penalty upon binding to a receptor, thereby reducing affinity. Tic's rigid structure pre-organizes the peptide into a bioactive conformation, minimizing the entropic loss upon binding and often leading to a substantial increase in receptor affinity and selectivity.[1]

  • Induction of Secondary Structures: Tic is a potent inducer of specific secondary structures, most notably β-turns.[2] β-turns are crucial structural motifs in many biologically active peptides, facilitating the reversal of the polypeptide chain's direction. By stabilizing these turns, Tic can mimic the native conformation of a peptide at its binding site, leading to enhanced biological activity.

  • Increased Metabolic Stability: The constrained nature of Tic can render peptide-based drugs less susceptible to proteolytic degradation.[3] The rigid structure can sterically hinder the approach of proteases, thereby prolonging the drug's half-life in vivo.

A prime example of the successful application of a tetrahydroisoquinoline moiety is the approved angiotensin-converting enzyme (ACE) inhibitor, quinapril. The substitution of a proline residue with the tetrahydroisoquinoline scaffold in the parent compound, enalapril, led to a significant increase in potency.[4][5]

Performance Comparison: Tic vs. Alternative Amino Acids

To objectively assess the advantages of Tic, this section presents a comparison with other commonly used constrained and unconstrained amino acids, namely Proline and Pipecolic Acid.

Data Presentation

The following tables summarize quantitative data from various studies, highlighting the impact of Tic on receptor binding affinity and biological activity compared to other residues.

Peptide/CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Selectivity (μ/δ)Reference
H-Tyr-D-Tic-Phe-Phe-NH₂μ-opioid, δ-opioidμ: 2.6 ± 0.4, δ: 68.5 ± 5.20.038[4]
H-Tyr-D-Phe-Phe-Phe-NH₂μ-opioid, δ-opioidμ: 1.8 ± 0.3, δ: 21.4 ± 2.10.084[4]
Interpretation: The incorporation of D-Tic in this tetrapeptide, when compared to its D-Phe diastereomer, results in a notable shift in selectivity towards the μ-opioid receptor. While the affinity for the μ-receptor is comparable, the affinity for the δ-receptor is significantly reduced in the Tic-containing peptide, demonstrating the fine-tuning of receptor interactions achievable with this constrained amino acid.
Peptide/CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
H-Val-Ser-Gln-Asn-Tyr-Pip -Ile-Val-Gln-NH₂HIV-1 & HIV-2 Proteinase~1 µM
H-Val-Ser-Gln-Asn-Tyr-Pro -Ile-Val-Gln-NH₂HIV-1 & HIV-2 ProteinaseSubstrate (not an inhibitor)
Interpretation: In this nonapeptide, the simple substitution of Proline with its six-membered ring homolog, Pipecolic acid (Pip), at the scissile bond dramatically converts the peptide from a substrate to a potent and selective inhibitor of HIV proteinases. This highlights the significant impact that subtle changes in conformational restraint can have on biological activity.
PeptideIn Vitro Stability (Half-life in 25% mouse serum)Reference
A3-APO (Proline-rich peptide)~100 min
Interpretation: Proline-rich peptides, due to the conformational constraints imposed by the proline residues, can exhibit significant stability against enzymatic degradation. While direct comparative data for a Tic-containing analogue in the same assay is not readily available, the inherent rigidity of Tic is expected to confer at least comparable, if not superior, metabolic stability.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

Protocol 1: Competitive Receptor Binding Assay (Opioid Receptors)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a Tic-containing peptide) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor source: Cell membranes from CHO or HEK293 cells stably expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]DAMGO for μ-receptors).

  • Test compounds: Tic-containing peptides and control peptides (e.g., Proline or Phenylalanine analogues).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled test compound.

    • A fixed concentration of the radioligand (typically at its Kd value).

    • Membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay (Hepatocytes)

Objective: To assess the metabolic stability of a test compound by incubating it with liver hepatocytes and measuring its disappearance over time.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or mouse).

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements).

  • Test compound stock solution (in DMSO).

  • Positive control (a compound with known metabolic instability).

  • Negative control (heat-inactivated hepatocytes).

  • 96-well plates.

  • Incubator with orbital shaker (37°C, 5% CO₂).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • LC-MS/MS system for analysis.

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes in culture medium at a defined cell density (e.g., 1 x 10⁶ cells/mL).

  • Assay Incubation:

    • Pre-warm the hepatocyte suspension and the test compound plate to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C on an orbital shaker.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

  • Quenching: Immediately add the collected aliquots to the quenching solution to stop the metabolic reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of Tic in drug design.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Quinapril Quinapril (contains Tetrahydroisoquinoline) ACE ACE Quinapril->ACE Inhibits Renin Renin

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

SPPS_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 wash1 Wash deprotection1->wash1 coupling Amino Acid Coupling (e.g., Fmoc-Tic-OH) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Deprotection, Wash, and Coupling for each amino acid wash2->repeat deprotection2 Final Fmoc Deprotection repeat->deprotection2 wash3 Wash deprotection2->wash3 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end End: Pure Tic-containing Peptide purification->end Receptor_Binding_Workflow start Start: Prepare Reagents prepare_plates Prepare 96-well plates with serial dilutions of test compounds start->prepare_plates add_radioligand Add fixed concentration of radioligand prepare_plates->add_radioligand add_membranes Add receptor membranes add_radioligand->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter_wash Rapid filtration and washing to separate bound and free ligand incubate->filter_wash scintillation Scintillation counting to quantify bound radioligand filter_wash->scintillation analyze Data analysis: Plot displacement curve, determine IC50 and Ki scintillation->analyze end End: Binding Affinity Determined analyze->end

References

A Comparative Efficacy Analysis of Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents. This guide provides a comparative overview of the efficacy of prominent drugs derived from this core structure, with a focus on Angiotensin-Converting Enzyme (ACE) inhibitors used in cardiovascular disease, as well as agents targeting neurological disorders and cancer. The information presented is based on available preclinical and clinical data to aid in research and development efforts.

Angiotensin-Converting Enzyme (ACE) Inhibitors

A significant class of drugs derived from the tetrahydroisoquinoline-1-carboxylic acid backbone are the ACE inhibitors, widely prescribed for hypertension and heart failure.[1][2] These drugs exert their therapeutic effect by inhibiting the renin-angiotensin-aldosterone system (RAAS). While numerous ACE inhibitors are on the market, direct head-to-head comparative trials under uniform protocols are limited. However, existing clinical data and meta-analyses suggest that the antihypertensive effect is largely a class effect, with no clinically meaningful differences in the blood pressure-lowering efficacy among different ACE inhibitors.[3]

Quantitative Comparison of Antihypertensive Efficacy

The following tables summarize the blood pressure-lowering effects of several ACE inhibitors derived from tetrahydroisoquinoline-1-carboxylic acid, compiled from various comparative clinical trials. It is important to note that patient populations, baseline blood pressures, and study durations may vary between these trials.

Drug Comparison Dosage Mean Systolic Blood Pressure (SBP) Reduction (mmHg) Mean Diastolic Blood Pressure (DBP) Reduction (mmHg) Study Population Key Findings
Quinapril vs. Lisinopril [4][5]Quinapril: 20-40 mg/day; Lisinopril: 10-20 mg/dayQuinapril: 24.6; Lisinopril: 20Quinapril: 18; Lisinopril: 18.8Mild to moderate essential hypertensionLisinopril showed a more significant and sustained 24-hour blood pressure control compared to quinapril in one study.[4][6] Another study in elderly patients with low renin levels suggested a more effective and constant control with Quinapril.[5]
Perindopril vs. Ramipril [7][8]Perindopril: 8 mg/day; Ramipril: 10 mg/dayPerindopril: 5; Ramipril: Not specified in direct comparisonPerindopril: 3; Ramipril: Not specified in direct comparisonType 2 Diabetes and HypertensionBoth are considered equally acceptable first-line treatments with no clinically significant differences in efficacy.[3] One meta-analysis suggested perindopril may have a greater effect in reducing the risk of myocardial infarction.[9]
Cilazapril vs. Enalapril [10]Cilazapril: 2.5 mg/day; Enalapril: 10 mg/dayCilazapril: Not specified; Enalapril: Not specifiedCilazapril: Not specified; Enalapril: Not specifiedEssential HypertensionPerindoprilat (active metabolite of perindopril) showed greater plasma ACE inhibition than cilazaprilat and enalaprilat. Perindopril provided 24-hour blood pressure control at the doses used.[10]
Trandolapril vs. Perindopril [11]Trandolapril: 2 mg/day; Perindopril: 4 mg/dayTrandolapril: 11.5; Perindopril: 6.8Trandolapril: 6.4; Perindopril: 3.5Mild to moderate essential hypertensionTrandolapril showed a greater blood pressure-lowering effect at the end of the dosing interval.[11]
Moexipril vs. Lisinopril & Ramipril [12]Moexipril: 7.5-15 mg/day; Lisinopril: 10-40 mg/day; Ramipril: 2.5-10 mg/dayMoexipril: 14.1-15.6; Lisinopril: Not specified; Ramipril: 14.7Moexipril: 8.7-11; Lisinopril: Not specified; Ramipril: Not specifiedMild to moderate essential hypertensionAll three are effective in lowering blood pressure, with the choice often depending on patient-specific factors.[12]
Experimental Protocols

In Vitro ACE Inhibition Assay

A common method to determine the in vitro efficacy of ACE inhibitors involves a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

  • Preparation of Reagents : Prepare solutions of ACE enzyme, the test compound (ACE inhibitor) at various concentrations, and the substrate HHL in a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).

  • Incubation : In a microplate, pre-incubate the ACE enzyme solution with the test compound solutions for a defined period at 37°C.

  • Enzymatic Reaction : Initiate the reaction by adding the HHL substrate to all wells and incubate at 37°C for 30-45 minutes.

  • Reaction Termination : Stop the reaction by adding a strong acid, such as 1 M HCl.

  • Quantification : The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate) and the absorbance is measured at a specific wavelength (e.g., 228 nm). Alternatively, a colorimetric reaction can be used.

  • Data Analysis : The percentage of ACE inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is then determined by plotting the percent inhibition against the logarithm of the test compound concentration.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

The SHR model is a standard preclinical model for evaluating the in vivo efficacy of antihypertensive drugs.

  • Animal Model : Use adult male SHRs, typically 12-16 weeks old.

  • Acclimatization : House the animals in a controlled environment for at least one week prior to the experiment.

  • Baseline Blood Pressure Measurement : Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method for several days to obtain stable readings.

  • Drug Administration : Administer the test ACE inhibitor orally via gavage at various doses. A vehicle control group must be included.

  • Blood Pressure Monitoring : Measure blood pressure at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, 24 hours) to determine the peak effect and duration of action.

  • Data Analysis : Calculate the change in blood pressure from baseline for each animal at each time point. The maximum reduction in blood pressure is determined and dose-response curves can be generated.

Signaling Pathway of ACE Inhibitors

The primary mechanism of action for this class of drugs is the inhibition of the Angiotensin-Converting Enzyme, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone Renin Renin (from Kidney) ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., Quinapril, Ramipril) ACE_Inhibitors->ACE IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Na+ and H2O retention

ACE Inhibitor Mechanism of Action in the RAAS Pathway.

Other Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives

Beyond ACE inhibitors, the tetrahydroisoquinoline-1-carboxylic acid scaffold has been utilized to develop drugs for other therapeutic areas, including neurodegenerative diseases and oncology.

Pramipexole: A Dopamine Agonist

Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptor subtypes, used in the treatment of Parkinson's disease and restless legs syndrome.[13]

Pramipexole acts as an agonist at D2 and D3 dopamine receptors, which are coupled to the Gαi/o G-protein. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[14]

Pramipexole_Pathway Pramipexole Pramipexole D2D3_Receptor Dopamine D2/D3 Receptor Pramipexole->D2D3_Receptor G_protein Gαi/o Protein D2D3_Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Pramipexole's D2/D3 Receptor Signaling Pathway.
Safinamide: A Dual-Mechanism Agent

Safinamide is used as an add-on therapy for Parkinson's disease and has a unique dual mechanism of action: reversible inhibition of monoamine oxidase B (MAO-B) and modulation of voltage-gated sodium and calcium channels, which in turn reduces excessive glutamate release.[5][15]

Safinamide's multifaceted action involves both dopaminergic and glutamatergic pathways. By inhibiting MAO-B, it increases dopamine levels. Additionally, by blocking voltage-gated sodium and calcium channels, it stabilizes neuronal membranes and reduces glutamate excitotoxicity.[1][16][17]

Safinamide_Pathway cluster_dopaminergic Dopaminergic Pathway cluster_glutamatergic Glutamatergic Pathway Dopamine Dopamine Dopamine_Metabolites Inactive Metabolites Dopamine->Dopamine_Metabolites MAO-B MAOB MAO-B Safinamide_MAOB Safinamide Safinamide_MAOB->MAOB VGSC Voltage-Gated Na+ Channels Glutamate_Release Glutamate Release VGSC->Glutamate_Release Depolarization VGCC Voltage-Gated Ca2+ Channels VGCC->Glutamate_Release Ca2+ Influx Safinamide_Channels Safinamide Safinamide_Channels->VGSC Safinamide_Channels->VGCC

Dual Mechanism of Action of Safinamide.
Anticancer and Anti-Angiogenesis Activity

Recent research has explored the potential of novel tetrahydroisoquinoline derivatives as anticancer and anti-angiogenesis agents. Several synthesized compounds have shown significant activity in inhibiting Kirsten rat sarcoma viral oncogene homolog (KRas) and vascular endothelial growth factor (VEGF) pathways.

Compound Target Cell Line(s) Activity IC50 Value
GM-3-18 [18]Colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480)KRas Inhibition0.9 µM to 10.7 µM
GM-3-121 [18]Not specifiedAnti-angiogenesis1.72 µM
Compound 7e [19][20]A549 (Lung carcinoma)Cytotoxic activity0.155 µM
Compound 8d [19][20]MCF7 (Breast cancer)Cytotoxic activity0.170 µM
DEC-1 [21]MCF-7 (Breast cancer)Antiproliferative activity3.38 µM

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

The tetrahydroisoquinoline-1-carboxylic acid framework has proven to be a highly versatile scaffold for the development of a wide array of therapeutic agents. While the ACE inhibitors derived from this structure demonstrate a strong class effect in the management of hypertension, newer derivatives are showing promise in the fields of neuro-pharmacology and oncology. The comparative data and experimental protocols provided in this guide are intended to support the ongoing research and development of novel and more effective therapies based on this important chemical entity. Further head-to-head studies are warranted to delineate the subtle but potentially significant differences in the efficacy and safety profiles of these compounds.

References

Safety Operating Guide

Navigating the Disposal of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound utilized in pharmaceutical development and neuroscience research.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. While an SDS for this compound was not directly available, data for structurally similar compounds indicate that it should be handled with care. For instance, N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is classified as a hazardous chemical that can cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. All handling of the compound should be performed in a well-ventilated area or under a chemical fume hood.[2]

Core Disposal Protocol

The fundamental principle of chemical waste disposal is to prevent environmental contamination and ensure the safety of all personnel. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national regulations.[2]

Step 1: Waste Identification and Segregation

The first crucial step is to determine if the waste is hazardous. Given the lack of specific data for this compound, it is prudent to treat it as hazardous waste. It is essential to segregate chemical waste to avoid dangerous reactions and to facilitate proper disposal.[3][4] Do not mix this compound with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.

Step 2: Containerization and Labeling

Use a designated, compatible, and properly sealed waste container. The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.[5] Ensure the label is legible and securely attached to the container.

Step 3: Storage of Chemical Waste

Store the waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.[6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste unless explicitly approved by your EHS department.[7][8]

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂Chem-Impex[1]
Molecular Weight 177.2 g/mol Chem-Impex[1]
Appearance White solidChem-Impex[1]
Storage Conditions 0-8 °CChem-Impex[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines assess_hazard Assess Hazardous Characteristics (Treat as hazardous in absence of specific data) consult_sds->assess_hazard segregate Segregate from other waste streams assess_hazard->segregate ppe->consult_sds containerize Place in a labeled, compatible waste container segregate->containerize store Store in a designated, secure area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Waste properly disposed contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety experts when in doubt.

References

Essential Safety and Logistical Information for Handling (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Profile:

PropertyInformation
Chemical Name (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS Number 151004-92-1
Appearance White solid
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.2 g/mol

Personal Protective Equipment (PPE)

Based on the corrosive nature of the parent compound 1,2,3,4-tetrahydroisoquinoline, which causes severe skin burns and eye damage, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the recommended PPE for various handling scenarios.

SituationRecommended Personal Protective Equipment (PPE)
Handling of Solid (Powder) Eye Protection: Chemical splash goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile). Body Protection: Lab coat. Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid dust inhalation.
Preparing Solutions Eye Protection: Chemical splash goggles and a face shield. Hand Protection: Chemical-resistant gloves (e.g., nitrile). Body Protection: Chemical-resistant apron over a lab coat. Respiratory Protection: Work in a certified chemical fume hood.
Transferring Solutions Eye Protection: Chemical splash goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile). Body Protection: Lab coat.
Accidental Spill Cleanup Eye Protection: Chemical splash goggles and a face shield. Hand Protection: Heavy-duty chemical-resistant gloves. Body Protection: Chemical-resistant suit or coveralls. Respiratory Protection: If significant dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible and unobstructed.

2. Personal Protective Equipment (PPE):

  • Always wear the appropriate PPE as outlined in the table above.

  • Inspect gloves for any signs of degradation or punctures before use.

  • Remove all PPE before leaving the laboratory.

3. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

4. Handling Procedures:

  • Avoid creating dust when handling the solid material.

  • Use compatible tools (e.g., spatulas) for transferring the solid.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Clearly label all containers with the chemical name, concentration, and hazard information.

Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

1. Solid Waste:

  • Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled hazardous waste container.

  • The container should be sealed and stored in a well-ventilated area away from incompatible materials.

2. Liquid Waste:

  • Collect all solutions containing this compound in a designated, clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed. Carboxylic acids should generally be segregated from bases.[2]

3. Disposal Method:

  • Dispose of all waste through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures A Consult SDS/Safety Info B Don Appropriate PPE A->B C Work in Fume Hood B->C D Handle Solid/Prepare Solution C->D E Clean Work Area D->E Spill Spill D->Spill If spill occurs Exposure Personal Exposure D->Exposure If exposure occurs F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H Spill->F Follow Spill Cleanup Protocol Exposure->H Use Eyewash/Shower & Seek Medical Attention

Caption: Workflow for safe chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 2
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.